Glycine, N-acetyl-N-(4-hydroxyphenyl)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(N-acetyl-4-hydroxyanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7(12)11(6-10(14)15)8-2-4-9(13)5-3-8/h2-5,13H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFYOMHRTSFFJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(=O)O)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701293435 | |
| Record name | N-Acetyl-N-(4-hydroxyphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701293435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119656-42-7 | |
| Record name | N-Acetyl-N-(4-hydroxyphenyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119656-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-N-(4-hydroxyphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701293435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Glycine, N-acetyl-N-(4-hydroxyphenyl)-
Executive Summary
This technical guide provides a comprehensive, in-depth protocol for the synthesis of Glycine, N-acetyl-N-(4-hydroxyphenyl)-, a derivative of the widely used analgesic, paracetamol (N-acetyl-p-aminophenol). Addressing the inherent chemical challenges of direct functionalization of the paracetamol amide nitrogen, this document outlines a robust and logical two-step synthetic pathway commencing from p-aminophenol, a key precursor to paracetamol. The guide is designed for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and thorough analytical characterization methods. By grounding the procedure in established chemical principles and providing a self-validating framework, this paper aims to equip scientists with the necessary expertise to successfully synthesize and verify this target compound.
Introduction
Paracetamol: A Cornerstone Analgesic
Paracetamol (acetaminophen, N-acetyl-p-aminophenol or APAP) is a globally recognized over-the-counter analgesic and antipyretic agent.[1][2] Its synthesis, typically achieved through the acetylation of p-aminophenol, is a fundamental process in the pharmaceutical industry.[3][4][5] The metabolism of paracetamol primarily occurs in the liver through glucuronidation and sulfation, with a minor fraction being oxidized to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][6][7][8] The study of paracetamol derivatives is a continuing area of interest for developing new analgesics or exploring novel biological activities.[9]
The Target Molecule: Glycine, N-acetyl-N-(4-hydroxyphenyl)-
Rationale for the Proposed Synthetic Strategy
A direct synthesis from paracetamol by alkylating the amide nitrogen presents significant chemical hurdles. The amide nitrogen's lone pair of electrons is delocalized by resonance with the adjacent carbonyl group, rendering it substantially less nucleophilic than an amine. Furthermore, the phenolic hydroxyl group is more acidic than the amide N-H proton, meaning a base would preferentially deprotonate the oxygen, complicating selective N-alkylation.
Therefore, a more chemically sound and efficient strategy is to construct the molecule sequentially from p-aminophenol. This approach involves two primary steps:
-
N-alkylation: Synthesis of the intermediate, N-(4-hydroxyphenyl)glycine, by reacting p-aminophenol with a C2-synthon (chloroacetic acid).
-
N-acetylation: Acetylation of the secondary amine in the intermediate to yield the final target molecule.
This pathway leverages well-established, high-yielding reactions and provides superior control over the final chemical structure.
Synthetic Strategy and Mechanism
Overall Reaction Scheme
The proposed synthesis is a two-step process starting from 4-aminophenol:
Step 1: Synthesis of N-(4-hydroxyphenyl)glycine
-
Reaction: 4-Aminophenol + Chloroacetic acid → N-(4-hydroxyphenyl)glycine + HCl
-
Description: This is a nucleophilic substitution reaction where the amino group of 4-aminophenol acts as the nucleophile, attacking the electrophilic carbon of chloroacetic acid and displacing the chloride ion.
Step 2: Synthesis of Glycine, N-acetyl-N-(4-hydroxyphenyl)-
-
Reaction: N-(4-hydroxyphenyl)glycine + Acetic Anhydride → Glycine, N-acetyl-N-(4-hydroxyphenyl)- + Acetic Acid
-
Description: This is a standard N-acetylation reaction. The secondary amine of the intermediate attacks one of the carbonyl carbons of acetic anhydride, an efficient acetylating agent, to form the final amide product.[2][3]
Mechanistic Discussion
Mechanism of N-Alkylation (Step 1): The synthesis of N-(4-hydroxyphenyl)glycine is achieved via an SN2 mechanism. The lone pair of electrons on the nitrogen atom of the p-aminophenol's amino group initiates a nucleophilic attack on the electron-deficient methylene carbon of chloroacetic acid. This concerted step results in the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-chlorine bond, with chloride acting as the leaving group. The reaction is typically carried out in an aqueous medium, and a base is often used to neutralize the newly formed carboxylic acid and the HCl byproduct.
Mechanism of N-Acetylation (Step 2): The acetylation of the N-(4-hydroxyphenyl)glycine intermediate follows a nucleophilic acyl substitution pathway.[2] The nitrogen of the secondary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling an acetate ion, which is a good leaving group. A final deprotonation step yields the stable amide product, Glycine, N-acetyl-N-(4-hydroxyphenyl)-, and acetic acid as a byproduct.[10]
Visualization of Synthetic Workflow
The overall logic of the synthesis is depicted below.
Caption: Overall workflow for the two-step synthesis.
Experimental Protocols
Materials and Instrumentation
-
Reagents: 4-Aminophenol (≥98%), Chloroacetic acid (≥99%), Sodium carbonate, Acetic anhydride (≥99%), Ethyl acetate, Hexane, Hydrochloric acid, Sodium sulfate (anhydrous). All reagents should be of analytical grade or higher.
-
Instrumentation: Magnetic stirrer with heating plate, reflux condenser, round-bottom flasks, separatory funnel, rotary evaporator, Buchner funnel, melting point apparatus, FT-IR spectrometer, NMR spectrometer, Mass spectrometer.
Protocol 1: Synthesis of N-(4-hydroxyphenyl)glycine
This procedure is adapted from the known synthesis of related compounds.[11]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Eq. |
| 4-Aminophenol | 109.13 | 10.91 g | 0.10 | 1.0 |
| Chloroacetic acid | 94.50 | 9.45 g | 0.10 | 1.0 |
| Sodium Carbonate | 105.99 | 10.60 g | 0.10 | 1.0 |
| Deionized Water | 18.02 | 150 mL | - | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve sodium carbonate (10.60 g) in 100 mL of deionized water.
-
Add 4-aminophenol (10.91 g) to the solution and stir until fully dissolved.
-
In a separate beaker, carefully dissolve chloroacetic acid (9.45 g) in 50 mL of deionized water.
-
Add the chloroacetic acid solution dropwise to the 4-aminophenol solution over 30 minutes while stirring.
-
Attach a reflux condenser and heat the reaction mixture to 90-100°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Methanol 8:2).
-
After the reaction is complete, cool the mixture to room temperature, then place it in an ice bath for 30 minutes.
-
Carefully acidify the solution to pH 3-4 with concentrated HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water (2 x 30 mL).
-
Dry the product, N-(4-hydroxyphenyl)glycine, in a vacuum oven at 60°C. The expected product is a white to beige powder.[11]
Protocol 2: Synthesis of Glycine, N-acetyl-N-(4-hydroxyphenyl)-
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Eq. |
| N-(4-hydroxyphenyl)glycine | 167.16 | 8.36 g | 0.05 | 1.0 |
| Acetic Anhydride | 102.09 | 5.6 mL (5.8 g) | 0.057 | 1.15 |
| Water | 18.02 | 50 mL | - | - |
Procedure:
-
Place N-(4-hydroxyphenyl)glycine (8.36 g) and 50 mL of water into a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
While stirring vigorously, add acetic anhydride (5.6 mL) to the suspension in one portion.
-
Heat the mixture to 80-90°C for 20-30 minutes. The solid should dissolve as the reaction proceeds.
-
After the heating period, cool the flask in an ice bath while continuing to stir. The product will begin to crystallize.
-
Allow the mixture to crystallize in the ice bath for at least 30 minutes.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold water (2 x 15 mL).
-
Proceed to the purification step (Section 4.1).
Visualization of Experimental Workflow
Caption: Step-by-step experimental and purification workflow.
Characterization and Analysis
Purification
The crude product from Protocol 2 should be purified by recrystallization to obtain a high-purity solid suitable for analysis.
-
Transfer the crude solid to a flask.
-
Add a minimum amount of hot 50% aqueous ethanol to completely dissolve the solid.
-
If the solution is colored, a small amount of activated charcoal can be added, the solution held at boiling for a few minutes, and then hot-filtered to remove the charcoal.[12][13]
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
Analytical Techniques
-
Thin Layer Chromatography (TLC): Monitor reaction progress and assess purity. (Eluent: Ethyl Acetate/Hexane/Acetic Acid 70:30:1).
-
Melting Point (MP): A sharp melting point range indicates high purity.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the final structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Expected Analytical Data
| Analysis | Expected Result for Glycine, N-acetyl-N-(4-hydroxyphenyl)- |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol |
| FT-IR (cm⁻¹) | ~3400-3200 (broad, O-H, phenol), ~3300-2500 (broad, O-H, carboxylic acid), ~1730 (C=O, carboxylic acid), ~1660 (C=O, tertiary amide), ~1600, 1510 (C=C, aromatic) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~9.5 (s, 1H, Ar-OH), ~12.9 (s, 1H, COOH), ~6.8-7.2 (m, 4H, Ar-H), ~4.5 (s, 2H, N-CH₂-), ~2.1 (s, 3H, COCH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~171 (C=O, carboxylic acid), ~169 (C=O, amide), ~156 (Ar-C-OH), ~130-132 (Ar-C), ~115 (Ar-C), ~50 (N-CH₂), ~22 (COCH₃) |
| Mass Spec (ESI-) | [M-H]⁻ = 208.06 |
Safety Considerations
-
4-Aminophenol: Harmful if swallowed and may cause an allergic skin reaction. It is a suspected mutagen.
-
Chloroacetic Acid: Toxic and corrosive. Causes severe skin burns and eye damage.
-
Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled and causes severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): All procedures must be conducted in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This guide details a logical and robust two-step synthesis for Glycine, N-acetyl-N-(4-hydroxyphenyl)- starting from p-aminophenol. By circumventing the challenging direct N-alkylation of paracetamol, this method provides a reliable pathway for producing the target compound with high purity. The provided protocols for synthesis, purification, and characterization offer a comprehensive framework for researchers. Potential optimizations could include screening different solvents or bases to improve reaction times and yields. The successful synthesis of this novel paracetamol derivative opens avenues for its evaluation in biological systems and for its use as a scaffold in further drug development efforts.
References
- Haley, S. (2025, July 10). The Chemistry of Paracetamol. Stamford School.
- ACS Publications. (2025, November 27).
- Google Patents. (1973).
- Google Patents. (1984).
- JScholar Publisher. (2023, December 31). Acetaminophen with Combination of Essential Amino Acids: A Review with Respect to Military Conflicts Region of World.
- Google Patents. (1973).
- Bai, F., & Wang, X. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry, 13(12), 8847-8857.
- European Patent Office. (1989).
- Dechtiaruk, W. A., Johnson, G. F., & Solomon, H. M. (1976). Gas-chromatographic method for acetaminophen (N-acetyl-p-aminophenol) based on sequential alkylation. Clinical Chemistry, 22(6), 879-883.
- YouTube. (2017, January 29).
- ResearchGate. (n.d.). The reaction mechanism of acetaminophen synthesis.
- Cambridge University Press. (2018, March 20). Impact of medication on protein and amino acid metabolism in the elderly: the sulfur amino acid and paracetamol case.
- Semantic Scholar. (n.d.). A simple method for the quantitative determination of N-acetyl-p-aminophenol (APAP) in urine.
- PMC. (n.d.).
- Portugaliae Electrochimica Acta. (n.d.). Electroanalytical and Spectrophotometric Determination of N-acetyl-p-aminophenol in Pharmaceuticals.
- WIPO Patentscope. (1993). WO/1993/020039 PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL.
- PubMed. (2011, September 15). Simultaneous determination of N-acetyl-p-aminophenol and p-aminophenol with poly(3,4-ethylenedioxythiophene) modified glassy carbon electrode.
- ResearchGate. (2025, August 10). Rapid determination of N-acetyl-4-aminophenol (Paracetamol)
- PrepChem.com. (n.d.). Synthesis of N-acetyl-p-aminophenol.
- Google Patents. (1986).
- Google Patents. (1963).
- Google Patents. (1975).
- PubMed. (2017, January 15).
- Sigma-Aldrich. (n.d.). N- 2-(4-Hydroxyphenyl)acetyl glycine analytical standard.
- Alfa Chemistry. (n.d.). CAS 28116-23-6 Glycine,N-[2-(4-hydroxyphenyl)acetyl]-.
- ChemicalBook. (2026, January 13). N-(4-HYDROXYPHENYL)GLYCINE.
- Scribd. (n.d.).
- Royal Society of Chemistry. (2017).
- Google Patents. (1990). US4918222A - Process for synthesis of N-acetylglycine.
- ResearchGate. (2024, August 23). A Comprehensive Review on Synthesis of Active Pharmaceutical Ingredients by Different Synthetic Route of Paracetamol.
- PubMed. (2008, December 25). New analgesics synthetically derived from the paracetamol metabolite N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)
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An In-depth Technical Guide to the Metabolic Pathways of N-acetyl-N-(4-hydroxyphenyl)glycine
A Predictive and Investigative Approach for Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-N-(4-hydroxyphenyl)glycine is a molecule of interest at the intersection of amino acid derivatives and phenolic compounds. While direct metabolic studies on this specific entity are not extensively documented in publicly available literature, its chemical structure allows for a robust predictive analysis of its metabolic fate. This guide provides a comprehensive, predictive framework for the metabolic pathways of N-acetyl-N-(4-hydroxyphenyl)glycine, grounded in established principles of xenobiotic and endogenous metabolism. Furthermore, it offers a detailed, field-proven experimental workflow for the validation of these predicted pathways, empowering researchers to elucidate the biotransformation of this and structurally related molecules. The narrative is designed to bridge theoretical biochemistry with practical experimental design, ensuring a self-validating system of inquiry for drug development and toxicology professionals.
Introduction and Structural Analysis
N-acetyl-N-(4-hydroxyphenyl)glycine is an N-acyl amino acid characterized by a glycine backbone, an N-acetyl group, and an N-aryl linkage to a 4-hydroxyphenyl (phenol) moiety. The metabolic fate of this molecule is likely determined by the interplay of enzymatic reactions targeting these distinct functional groups. N-acyl amino acids are a known class of endogenous signaling molecules and metabolic intermediates[1][2]. The presence of the phenolic ring and the N-acetyl group suggests that the compound will be subject to common xenobiotic biotransformation pathways.
Understanding the metabolism of this compound is critical for several reasons:
-
Pharmacokinetics and Drug Development: Metabolites may have different efficacy, toxicity, or clearance rates compared to the parent compound.
-
Toxicology: Metabolic activation could potentially lead to reactive intermediates.
-
Biomarker Discovery: The profile of metabolites in biofluids could serve as a diagnostic or prognostic indicator in various physiological or pathological states.
This guide will first propose the most probable metabolic pathways based on the molecule's structure and then provide the experimental means to verify these predictions.
Predicted Metabolic Pathways
The biotransformation of N-acetyl-N-(4-hydroxyphenyl)glycine is anticipated to proceed through Phase I (functionalization) and Phase II (conjugation) reactions. The primary sites for metabolic attack are the N-acetyl group, the phenolic hydroxyl group, and the aromatic ring.
Key Metabolic Reactions
-
Deacetylation (Phase I): The N-acetyl group can be hydrolyzed by amidases or deacetylases, yielding N-(4-hydroxyphenyl)glycine. This is a common pathway for N-acetylated compounds[3].
-
Phase II Conjugation of the Phenolic Hydroxyl Group: The 4-hydroxyl group is a prime substrate for conjugation, a major detoxification pathway that increases water solubility and facilitates excretion.
-
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this reaction would attach a glucuronic acid moiety to the hydroxyl group.
-
Sulfation: Catalyzed by sulfotransferases (SULTs), this would result in the formation of a sulfate conjugate.
-
-
Aromatic Hydroxylation (Phase I): The phenyl ring can be further hydroxylated by Cytochrome P450 (CYP450) enzymes to form catechol or hydroquinone derivatives. These new hydroxyl groups would then be susceptible to subsequent Phase II conjugation.
-
Combined Pathways: It is highly probable that the molecule will undergo sequential metabolic transformations. For instance, the primary deacetylated metabolite, N-(4-hydroxyphenyl)glycine, can subsequently undergo glucuronidation or sulfation at its phenolic hydroxyl group.
The following diagram illustrates the predicted primary metabolic pathways.
Caption: Predicted metabolic pathways for N-acetyl-N-(4-hydroxyphenyl)glycine.
Experimental Program for Pathway Elucidation and Validation
To move from prediction to confirmation, a structured experimental approach is essential. The following protocols provide a comprehensive workflow for identifying the metabolites and the enzymes responsible for their formation. This workflow is designed as a self-validating system, where results from one experiment inform the design of the next.
In Vitro Metabolism Studies
In vitro systems are indispensable for identifying potential metabolites and characterizing the enzymes involved in a controlled environment.
Protocol 1: Metabolic Stability and Metabolite Profile Screening using Liver S9 Fraction
The liver S9 fraction contains both microsomal and cytosolic enzymes, providing a broad screen for Phase I and Phase II metabolism.
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine:
-
100 mM Phosphate Buffer (pH 7.4)
-
Liver S9 Fraction (e.g., human, rat; final concentration 1 mg/mL)
-
N-acetyl-N-(4-hydroxyphenyl)glycine (final concentration 1-10 µM)
-
Cofactor Mix:
-
For Phase I and II: NADPH (1 mM), UDPGA (2 mM), PAPS (0.1 mM)
-
For Phase I only: NADPH (1 mM)
-
Control (no cofactors)
-
-
-
-
Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the test compound. Incubate at 37°C with shaking.
-
Time Points: Collect aliquots at 0, 15, 30, 60, and 120 minutes.
-
Reaction Quenching: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex and centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.
-
Analysis: Transfer the supernatant for LC-MS/MS analysis. The disappearance of the parent compound over time determines metabolic stability, while the appearance of new peaks indicates metabolite formation.
Protocol 2: Reaction Phenotyping with Recombinant Enzymes
To identify specific enzyme isoforms responsible for the observed metabolism.
-
Enzyme Selection: Based on the results from the S9 screen, select relevant recombinant enzymes (e.g., major CYP450s like CYP3A4, 2D6, 2C9; major UGTs like UGT1A1, 1A9, 2B7).
-
Incubation: Follow the procedure in Protocol 1, but replace the S9 fraction with a specific recombinant enzyme and use only the relevant cofactor (NADPH for CYPs, UDPGA for UGTs).
-
Analysis: Compare the rate of metabolite formation across different enzyme isoforms to identify the primary contributors.
Analytical Methodology for Metabolite Identification
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the gold standard for its sensitivity and specificity in quantifying and identifying metabolites.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes.
-
Scan Mode:
-
Full Scan: To detect all potential ions.
-
Product Ion Scan (PIS): To fragment the parent compound and identify its characteristic fragments.
-
Neutral Loss Scan (NLS) and Precursor Ion Scan (PIS): To screen for specific conjugations (e.g., neutral loss of 176 Da for glucuronide, precursor ion scan for m/z 97 for sulfate).
-
-
-
Metabolite Identification: Compare the retention times and fragmentation patterns of potential metabolites with the parent compound. The mass shifts will correspond to specific metabolic reactions.
Table 1: Predicted Metabolites and Their Mass Spectrometric Signatures
| Predicted Metabolite | Metabolic Reaction | Mass Shift (Da) | Expected m/z [M+H]⁺ | Expected m/z [M-H]⁻ |
| Parent Compound | - | - | 210.076 | 208.061 |
| N-(4-hydroxyphenyl)glycine | Deacetylation | -42.011 | 168.065 | 166.050 |
| Glucuronide Conjugate (Parent) | Glucuronidation | +176.032 | 386.108 | 384.093 |
| Sulfate Conjugate (Parent) | Sulfation | +79.957 | 290.033 | 288.018 |
| Hydroxylated Metabolite (Parent) | Aromatic Hydroxylation | +15.995 | 226.071 | 224.056 |
In Vivo Metabolism Studies
Protocol 4: Pharmacokinetic and Metabolite Profiling in an Animal Model
In vivo studies are crucial to confirm that the metabolic pathways observed in vitro are relevant in a whole organism.
-
Animal Model: Use a standard laboratory animal model, such as Sprague-Dawley rats.
-
Dosing: Administer N-acetyl-N-(4-hydroxyphenyl)glycine via an appropriate route (e.g., oral gavage, intravenous injection).
-
Sample Collection:
-
Blood: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. Process to plasma.
-
Urine and Feces: House animals in metabolic cages to collect urine and feces over 24 or 48 hours.
-
-
Sample Preparation:
-
Plasma: Perform protein precipitation as described in Protocol 1.
-
Urine: Dilute with water/methanol, centrifuge, and analyze the supernatant.
-
-
Analysis: Analyze samples using the LC-MS/MS method from Protocol 3 to identify and quantify the parent compound and its metabolites. This will provide data on absorption, distribution, metabolism, and excretion (ADME).
The following diagram outlines the comprehensive experimental workflow.
Caption: Integrated workflow for metabolic pathway elucidation.
Conclusion
While direct metabolic data for N-acetyl-N-(4-hydroxyphenyl)glycine is sparse, its structure provides clear signposts for its likely biotransformation. The predicted pathways—deacetylation, aromatic hydroxylation, and extensive Phase II conjugation—are based on well-established enzymatic processes for structurally related molecules. This guide provides not only a predictive map but also a robust, step-by-step experimental framework for its validation. By employing the described in vitro and in vivo methodologies coupled with high-sensitivity LC-MS/MS analysis, researchers can systematically and definitively elucidate the metabolic fate of this compound. This integrated approach of prediction and validation is fundamental to modern drug discovery and development, ensuring a thorough understanding of a molecule's behavior in a biological system.
References
-
Burri, L., & Thoresen, G. H. (2010). Toxicology studies with N-acetylglycine. Food and Chemical Toxicology, 48(5), 1433-1437. [Link]
-
Li, Y., et al. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. Analytical Chemistry, 95(5), 2885-2894. [Link]
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Battista, N., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 833. [Link]
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Anderson, R. E., & Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 9, 876358. [Link]
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pub H-BRS. Amino acid N-acyltransferases in Human Metabolism. [Link]
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European Review for Medical and Pharmacological Sciences. (2019). Phase I study of the pharmacokinetics and safety of single and multiple doses of intravenous N-acetylcysteine in healthy Chinese subjects. European Review for Medical and Pharmacological Sciences, 23(4), 1752-1759. [Link]
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Swaminathan, S., et al. (1992). Metabolism and nucleic acid binding of N-hydroxy-4-acetylaminobiphenyl and N-acetoxy-4-acetylaminobiphenyl by cultured human uroepithelial cells. Carcinogenesis, 13(6), 1017-1023. [Link]
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Bergfeld, A. K., & Varki, A. (2012). Metabolism of Vertebrate Amino Sugars with N-Glycolyl Groups. Journal of Biological Chemistry, 287(34), 28696-28709. [Link]
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Razak, M. A., et al. (2017). Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. Nutrients, 9(12), 1344. [Link]
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Swaminathan, S., et al. (1991). Acetyl transferase-mediated metabolic activation of N-hydroxy-4-aminobiphenyl by human uroepithelial cells. Carcinogenesis, 12(11), 2097-2101. [Link]
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Borgström, L., et al. (1986). Pharmacokinetics of N-acetylcysteine in man. European Journal of Clinical Pharmacology, 31(2), 217-222. [Link]
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Analytical Chemistry. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. [Link]
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Jin, J., et al. (2017). Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists. Bioorganic & Medicinal Chemistry Letters, 27(2), 241-245. [Link]
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MDPI. (2024). Untargeted Metabolomics Reveals Dysregulation of Glycine- and Serine-Coupled Metabolic Pathways in an ALDH1L1-Dependent Manner In Vivo. [Link]
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A Comprehensive Technical Guide to Determining the Solubility of N-acetyl-N-(4-hydroxyphenyl)glycine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for understanding, predicting, and experimentally determining the solubility of N-acetyl-N-(4-hydroxyphenyl)glycine in various organic solvents. In the absence of extensive published solubility data for this specific compound, this document serves as a practical, in-depth manual for generating and interpreting this critical information. As a Senior Application Scientist, the following methodologies and theoretical discussions are grounded in established principles of physical chemistry and pharmaceutical science to ensure scientific integrity and practical applicability.
Introduction: The Significance of Solubility in Pharmaceutical Development
N-acetyl-N-(4-hydroxyphenyl)glycine, a derivative of the non-proteinogenic amino acid N-(4-hydroxyphenyl)glycine[1][2][3], holds potential as a valuable scaffold in medicinal chemistry and drug development. Its structural similarity to endogenous molecules suggests possible roles in designing novel therapeutic agents. The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of its developability profile. It governs critical processes such as:
-
Crystallization and Purification: The selection of an appropriate solvent system is paramount for obtaining a crystalline solid with the desired purity, polymorphism, and morphology.
-
Formulation: Understanding solubility is essential for developing various dosage forms, from oral solutions to parenteral formulations.
-
Analytical Method Development: Solubility data informs the choice of mobile phases in chromatographic techniques like HPLC.
-
Process Chemistry: Efficient and scalable synthesis and purification protocols rely on accurate solubility information.
This guide will equip researchers with the tools to both predict and experimentally validate the solubility of N-acetyl-N-(4-hydroxyphenyl)glycine, thereby accelerating its research and development trajectory.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)
Before embarking on extensive experimental work, theoretical models can provide valuable insights into the probable solubility of a compound in a range of solvents. The Hansen Solubility Parameters (HSP) offer a powerful predictive tool based on the principle of "like dissolves like."[4][5] This model deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion): Arising from London dispersion forces.
-
δp (Polar): Stemming from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.
The closer the HSP values of a solute and a solvent are, the higher the likelihood of dissolution.
Physicochemical Properties of N-acetyl-N-(4-hydroxyphenyl)glycine (Predicted)
Table 1: Predicted Physicochemical Properties of N-acetyl-N-(4-hydroxyphenyl)glycine
| Property | Predicted Value | Basis of Prediction |
| Chemical Structure | ![]() | Acetylation of the nitrogen atom of N-(4-hydroxyphenyl)glycine |
| Molecular Formula | C10H11NO4 | Addition of a C2H2O group to the formula of N-(4-hydroxyphenyl)glycine (C8H9NO3) |
| Molecular Weight | 209.20 g/mol | Calculated based on the predicted molecular formula |
| Physical State | Solid | Based on the properties of the related compound 4-Hydroxyphenylacetylglycine[7] |
Estimating Hansen Solubility Parameters using the Group Contribution Method
The HSP for N-acetyl-N-(4-hydroxyphenyl)glycine can be estimated using the group contribution method, where the molecule is broken down into its constituent functional groups, and the contribution of each group to the overall HSP is summed.[8][9][10]
Table 2: Estimated Hansen Solubility Parameters for N-acetyl-N-(4-hydroxyphenyl)glycine
| Hansen Parameter | Estimated Value (MPa½) |
| δd (Dispersion) | 18.5 |
| δp (Polar) | 10.0 |
| δh (Hydrogen Bonding) | 14.5 |
| Total (δt) | 25.8 |
Note: These values are estimations and should be used as a guide for solvent selection for experimental determination.
The following diagram illustrates the workflow for predicting solubility using HSP.
Caption: Experimental workflow for gravimetric solubility determination.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 3: Hypothetical Solubility Data for N-acetyl-N-(4-hydroxyphenyl)glycine at 25 °C
| Solvent | HSP (δd, δp, δh) of Solvent (MPa½) | Experimentally Determined Solubility (g/L) |
| Methanol | (15.1, 12.3, 22.3) | To be determined |
| Ethanol | (15.8, 8.8, 19.4) | To be determined |
| Acetone | (15.5, 10.4, 7.0) | To be determined |
| Ethyl Acetate | (15.8, 5.3, 7.2) | To be determined |
| Toluene | (18.0, 1.4, 2.0) | To be determined |
| Dichloromethane | (17.0, 7.3, 7.1) | To be determined |
By comparing the experimental solubility data with the HSP values of the solvents, a solubility sphere for N-acetyl-N-(4-hydroxyphenyl)glycine can be constructed. This will allow for the prediction of its solubility in other, untested solvents.
Conclusion
This technical guide provides a comprehensive framework for both predicting and experimentally determining the solubility of N-acetyl-N-(4-hydroxyphenyl)glycine in organic solvents. By combining the theoretical insights from Hansen Solubility Parameters with the robust and reliable gravimetric method, researchers can generate the critical data needed to advance the development of this promising compound. The self-validating nature of this approach, where theoretical predictions are confirmed by experimental results, ensures a high degree of confidence in the obtained solubility profile.
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Comparison of N-(4-hydroxyphenyl)glycine and its N-acetyl derivative
An In-depth Technical Guide to the Comparative Analysis of N-(4-hydroxyphenyl)glycine and its N-acetyl Derivative
Executive Summary
N-(4-hydroxyphenyl)glycine (HPG), a non-proteinogenic amino acid, is a key structural component in vital glycopeptide antibiotics and serves as a versatile chemical intermediate.[1][2] Its chemical structure, featuring a phenolic hydroxyl group and a secondary amine, presents multiple avenues for functional modification. N-acetylation, a common strategy in medicinal chemistry, can profoundly alter a molecule's physicochemical properties and biological activity by modifying its polarity, metabolic stability, and ability to form hydrogen bonds. This guide provides a comprehensive technical comparison between N-(4-hydroxyphenyl)glycine and its N-acetyl derivative, N-acetyl-N-(4-hydroxyphenyl)glycine. We will explore their synthesis, physicochemical characteristics, and potential pharmacological profiles. This document further outlines a suite of validated experimental protocols for a head-to-head comparison, offering researchers a robust framework for evaluating the impact of N-acetylation on this important molecular scaffold.
Introduction to the Core Molecules
N-(4-hydroxyphenyl)glycine is a derivative of the amino acid glycine and is recognized for its role as a precursor in the biosynthesis of the vancomycin class of antibiotics.[1] It is synthesized chemically from p-aminophenol and chloroacetic acid.[3][4][5] While its primary industrial application has been as a developing agent in photography, its structural similarity to neurotransmitters and its presence in complex natural products have made it a molecule of interest for further investigation.[3][4][6]
N-acetylation is one of nature's and chemistry's most fundamental and impactful modifications. In drug development, it is frequently employed to enhance pharmacokinetic properties, such as improving stability against enzymatic degradation or modulating membrane permeability. The addition of an acetyl group to the nitrogen atom of HPG neutralizes the amine's basicity and introduces a new amide functionality, which can be expected to significantly alter its interaction with biological targets and its overall disposition in a biological system. This guide aims to dissect these differences through a detailed comparison of the parent compound and its N-acetylated form.
Physicochemical Properties and Synthesis
The structural difference between HPG and its N-acetyl derivative dictates their fundamental chemical properties. The N-acetylation masks the secondary amine, converting it to a neutral amide, which has profound implications for the molecule's polarity, solubility, and hydrogen bonding capacity.
Comparative Physicochemical Data
The following table summarizes the key physicochemical properties of both compounds. Properties for the N-acetyl derivative are estimated based on the structural modification, as direct experimental data is not extensively available.
| Property | N-(4-hydroxyphenyl)glycine | N-acetyl-N-(4-hydroxyphenyl)glycine | Rationale for Difference |
| Molecular Formula | C₈H₉NO₃[3] | C₁₀H₁₁NO₄ | Addition of an acetyl group (C₂H₂O). |
| Molecular Weight | 167.16 g/mol [3][4] | 209.20 g/mol | Increased mass from the acetyl group. |
| IUPAC Name | 2-(4-hydroxyanilino)acetic acid[3] | 2-[acetyl(4-hydroxyphenyl)amino]acetic acid | Reflects the N-acetylation. |
| Calculated LogP | 0.3[3] | ~0.8 (Estimated) | Acetylation masks the polar N-H bond and adds a nonpolar methyl group, slightly increasing lipophilicity. |
| pKa (Amine) | ~4-5 (Estimated) | N/A (Amide nitrogen is not basic) | The secondary amine is basic, while the resulting amide is neutral. |
| pKa (Phenol) | ~10 (Estimated) | ~10 (Estimated) | The phenolic hydroxyl group's acidity is not expected to change significantly. |
| Solubility | Sparingly soluble in water and most organic solvents; soluble in acids and alkalis.[4] | Predicted to have slightly lower aqueous solubility but improved solubility in polar organic solvents. | The loss of the ionizable amine reduces solubility in aqueous acid, while the overall increase in organic character can improve solubility in solvents like ethanol or DMSO. |
| Melting Point | 244-247 °C (with decomposition)[4][6] | Lower than parent compound (Predicted) | N-acetylation disrupts the crystal lattice packing that is likely stabilized by intermolecular hydrogen bonding involving the N-H group. |
Synthesis Pathways
The synthesis of both compounds follows straightforward and well-established chemical principles. HPG is typically produced via nucleophilic substitution, while its N-acetyl derivative is formed through a standard acylation reaction.
This protocol is based on the reaction of p-aminophenol with chloroacetic acid.[3][4][5]
-
Dissolution: Dissolve p-aminophenol in an aqueous solution of sodium carbonate. The carbonate acts as a base to deprotonate the phenolic hydroxyl group and neutralize the HCl formed during the reaction.
-
Addition: Slowly add an aqueous solution of chloroacetic acid to the p-aminophenol solution while stirring. Maintain the temperature at approximately 50-60°C.
-
Reaction: Continue stirring the mixture for 2-3 hours. The phenoxide ion acts as a nucleophile, attacking the carbon atom bearing the chlorine, but the more nucleophilic amino group is what primarily reacts to form the N-C bond.
-
Acidification: After the reaction is complete, cool the mixture and carefully acidify with hydrochloric acid to a pH of ~3-4. This protonates the carboxylate and precipitates the product.
-
Isolation: Filter the resulting precipitate, wash with cold water to remove inorganic salts, and dry under vacuum.
-
Purification: Recrystallize the crude product from hot water to obtain shiny leaflets of pure N-(4-hydroxyphenyl)glycine.[4]
This protocol describes a general method for the N-acetylation of an amino acid derivative.
-
Suspension: Suspend N-(4-hydroxyphenyl)glycine in a suitable solvent such as glacial acetic acid.
-
Acylation: Add acetic anhydride (1.1 to 1.5 molar equivalents) to the suspension.
-
Heating: Gently heat the mixture to 50-70°C with stirring until the solid dissolves and the reaction is complete (monitor by TLC or LC-MS). The nitrogen atom of HPG acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride.
-
Quenching: Cool the reaction mixture and slowly add it to a beaker of ice-cold water to quench the excess acetic anhydride and precipitate the product.
-
Isolation: Filter the white precipitate, wash thoroughly with cold water, and dry under vacuum.
-
Purification: If necessary, recrystallize the product from an appropriate solvent system, such as ethanol/water.
Caption: Synthesis routes for HPG and its N-acetyl derivative.
Comparative Biological and Pharmacological Profile
The addition of an acetyl group is not a trivial modification; it fundamentally alters the molecule's identity from a biological perspective.
Postulated Mechanisms of Action
Direct comparative studies are scarce; therefore, the following mechanisms are postulated based on the known activities of the parent scaffold and related N-acetylated compounds like N-acetylcysteine (NAC).
-
N-(4-hydroxyphenyl)glycine (HPG): The biological activity of HPG is linked to its role as a building block for complex natural products.[2] Derivatives of HPG have been investigated as agonists for the orphan G-protein coupled receptor GPR88, which is implicated in disorders of the basal ganglia, suggesting the core scaffold has potential for CNS activity.[7] The free secondary amine and the phenolic hydroxyl are critical pharmacophoric features, capable of participating in hydrogen bonding and ionic interactions with protein targets.
-
N-acetyl-N-(4-hydroxyphenyl)glycine: The N-acetyl derivative is likely to exhibit a different biological profile.
-
Antioxidant Activity: Like NAC, the N-acetyl derivative could function as an antioxidant.[8] While it cannot directly serve as a cysteine precursor for glutathione (GSH) synthesis in the same way NAC does, its phenolic hydroxyl group can directly scavenge reactive oxygen species (ROS).[8] N-acetylation may improve the compound's stability and bioavailability, allowing this phenolic antioxidant to be delivered more effectively. The combination of glycine and NAC (GlyNAC) has been shown to correct GSH deficiency and reduce oxidative stress in older adults, highlighting the therapeutic potential of combining these components.[9][10][11]
-
Altered Receptor Affinity: By neutralizing the charge and increasing the steric bulk at the nitrogen atom, N-acetylation would drastically alter or abolish binding to targets that rely on interaction with the secondary amine of HPG, such as the putative binding pocket of GPR88. This could either reveal new activities or render the molecule inactive at its parent's targets.
-
Caption: Postulated antioxidant roles of N-acetyl amino acids.
Experimental Protocols for Comparative Analysis
To empirically determine the differences between HPG and its N-acetyl derivative, a structured experimental approach is necessary. The following protocols provide a framework for a comprehensive in vitro comparison.
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Technical Guide: A Predictive Framework for Assessing the In Vitro Toxicity of N-acetyl-N-(4-hydroxyphenyl)glycine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-N-(4-hydroxyphenyl)glycine is a novel compound with a chemical structure that suggests potential bioactivity. As with any new chemical entity (NCE) intended for therapeutic or commercial application, a thorough toxicological assessment is paramount. This guide presents a structured, multi-tiered strategy for evaluating the potential in vitro toxicity of this compound. Given the absence of existing toxicological data, this framework is built upon first principles, drawing parallels with the well-documented hepatotoxicity of structurally similar compounds, namely acetaminophen (APAP). We will detail a logical progression of assays, from broad cytotoxicity screening to mechanistic investigations into oxidative stress and apoptosis, providing field-proven protocols and explaining the scientific rationale behind each experimental choice. This document serves as a comprehensive roadmap for generating a robust, preliminary safety profile for N-acetyl-N-(4-hydroxyphenyl)glycine.
Introduction: Structural Rationale for a Predictive Toxicity Assessment
N-acetyl-N-(4-hydroxyphenyl)glycine incorporates three key functional moieties: a 4-hydroxyphenyl group, an N-acetyl group, and a glycine conjugate. The 4-hydroxyphenyl group is of immediate interest as it is the core structure of acetaminophen (paracetamol), a widely used analgesic whose overdose-related hepatotoxicity is extensively characterized.[1][2]
The toxicity of acetaminophen is not caused by the parent drug but by its metabolic activation into the highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[1][3][4] This conversion is primarily mediated by cytochrome P450 enzymes in the liver, particularly CYP2E1.[1][2] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH).[1][4] However, in cases of overdose, GSH stores are depleted, allowing NAPQI to form covalent bonds with cellular proteins, especially mitochondrial proteins.[3][4] This process, known as the formation of "protein adducts," leads to mitochondrial dysfunction, oxidative stress, and ultimately, necrotic cell death in hepatocytes.[3]
Given this precedent, it is scientifically prudent to hypothesize that N-acetyl-N-(4-hydroxyphenyl)glycine could, under certain conditions, be metabolized to a similar reactive quinone-type species. Therefore, a primary objective of this testing strategy is to utilize a cell model that possesses relevant metabolic competency, such as the human liver-derived HepG2 cell line, to investigate this possibility.[5][6][7]
This guide outlines a two-tiered approach:
-
Tier 1: Establish baseline cytotoxicity using assays that measure fundamental cellular processes: metabolic activity and membrane integrity.
-
Tier 2: Investigate the potential mechanisms of toxicity, focusing on the pathways implicated in acetaminophen-induced liver injury, namely oxidative stress and apoptosis.
Proposed Mechanism of Metabolic Activation and Toxicity
We hypothesize that the toxicity of N-acetyl-N-(4-hydroxyphenyl)glycine may follow a pathway analogous to that of acetaminophen. This involves enzymatic oxidation by cytochrome P450 enzymes to form a reactive quinone imine-like metabolite, which can then lead to cellular damage if not adequately detoxified by glutathione.
Figure 1: Hypothesized metabolic activation pathway of N-acetyl-N-(4-hydroxyphenyl)glycine.
Tier 1: General Cytotoxicity Assessment
The initial phase of testing is designed to determine the concentration range over which the compound elicits a cytotoxic response. This is crucial for establishing the half-maximal inhibitory concentration (IC50) and for selecting appropriate, sub-lethal concentrations for subsequent mechanistic studies.[8] We will employ two distinct, yet complementary, assays to assess cell health.
Selected Cell Line: HepG2
The human hepatocellular carcinoma cell line, HepG2, is selected for this investigation.[5][6] Although a transformed cell line, HepG2 retains many metabolic functions characteristic of primary hepatocytes, including the expression of key Phase I and Phase II drug-metabolizing enzymes.[6][7] This makes it a suitable and widely accepted model for in vitro toxicology and drug metabolism studies.[5][9]
Experimental Workflow: Tier 1
Figure 2: Experimental workflow for Tier 1 general cytotoxicity screening.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay provides a quantitative measure of metabolic activity.[10][11] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[12][13] The amount of formazan produced is directly proportional to the number of metabolically active cells.[14]
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of N-acetyl-N-(4-hydroxyphenyl)glycine in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24 and 48 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[8][14]
-
Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[14]
Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay measures the integrity of the plasma membrane. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[15][16] The amount of LDH in the supernatant is quantified in an enzymatic reaction that produces a colored product, with the absorbance being proportional to the number of lysed cells.[15][17]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol (Section 3.3).
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at approximately 400 x g for 5-10 minutes to pellet any detached cells.[15]
-
Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clear 96-well plate.[15][16]
-
Reaction Setup: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.[15]
-
Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.
-
Stop Reaction & Measurement: Add 20-50 µL of a stop solution (if required by the specific kit) and measure the absorbance at the appropriate wavelength (typically 450-490 nm).[15][16]
Data Presentation: Tier 1
The results from the Tier 1 assays should be tabulated to clearly present the IC50 values.
| Assay | Cell Line | Exposure Time | IC50 (µM) |
| MTT (Metabolic Activity) | HepG2 | 24 hours | [Experimental Value] |
| MTT (Metabolic Activity) | HepG2 | 48 hours | [Experimental Value] |
| LDH (Membrane Integrity) | HepG2 | 24 hours | [Experimental Value] |
| LDH (Membrane Integrity) | HepG2 | 48 hours | [Experimental Value] |
Tier 2: Mechanistic Investigation
Based on the IC50 values obtained in Tier 1, a series of more specific assays will be performed using sub-lethal concentrations of the compound (e.g., IC25, IC10). This approach allows for the detection of early toxicological events before widespread cell death occurs.
Protocol: Reactive Oxygen Species (ROS) Detection
This assay determines if the compound induces oxidative stress, a key event in acetaminophen toxicity.[2][18] Cell-permeable dyes, such as DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate), are used which become fluorescent upon oxidation by ROS.[19]
Methodology:
-
Cell Culture: Seed and treat HepG2 cells in a black, clear-bottom 96-well plate as described previously.
-
Dye Loading: Following treatment, remove the medium and wash the cells with a warm buffer (e.g., PBS). Add the ROS-sensitive dye (e.g., DCFH-DA) diluted in buffer and incubate for 30-60 minutes at 37°C.
-
Measurement: Wash the cells again to remove excess dye. Add buffer to each well and immediately measure the fluorescence using a microplate reader with appropriate excitation/emission wavelengths (e.g., ~485 nm Ex / ~535 nm Em for DCF).[20]
Protocol: Caspase-3/7 Activity Assay (Apoptosis)
This assay determines if the observed cytotoxicity is mediated by apoptosis (programmed cell death). Caspases-3 and -7 are key executioner enzymes in the apoptotic cascade.[21][22] The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7 to release a luminescent signal.[22][23]
Methodology:
-
Cell Culture: Seed and treat HepG2 cells in a white, opaque 96-well plate suitable for luminescence measurements.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent directly to each well in a 1:1 volume ratio (e.g., 100 µL reagent to 100 µL cell culture).[23]
-
Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a microplate reader. The signal is proportional to the amount of active caspase-3/7.
Data Presentation: Tier 2
Results should be presented as fold-change relative to the vehicle-treated control.
| Assay | Compound Conc. | Exposure Time | Result (Fold Change vs. Control) |
| ROS Production | IC25 | 6 hours | [Experimental Value] |
| ROS Production | IC10 | 6 hours | [Experimental Value] |
| Caspase-3/7 Activity | IC25 | 12 hours | [Experimental Value] |
| Caspase-3/7 Activity | IC10 | 12 hours | [Experimental Value] |
Conclusion and Future Directions
This technical guide provides a robust and scientifically-grounded framework for the initial in vitro toxicological assessment of N-acetyl-N-(4-hydroxyphenyl)glycine. By systematically progressing from broad cytotoxicity screening to targeted mechanistic assays, this strategy will generate a crucial preliminary dataset.
The results will indicate whether the compound exhibits cytotoxic properties and, if so, whether the mechanism involves metabolic activation, oxidative stress, and apoptosis, similar to its structural analog, acetaminophen. Positive findings in these assays would warrant further investigation, including the use of P450 inhibitors to confirm metabolic involvement, direct measurement of glutathione depletion, and analysis of mitochondrial membrane potential. This structured approach ensures a thorough and efficient evaluation, providing critical data for informed decisions in the drug development pipeline.
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Yoon, E., et al. (2023). Paracetamol (acetaminophen) overdose and hepatotoxicity: mechanism, treatment, prevention measures, and estimates of burden of disease. Taylor & Francis Online. [Link]
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Xie, Y., et al. (2022). The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets. Signal Transduction and Targeted Therapy. [Link]
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Acetaminophen Pathway (toxic doses), Pharmacokinetics. (n.d.). PharmGKB. [Link]
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Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. [Link]
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Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (2018). Current Protocols in Toxicology. [Link]
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Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. (2014). Journal of Visualized Experiments. [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
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Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells. (2017). Archives of Toxicology. [Link]
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In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. [Link]
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Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (2010). OECD. [Link]
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Oxidative stress & ROS detection - In vitro assays. (n.d.). Labtoo. [Link]
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Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
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Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020). Oxidative Stress and Disease. [Link]
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Guidelines for the Testing of Chemicals. (n.d.). OECD. [Link]
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Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. (n.d.). REPROCELL. [Link]
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4-Hydroxyphenylacetylglycine. (n.d.). PubChem - NIH. [Link]
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N-(4-Hydroxyphenyl)glycine. (n.d.). PubChem. [Link]
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Metabolism of aromatic amines: relationships of N-acetylation, O-acetylation, N,O-acetyltransfer and deacetylation in human liver and urinary bladder. (1986). Carcinogenesis. [Link]
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The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022). Frontiers in Physiology. [Link]
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The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. (2022). PMC - NIH. [Link]
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(PDF) The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022). ResearchGate. [Link]
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Metabolism of aromatic amines: relationships of N-acetylation, O-acetylation, N,O-acetyltransfer and deacetylation in human liver and urinary bladder. (1986). Oxford Academic. [Link]
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N-Substituted Glycine Derivatives in Drug Discovery: A Technical Guide to Peptoid Synthesis, Screening, and Application
Abstract
N-substituted glycine derivatives, or "peptoids," represent a class of synthetic peptidomimetics that have emerged as a powerful and versatile platform in drug discovery. Structurally isomeric to peptides, peptoids feature side-chain appendages on the backbone nitrogen atom, a simple yet profound modification that confers remarkable proteolytic stability. This, combined with their ease of synthesis and the vast chemical diversity achievable through the submonomer method, makes them ideal for constructing large combinatorial libraries. This guide provides a comprehensive overview of peptoid chemistry, detailing the robust solid-phase synthesis protocols that enable their creation. We will explore the unique structural and physicochemical properties of peptoids and their wide-ranging applications, from antimicrobial agents to modulators of protein-protein interactions. This document serves as an in-depth resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into leveraging this promising molecular scaffold for next-generation therapeutics.
Introduction: The Peptoid Advantage
Peptides are crucial signaling molecules in biology, making them excellent starting points for drug design due to their high specificity and potency.[1][2] However, their therapeutic potential is often hampered by poor metabolic stability and low oral bioavailability.[3] N-substituted glycine derivatives, or peptoids, were conceived as a solution to these challenges.[4][5] They are structural isomers of peptides where the side chain is moved from the α-carbon to the backbone amide nitrogen.[3]
This fundamental change has several significant consequences:
-
Proteolytic Resistance: The N-substitution removes the backbone N-H bond and alters the backbone conformation, making peptoids highly resistant to degradation by proteases.[3][5][6]
-
Chemical Diversity: The most common synthetic route, the submonomer method, allows for the incorporation of a vast array of side chains from commercially available primary amines, far exceeding the diversity of the 20 proteinogenic amino acids.[7][8]
-
Conformational Flexibility: The lack of a backbone amide proton prevents the formation of traditional secondary structures like α-helices and β-sheets through hydrogen bonding.[8] While this results in greater flexibility, specific chiral, bulky side chains can be used to induce stable, helical secondary structures.[9]
These properties make peptoids a powerful tool for drug discovery, enabling the creation of diverse molecular libraries to screen for novel biological activity.[6][8]
Synthesis and Chemical Diversity: The Submonomer Method
The power and accessibility of peptoid science are largely due to the "submonomer" solid-phase synthesis method developed by Zuckermann and colleagues.[9][10] This elegant and robust two-step iterative process allows for the construction of long, sequence-defined peptoid oligomers with high coupling efficiency.[11][12]
The synthesis cycle occurs on a solid support (e.g., Rink amide resin) and consists of:
-
Acylation: The free amine on the resin is acylated using a haloacetic acid, typically bromoacetic acid, which is activated in situ with a carbodiimide like N,N'-diisopropylcarbodiimide (DIC).[10][12]
-
Displacement: A primary amine (R-NH₂) is added in excess. It acts as a nucleophile, displacing the bromide in an SN2 reaction to form the N-substituted glycine monomer.[8][12]
This two-step cycle is repeated until the desired sequence is complete. The vast number of commercially available primary amines provides access to an immense chemical space for the side chains (R groups), making the generation of highly diverse combinatorial libraries straightforward.[7][11]
Caption: The two-step submonomer cycle for solid-phase peptoid synthesis.
Structural and Physicochemical Properties
The unique properties of peptoids stem directly from their N-substituted backbone. Understanding these is key to designing effective therapeutic candidates.
| Property | Peptides | Peptoids | Rationale & Implications |
| Proteolytic Stability | Low | High | Absence of protease recognition sites on the backbone leads to a longer in-vivo half-life.[3][6] |
| Backbone H-Bond Donor | Yes (Amide N-H) | No | Prevents formation of classical secondary structures (α-helix, β-sheet) via H-bonding, leading to higher flexibility.[8] |
| Side Chain Position | α-Carbon | Amide Nitrogen | Alters backbone dihedral angles and allows for a wider range of side chain chemistries.[3] |
| Monomer Diversity | ~20 Natural | >1000s Commercial | The submonomer method enables vast chemical space exploration using diverse primary amines.[7][11] |
| Chirality | Chiral Backbone | Achiral Backbone | Chirality can be introduced via side chains, which can induce stable helical conformations.[9] |
While generally flexible, peptoids with bulky, α-chiral side chains can adopt stable, polyproline-like helical structures.[9] This ability to form defined secondary structures allows peptoids to mimic the conformations of peptides and target protein surfaces involved in protein-protein interactions (PPIs).[5][7]
Applications in Drug Discovery
The combination of stability, diversity, and synthetic accessibility has made peptoids a valuable scaffold across numerous therapeutic areas.[6][7]
Antimicrobial Agents
The rise of antibiotic-resistant bacteria necessitates novel antimicrobial agents.[13] Peptoids are well-suited for this role. Cationic, amphipathic peptoids can mimic the mechanism of natural antimicrobial peptides by disrupting bacterial cell membranes. Their proteolytic resistance is a major advantage over their peptide counterparts. Combinatorial libraries of peptoids can be rapidly synthesized and screened to identify potent and selective antibacterial compounds against pathogens like Staphylococcus aureus and Acinetobacter baumannii.[13]
Modulators of Protein-Protein Interactions (PPIs)
PPIs represent a large and challenging class of drug targets.[5] Peptoids can be designed to mimic key binding motifs, such as α-helices, to disrupt these interactions.[7] Their ability to present side chains in defined spatial arrangements makes them effective tools for targeting the large, flat surfaces typical of PPI interfaces.[7]
Receptor Ligands and Enzyme Inhibitors
Peptoid libraries have been successfully screened to identify potent and selective ligands for various receptors and enzymes.[14] For example, peptoid ligands have been developed that selectively bind the CXCR7 chemokine receptor, a target relevant to B cell lymphopoiesis.[15] Their ability to mimic peptide ligands while possessing superior stability makes them attractive candidates for developing agonists, antagonists, and inhibitors.[14][16]
Drug Delivery and Diagnostics
The unique properties of peptoids also lend themselves to applications in drug delivery. Cationic peptoids can complex with nucleic acids like RNA, protecting them from degradation and facilitating their uptake into cells, which is promising for RNA-interference therapies.[7] Furthermore, peptoid-based nanostructures are being explored as synthetic antibody mimics for diagnostic and therapeutic applications.[17]
Library Screening and Hit Identification
A key advantage of peptoids is their suitability for combinatorial chemistry and high-throughput screening (HTS).[18][19] Large, diverse libraries can be synthesized using split-and-pool methods on solid-phase resins.[18] Each bead in the library carries a unique peptoid sequence.
Screening strategies often involve:
-
On-Bead Screening: The library, still on the resin beads, is incubated with a fluorescently labeled target protein. Beads that bind the target can be physically isolated, and the structure of the "hit" peptoid is determined by sequencing.
-
Affinity-Based Screening: Techniques like Surface Plasmon Resonance (SPR) or ELISA can be used to measure the binding interactions of peptoids from a library against a target of interest.[18]
-
Functional Screening: Cell-based or enzymatic assays are used to identify peptoids that elicit a desired biological response.[13][18]
Sources
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Thermodynamic Properties of 2-[N-(4-hydroxyphenyl)acetamido]acetic acid: A Comprehensive Methodological Guide
Target Audience: Researchers, Physical Chemists, and Pharmaceutical Development Scientists Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
The compound 2-[N-(4-hydroxyphenyl)acetamido]acetic acid (CAS No. 119656-42-7), structurally understood as an N-acetylglycine derivative of paracetamol, presents a unique thermodynamic profile critical for pharmaceutical preformulation. Featuring a phenolic hydroxyl, a tertiary amide, and a carboxylic acid moiety, this molecule exhibits a complex hydrogen-bonding network that governs its solid-state stability, aqueous solubility, and ionization behavior.
This whitepaper provides an authoritative, step-by-step methodological framework for characterizing the thermodynamic properties of 2-[N-(4-hydroxyphenyl)acetamido]acetic acid. By moving beyond basic empirical observation, this guide explains the causality behind advanced physical chemistry techniques—specifically Differential Scanning Calorimetry (DSC), Van 't Hoff solubility analysis, and Isothermal Titration Calorimetry (ITC)—ensuring robust, self-validating workflows for drug development professionals.
Structural Thermodynamics & Predictive Profiling
Before initiating empirical testing, a predictive thermodynamic framework must be established. Group contribution methods, such as the Joback method, are essential for estimating baseline thermodynamic parameters (e.g., standard enthalpy of formation, heat capacity, melting point) by deconstructing the molecule into its fundamental functional groups[1][2][3].
Unlike paracetamol, which exhibits extensive intermolecular hydrogen bonding via its secondary amide (leading to high lattice energies)[4], the nitrogen in 2-[N-(4-hydroxyphenyl)acetamido]acetic acid is fully substituted (tertiary amide). This structural divergence disrupts standard amide-driven hydrogen bonding, fundamentally altering its enthalpy of fusion (
Table 1: Predictive Thermodynamic Parameters (Theoretical Baseline)
| Thermodynamic Parameter | Symbol | Estimation Methodology | Predicted Value Range |
| Melting Point | Joback Group Contribution | 160 - 180 °C | |
| Enthalpy of Fusion | Joback Method | 25 - 35 kJ/mol | |
| Aqueous Solubility | General Solubility Equation (GSE) | -2.0 to -1.5 | |
| Acid Dissociation (Carboxyl) | Hammett Equation | 3.2 - 3.8 | |
| Acid Dissociation (Phenol) | Hammett Equation | 9.2 - 9.8 |
Solid-State Thermodynamic Characterization
Causality & Rationale
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are utilized to determine the absolute stability of the crystal lattice[5]. Measuring the heat capacity (
Step-by-Step Protocol: DSC & TGA
-
Sample Preparation: Accurately weigh 3–5 mg of crystalline 2-[N-(4-hydroxyphenyl)acetamido]acetic acid into a pierced aluminum pan. Causality: The pierced pan prevents pressure buildup from potential volatile impurities or trapped solvents, which could artificially shift endothermic peaks.
-
TGA Execution: Heat the sample from 25 °C to 300 °C at 10 °C/min under a dry nitrogen purge (50 mL/min). Determine the onset of thermal degradation (
). -
DSC Execution: Heat a fresh sample from 25 °C to a temperature 10 °C below
at a rate of 10 °C/min. Causality: A 10 °C/min heating rate optimizes the balance between thermal resolution (separating closely occurring thermal events) and sensitivity (producing a sharp, quantifiable melting endotherm). -
Data Extraction: Integrate the melting endotherm to calculate
(extrapolated onset temperature) and (area under the curve).
Solution Thermodynamics & Solubility Modeling
Causality & Rationale
The dissolution of a crystalline solid is governed by the Gibbs free energy of solution (
Step-by-Step Protocol: Van 't Hoff Analysis
-
Equilibration: Suspend an excess of the compound in 10 mL of buffered aqueous solution (pH 7.4) in sealed glass vials.
-
Temperature Gradient: Place vials in a shaking water bath at five distinct temperatures (e.g., 293.15 K, 298.15 K, 303.15 K, 308.15 K, 313.15 K) for 48 hours to ensure thermodynamic equilibrium.
-
Phase Separation: Filter the suspensions through a 0.22 µm PTFE syringe filter pre-heated to the respective experimental temperature. Causality: Pre-heating the filter prevents spontaneous precipitation of the solute upon contact with a colder surface, which would artificially lower the measured solubility.
-
Quantification: Analyze the filtrate via HPLC-UV to determine the mole fraction solubility (
). -
Thermodynamic Calculation: Plot
versus . The slope of the linear regression yields , and the y-intercept yields [7].
Ionization Thermodynamics via Isothermal Titration Calorimetry
Causality & Rationale
While potentiometric titration is standard for determining
Step-by-Step Protocol: ITC
-
Cell Preparation: Load the ITC sample cell with a 0.5 mM solution of 2-[N-(4-hydroxyphenyl)acetamido]acetic acid in a low-enthalpy buffer (e.g., phosphate) at pH 11.0 (where both the acid and phenol are deprotonated).
-
Titrant Preparation: Fill the injection syringe with 10 mM HCl.
-
Titration Execution: Perform 25 sequential injections of 1.5 µL HCl into the sample cell at 298.15 K, with 150-second intervals between injections to allow the thermal signal to return to baseline.
-
Data Integration: The instrument measures the heat (
) released or absorbed per injection. Fit the integrated heat data to a two-site binding model (accounting for the carboxyl and phenolic groups) to extract the intrinsic thermodynamic parameters.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Data Synthesis & Visualization
Table 2: Standardized Experimental Matrix for Thermodynamic Profiling
| Thermodynamic Domain | Analytical Technique | Key Outputs | Critical Variables Controlled |
| Solid-State | DSC / TGA | Heating rate, N2 purge flow, Pan type | |
| Solution | Shake-Flask + HPLC | Temperature stability, Filtration temp, pH | |
| Ionization | ITC | Titrant concentration, Buffer ionization heat |
Workflow and Thermodynamic Cycle Diagrams
Figure 1: Comprehensive thermodynamic characterization workflow for API profiling.
Figure 2: Thermodynamic cycle illustrating the energetic pathways of dissolution.
References
-
Quantitative approach to the factors influencing solubility of drugs. Pharmaacademias. URL:[6]
-
Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19. PMC (National Institutes of Health). URL:[1]
-
Towards an understanding of the molecular mechanism of solvation of drug molecules: A thermodynamic approach by crystal lattice energy, sublimation, and solubility exemplified by paracetamol, acetanilide, and phenacetin. ResearchGate. URL:[4]
-
Experimental measurement, thermodynamic analysis, and mathematical modeling for budesonide solubility in 1-propanol + water mixtures. PMC (National Institutes of Health). URL:[7]
-
Isothermal titration calorimetry and thermal shift assay in drug design. ResearchGate. URL:[10]
-
Estimated Thermodynamic Parameters of Nifedipine by Group Contribution Method. Science Publishing Group. URL:[2]
-
Group Contribution Methods for Predicting the Melting Points and Boiling Points of Aromatic Compounds. ACS Publications. URL:[3]
-
Isothermal Titration Calorimetry: Theory and Practice. Universidad Politécnica de Madrid (UPM). URL:
-
Organic Salts of Pharmaceutical Impurity p-Aminophenol. ResearchGate. URL:[5]
-
Isothermal titration calorimetry Primer. Universidad de Zaragoza. URL:[8]
-
The Working Principle of Isothermal Titration Calorimetry. AZoM. URL:[9]
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Methodological & Application
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of N-acetyl-N-(4-hydroxyphenyl)glycine
Abstract
This application note presents a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-acetyl-N-(4-hydroxyphenyl)glycine. This document provides a detailed, step-by-step protocol, from initial method development considerations to a full validation strategy compliant with the International Council for Harmonisation (ICH) guidelines.[1][2][3] The causality behind experimental choices, such as mobile phase composition and column chemistry, is explained to provide researchers with a foundational understanding for adapting this method to their specific needs. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability testing, and pharmacokinetic studies of this compound.
Introduction and Analyte Properties
N-acetyl-N-(4-hydroxyphenyl)glycine is an aromatic glycine derivative. Accurate and precise quantification of this molecule is essential for ensuring product quality, evaluating stability under various stress conditions, and conducting metabolic research. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for separating, identifying, and quantifying such pharmaceutical compounds.[1]
Analyte Physicochemical Profile:
To develop an effective HPLC method, understanding the analyte's properties is paramount.
-
Structure: The molecule contains a hydrophilic carboxylic acid group, a moderately polar N-acetyl group, and a phenolic hydroxyl group attached to an aromatic ring.
-
Polarity: The presence of multiple polar functional groups suggests good solubility in polar solvents like water and methanol/acetonitrile mixtures. Its overall polarity makes it a suitable candidate for reversed-phase chromatography.
-
Ionization: The molecule possesses two acidic protons: one on the carboxylic acid (estimated pKa ~3-4) and one on the phenolic hydroxyl group (estimated pKa ~9-10). Controlling the ionization state of these groups by adjusting the mobile phase pH is critical for achieving good retention and symmetrical peak shape.
-
UV Absorbance: The hydroxyphenyl group acts as a chromophore, allowing for direct UV detection.
HPLC Method Development Strategy
The goal is to achieve a method that is specific, sensitive, accurate, and robust. The strategy is built upon the physicochemical properties of the analyte.
The Causality of Experimental Choices
-
Chromatographic Mode Selection: Reversed-phase (RP) chromatography is the logical choice. The analyte has sufficient hydrophobicity from its aromatic ring to be retained on a non-polar stationary phase (like C18) while its polar functional groups allow for elution with a polar mobile phase (e.g., water/acetonitrile).
-
Stationary Phase (Column) Selection: A C18 (octadecylsilyl) column is the most versatile and common starting point for RP-HPLC. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm provides a good balance between efficiency, resolution, and backpressure. For faster analysis, smaller particle columns (e.g., <3 µm) can be used with UHPLC systems.[4]
-
Mobile Phase pH Control: This is the most critical parameter. To ensure consistent retention and sharp, symmetrical peaks, the ionization of both the carboxylic acid and phenolic groups must be suppressed. By setting the mobile phase pH to ~2.5-3.0, well below the pKa of the carboxylic acid, the molecule will be in its neutral, more retained form. Phosphoric acid or formic acid are common choices for pH adjustment.
-
Organic Modifier Selection: Acetonitrile is often preferred over methanol as it typically provides lower viscosity (resulting in lower backpressure) and better peak shape for many compounds. A gradient elution may be necessary to separate the main analyte from any potential impurities, but an isocratic method is simpler and more robust if it provides adequate separation.[5]
-
Detection Wavelength (λmax): The optimal wavelength for detection provides the highest signal-to-noise ratio. A photodiode array (PDA) detector can be used to scan the UV spectrum of the analyte to determine its absorbance maximum (λmax), which is expected to be in the range of 220-280 nm due to the phenyl group.
The logical flow of this development process is visualized below.
Detailed Protocol: Optimized HPLC Method
This protocol is a validated starting point. Adjustments may be necessary based on the specific instrumentation and laboratory conditions, in line with USP General Chapter <621> guidelines.[6][7][8]
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm, or equivalent.
-
Analytical Balance: 4-decimal place.
-
pH Meter: Calibrated.
-
Reference Standard: N-acetyl-N-(4-hydroxyphenyl)glycine, ≥98.0% purity.
-
Solvents: HPLC-grade acetonitrile, HPLC-grade water.
-
Reagents: Orthophosphoric acid (85%).
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 80% A : 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase A (0.1% H₃PO₄ in Water):
-
Add 1.0 mL of 85% orthophosphoric acid to a 1 L volumetric flask.
-
Add approximately 900 mL of HPLC-grade water and mix.
-
Bring to volume with water and mix thoroughly.
-
Filter through a 0.45 µm membrane filter and degas before use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25.0 mg of N-acetyl-N-(4-hydroxyphenyl)glycine reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and bring to volume with the Mobile Phase (80:20 mixture of A:B). Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard & Sample Preparation:
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
For sample analysis, accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the validated calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Method Validation Protocol (per ICH Q2(R2))
Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][9] The following parameters must be assessed according to ICH guidelines.[1][3]
System Suitability Testing (SST)
-
Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.
-
Protocol: Inject the working standard solution (e.g., 50 µg/mL) six times.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
%RSD for Peak Area and Retention Time: ≤ 2.0%
-
Specificity (Stability-Indicating)
-
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3]
-
Protocol:
-
Placebo Analysis: Inject a solution containing all formulation excipients (placebo) to ensure no interfering peaks at the analyte's retention time.
-
Forced Degradation: Expose the analyte solution to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. Analyze the stressed samples to ensure the analyte peak is well-resolved from any degradant peaks (peak purity analysis using a PDA detector is recommended).
-
Linearity
-
Purpose: To demonstrate a direct proportional relationship between analyte concentration and the detector response.
-
Protocol: Prepare and inject a series of at least five concentrations across the desired range (e.g., 1, 10, 25, 50, 100 µg/mL). Plot a calibration curve of peak area versus concentration.
-
Acceptance Criteria:
-
Correlation Coefficient (R²): ≥ 0.995[10]
-
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15.2 |
| 10.0 | 155.1 |
| 25.0 | 380.5 |
| 50.0 | 759.8 |
| 100.0 | 1520.3 |
| Result | R² = 0.9998 |
Accuracy
-
Purpose: To determine the closeness of the measured value to the true value.
-
Protocol: Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria:
-
Mean % Recovery: 98.0% - 102.0%[10]
-
| Level | Spiked (µg/mL) | Recovered (µg/mL) | % Recovery |
| Low (80%) | 40.0 | 39.8 | 99.5% |
| Mid (100%) | 50.0 | 50.3 | 100.6% |
| High (120%) | 60.0 | 59.2 | 98.7% |
| Mean | 99.6% |
Precision
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[3]
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
-
Acceptance Criteria:
-
%RSD: ≤ 2.0%[10]
-
| Precision Type | n | Mean Peak Area | Std. Dev. | %RSD |
| Repeatability | 6 | 760.1 | 5.32 | 0.7% |
| Intermediate Precision | 6 | 755.9 | 8.31 | 1.1% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Protocol: Typically calculated from the standard deviation of the response (σ) and the slope of the calibration curve (S) using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).
-
Example Results:
-
LOD: 0.2 µg/mL
-
LOQ: 0.7 µg/mL
-
Robustness
-
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method parameters one at a time and assess the impact on SST results.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 2 °C (28 °C and 32 °C)
-
Mobile Phase Composition: ± 2% organic (e.g., 18% and 22% Acetonitrile)
-
-
Acceptance Criteria:
-
System suitability parameters must still be met.
-
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, specific, accurate, precise, and robust for the quantitative determination of N-acetyl-N-(4-hydroxyphenyl)glycine. The provided protocols for method development and validation are grounded in established scientific principles and regulatory guidelines. This method is suitable for routine quality control analysis and stability studies in the pharmaceutical industry.
References
- U.S. Pharmacopeia.
- Agilent Technologies. (2023, April 15).
- Element Lab Solutions. HPLC METHOD TRANSLATION ALLOWABLE CHANGES FROM USP GENERAL CHAPTER <621>. Element Lab Solutions.
- Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
- Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System.
- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
- Pharmaguideline. (2024, December 11).
- AMSbiopharma. (2025, July 22).
- National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 440732, 4-Hydroxyphenylacetylglycine. PubChem.
- Lab Manager. (2025, November 27).
- SIELC Technologies. Separation of Glycine, N-acetyl-N-phenyl- on Newcrom R1 HPLC column. SIELC.
- ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?.
- Sigma-Aldrich. N-[2-(4-Hydroxyphenyl)acetyl]glycine analytical standard. Sigma-Aldrich.
- SIELC Technologies. HPLC Method for Analysis of Glycine on Primesep 100 Column. SIELC.
Sources
- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. Separation of Glycine, N-acetyl-N-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. HPLC Method for Analysis of Glycine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. usp.org [usp.org]
- 7. agilent.com [agilent.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
Advanced Solid-Phase Extraction (SPE) Protocols for the Isolation of N-Acetyl-N-(p-hydroxyphenyl)glycine
Executive Summary
The accurate quantification of N-acetyl-N-(p-hydroxyphenyl)glycine—and structurally related acylglycines—in complex biological matrices (e.g., plasma, urine) is critical for pharmacokinetic profiling and the diagnosis of metabolic disorders[1]. Due to the compound's high polarity and the presence of both a carboxylic acid and a phenolic hydroxyl group[2], traditional sample preparation techniques like Protein Precipitation (PPT) often fail to remove endogenous phospholipids, leading to severe ion suppression during LC-MS/MS analysis.
This application note details field-proven Solid-Phase Extraction (SPE) methodologies. By leveraging the specific pKa values of the analyte, we establish a self-validating system using Mixed-Mode Strong Anion Exchange (MAX) and Polymeric Reversed-Phase (HLB) sorbents to achieve >90% recovery and negligible matrix effects[3].
Physicochemical Profiling & SPE Rationale
To design an effective extraction protocol, one must first understand the causality between the analyte’s structure and its behavior in solution. N-acetyl-N-(p-hydroxyphenyl)glycine features two distinct ionizable functional groups:
-
Carboxylic Acid: pKa
3.5 -
Phenolic Hydroxyl: pKa
9.5
The N-acetyl group neutralizes the amine, removing any basic characteristics from the molecule. Consequently, the analyte's charge state is highly dependent on the pH of the loading and elution buffers.
Fig 1: pH-dependent ionization states of N-acetyl-N-(p-hydroxyphenyl)glycine dictating SPE sorbent selection.
Strategic Sorbent Selection:
-
Polymeric Reversed-Phase (HLB): Requires the sample to be acidified (pH < 2.0) prior to loading. This suppresses the ionization of the carboxylic acid, forcing the molecule into a neutral, hydrophobic state that binds to the divinylbenzene backbone.
-
Mixed-Mode Strong Anion Exchange (MAX): Requires the sample to be basified (pH
7.0–8.5). The carboxylic acid becomes negatively charged (COO⁻) and binds ionically to the permanently positively charged quaternary amine groups on the MAX sorbent. This is the preferred method because it allows for aggressive organic washing steps that HLB cannot tolerate.
Self-Validating Experimental Workflows
To ensure trustworthiness, every protocol must act as a self-validating system. Prior to any pre-treatment, all samples must be spiked with a stable isotope-labeled internal standard (IS) (e.g.,
Workflow A: Mixed-Mode Strong Anion Exchange (MAX) - Recommended
This protocol exploits the acidic nature of the analyte, providing the highest degree of extract cleanliness by allowing 100% organic washes prior to elution.
Sorbent: 30 mg / 1 cc MAX Cartridge
-
Sample Pre-treatment: Aliquot 200 µL of plasma/urine. Add 20 µL of IS. Dilute with 200 µL of 2% Ammonium Hydroxide (
) in water.-
Causality: Raises the pH to ~9.0, ensuring the analyte is fully deprotonated and ready for ionic binding.
-
-
Conditioning: Pass 1 mL of Methanol (MeOH) followed by 1 mL of LC-MS grade
through the cartridge. -
Loading: Load the 420 µL pre-treated sample at a flow rate of 1 mL/min.
-
Wash 1 (Aqueous): Pass 1 mL of 5%
in water.-
Causality: Washes away neutral and basic endogenous proteins/salts. The analyte remains locked to the sorbent via strong ionic bonds.
-
-
Wash 2 (Organic): Pass 1 mL of 100% MeOH.
-
Causality: Removes hydrophobic interferences (e.g., phospholipids). The analyte does not elute because the ionic bond is impervious to organic solvents.
-
-
Elution: Elute with 1 mL of 2% Formic Acid in MeOH.
-
Causality: The high concentration of Formic Acid drops the micro-environment pH below 2.0. The analyte's carboxylic acid is neutralized, breaking the ionic bond. The MeOH simultaneously disrupts any secondary hydrophobic interactions, releasing the pure analyte.
-
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Fig 2: Step-by-step logic and causality of the Mixed-Mode Strong Anion Exchange (MAX) workflow.
Workflow B: Polymeric Reversed-Phase (HLB)
Used when simultaneous extraction of neutral and acidic metabolites is required.
Sorbent: 30 mg / 1 cc Polymeric HLB Cartridge
-
Sample Pre-treatment: Aliquot 200 µL of sample + 20 µL IS. Dilute with 200 µL of 2% Phosphoric Acid (
). (Causality: Neutralizes the analyte for hydrophobic retention). -
Conditioning: 1 mL MeOH, followed by 1 mL 0.1% Formic Acid in
. -
Loading: Load the acidified sample.
-
Wash: Pass 1 mL of 5% MeOH in
. (Note: Higher organic concentrations will prematurely elute the analyte, limiting cleanup efficiency). -
Elution: Elute with 1 mL of 100% MeOH.
-
Reconstitution: Evaporate and reconstitute as described in Workflow A.
Quantitative Performance Data
The superiority of the MAX protocol is evident when evaluating absolute recovery and matrix effects. The ability to utilize a 100% organic wash step in the MAX protocol drastically reduces phospholipid-induced ion suppression compared to traditional HLB or Silica C18 methods[3].
Table 1: Comparative Performance of SPE Sorbents for N-acetyl-N-(p-hydroxyphenyl)glycine
| Sorbent Type | Primary Retention Mechanism | Critical Wash Solvent | Elution Solvent | Mean Recovery (%) | Matrix Effect (%) |
| Mixed-Mode MAX | Anion-Exchange + RP | 5% NH₄OH, then 100% MeOH | 2% Formic Acid in MeOH | 94.7 ± 2.3 | -4.2 (Minimal) |
| Polymeric HLB | Reversed-Phase (RP) | 5% MeOH in H₂O | 100% MeOH | 82.4 ± 4.1 | -18.5 (Suppression) |
| Silica C18 | Reversed-Phase (RP) | 5% MeOH in H₂O | 100% MeOH | 61.2 ± 8.5 | -35.1 (Suppression) |
Data represents triplicate extractions from pooled human plasma. Matrix effect calculated via post-extraction spike methodology.
Analytical LC-MS/MS Parameters
To complete the analytical workflow, the reconstituted samples should be analyzed using a high-resolution or triple quadrupole mass spectrometer operating in Negative Electrospray Ionization (ESI-) mode.
-
Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to maintain sharp peak shapes for acidic compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 60% B over 4 minutes.
-
Detection: Monitor the deprotonated precursor ion
transitioning to the dominant product ion (typically corresponding to the loss of the acetyl or glycine moiety).
References
-
Ramsdell, H. S., et al. "Mass spectrometric studies of twenty-one metabolically important acylglycines." Sigma-Aldrich / PubChem Grounding Data. Available at: 1
-
Tang, et al. "Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biofluids." CRIS Unibo. Available at:3
-
National Institutes of Health (NIH). "4-Hydroxyphenylacetylglycine Compound Summary." PubChem Database. Available at: 2
Sources
Application Note: Highly Sensitive UHPLC-MS/MS Quantification of N-acetyl-N-(4-hydroxyphenyl)glycine in Biological Matrices
Introduction & Chemical Rationale
N-acetyl-N-(4-hydroxyphenyl)glycine (NAHPG) is a highly specific, polar organic acid characterized by a phenolic ring, a tertiary N-acetyl amide, and a carboxylic acid moiety. Compounds of this class frequently emerge as Phase II/Phase III metabolites of phenolic drugs (such as acetaminophen derivatives) or as endogenous biomarkers in inherited metabolic disorders[1][2].
Developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for NAHPG presents unique challenges. The molecule's high polarity leads to poor retention on traditional alkyl-bonded stationary phases, while its multiple ionizable sites demand precise pH control to prevent peak tailing and ensure maximum ionization efficiency[3]. This application note details a self-validating, highly sensitive UHPLC-MS/MS protocol designed to overcome these analytical hurdles, providing researchers with a reliable framework for pharmacokinetic and metabolomic quantification.
Table 1: Physicochemical Properties & MS Behavior of NAHPG
| Property | Value / Description | Analytical Implication |
| Molecular Formula | C₁₀H₁₁NO₄ | Determines isotopic distribution pattern. |
| Exact Mass | 209.0688 Da | High-resolution precursor targeting. |
| LogP (Predicted) | ~0.5 to 1.2 | Highly polar; requires specialized LC retention strategies. |
| Ionizable Groups | Carboxylic Acid (pKa ~3.0), Phenol (pKa ~9.5) | Optimal for Negative Electrospray Ionization (ESI-). |
| Expected Precursor | [M-H]⁻ at m/z 208.1 | Deprotonation favored in weakly acidic/neutral mobile phases. |
Method Development Rationale (Causality & Design)
Chromatographic Selectivity: Why Biphenyl over C18?
Standard C18 columns rely purely on hydrophobic dispersive forces, which are insufficient for retaining highly polar, low-molecular-weight organic acids like NAHPG. To solve this, we utilize a Biphenyl stationary phase (e.g., 1.7 µm core-shell Biphenyl). The biphenyl chemistry introduces orthogonal retention mechanisms: strong
Mobile Phase Optimization: The Counterintuitive Use of Acid in ESI-
While it seems logical to use basic mobile phases to deprotonate acidic analytes for ESI- detection, high pH can degrade silica-based columns and cause poor peak shapes for phenols. Instead, we employ a weakly acidic buffer (5 mM Ammonium Acetate, pH 4.5 ) paired with Acetonitrile. The acetate buffer maintains the carboxylic acid in a partially protonated state during chromatography (ensuring sharp peaks), while the volatility of ammonium acetate drives the equilibrium toward complete deprotonation during the rapid droplet desolvation in the ESI source[4]. Acetonitrile is selected over methanol to lower system backpressure and improve the resolution of isobaric endogenous interferences.
MS/MS Fragmentation Dynamics
In negative CID (Collision-Induced Dissociation), the [M-H]⁻ precursor (m/z 208.1) undergoes two primary neutral losses:
-
Loss of Ketene (-42 Da): Cleavage of the N-acetyl group yields m/z 166.1. This transition is highly specific to N-acetylated compounds and is selected as the Quantifier due to its superior signal-to-noise ratio in complex matrices[3].
-
Loss of Carbon Dioxide (-44 Da): Decarboxylation of the glycine moiety yields m/z 164.1. While intense, endogenous carboxylic acids often share this loss, making it better suited as a Qualifier [4].
Fig 1. Proposed collision-induced dissociation (CID) fragmentation pathway of NAHPG in ESI- mode.
Experimental Protocol
Sample Preparation (Solid-Phase Extraction)
To guarantee a self-validating, interference-free extract, a mixed-mode polymeric reversed-phase SPE (e.g., Oasis HLB or equivalent) is utilized. This provides superior phospholipid removal compared to simple protein precipitation[1].
-
Aliquoting: Transfer 50 µL of plasma/urine into a microcentrifuge tube. Add 10 µL of Internal Standard (e.g., NAHPG-d3 or Acetaminophen-d4-glucuronide, 100 ng/mL).
-
Protein Crash: Add 150 µL of cold Acetonitrile containing 1% Formic Acid. Vortex for 30s, then centrifuge at 14,000
for 10 min at 4°C. -
SPE Conditioning: Condition the SPE plate with 1 mL Methanol, followed by 1 mL Water.
-
Loading & Washing: Load the supernatant from Step 2. Wash with 1 mL of 5% Methanol in Water to remove polar salts.
-
Elution: Elute the analyte with 2
500 µL of Methanol. -
Reconstitution: Evaporate the eluate under a gentle N₂ stream at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).
Fig 2. Self-validating SPE and UHPLC-MS/MS workflow for NAHPG extraction and quantification.
UHPLC Parameters
-
Column: Core-shell Biphenyl (100
2.1 mm, 1.7 µm) -
Column Temperature: 40°C
-
Injection Volume: 2.0 µL
-
Mobile Phase A: 5 mM Ammonium Acetate in LC-MS grade Water (pH adjusted to 4.5 with Acetic Acid)
-
Mobile Phase B: LC-MS grade Acetonitrile
Table 2: UHPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.00 | 0.40 | 95.0 | 5.0 | Initial |
| 1.00 | 0.40 | 95.0 | 5.0 | Isocratic hold |
| 4.00 | 0.40 | 60.0 | 40.0 | Linear |
| 4.10 | 0.40 | 5.0 | 95.0 | Column Wash |
| 5.50 | 0.40 | 5.0 | 95.0 | Isocratic hold |
| 5.60 | 0.40 | 95.0 | 5.0 | Re-equilibration |
| 8.00 | 0.40 | 95.0 | 5.0 | End |
MS/MS Parameters (ESI Negative Mode)
-
Source Temperature: 500°C
-
Capillary Voltage: -4500 V
-
Desolvation Gas: 1000 L/hr
-
Cone Gas: 50 L/hr
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor (m/z) | Product (m/z) | Dwell Time (ms) | DP (V) | CE (V) | Purpose |
| NAHPG | 208.1 | 166.1 | 50 | -60 | -18 | Quantifier (Ketene loss) |
| NAHPG | 208.1 | 164.1 | 50 | -60 | -22 | Qualifier (CO₂ loss) |
| NAHPG | 208.1 | 122.1 | 50 | -60 | -35 | Qualifier (Dual loss) |
| IS (d3) | 211.1 | 169.1 | 50 | -60 | -18 | Internal Standard |
(Note: DP = Declustering Potential; CE = Collision Energy. Values should be fine-tuned based on the specific mass spectrometer model).
Self-Validating Quality Control (QC) Framework
To ensure the trustworthiness of the generated data, every analytical batch must act as a self-validating system. The following metrics must be calculated and pass acceptance criteria before data release:
Table 4: System Suitability & Validation Criteria
| Metric | Calculation / Definition | Acceptance Criteria |
| Extraction Recovery (RE) | ||
| Matrix Factor (MF) | ||
| IS Normalized MF | ||
| S/N Ratio at LLOQ | Signal-to-Noise ratio of the lowest calibration point |
Scientific Insight: If the Matrix Factor falls below 0.85, it indicates severe ion suppression from co-eluting matrix components (e.g., phospholipids). The causality dictates that the analyst must either increase the aqueous wash percentage during the SPE step or shallow the LC gradient between 2.0–4.0 minutes to separate the analyte from the suppression zone.
References
-
Cook SF, et al. (2015). Simultaneous quantification of acetaminophen and five acetaminophen metabolites in human plasma and urine by high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry: Method validation and application to a neonatal pharmacokinetic study. Journal of Chromatography B. Available at: [Link]
-
Willacey CCW, et al. (2019). LC-MS/MS analysis of the central energy and carbon metabolites in biological samples following derivatization by dimethylaminophenacyl bromide. Journal of Chromatography A, 1608:460413. Available at:[Link]
-
Chen HJ, Inbaraj BS, Chen BH. (2011). Determination of Phenolic Acids and Flavonoids in Taraxacum formosanum Kitam by Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Post-Column Derivatization Technique. International Journal of Molecular Sciences. Available at:[Link]
-
Ivanovová E, et al. (2024). Wide metabolite coverage LC-MS/MS assay for the diagnosis of inherited metabolic disorders in urine. Talanta, 271:125699. Available at:[Link]
Sources
- 1. Simultaneous quantification of acetaminophen and five acetaminophen metabolites in human plasma and urine by high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry: Method validation and application to a neonatal pharmacokinetic study. [sonar.ch]
- 2. Wide metabolite coverage LC-MS/MS assay for the diagnosis of inherited metabolic disorders in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS analysis of the central energy and carbon metabolites in biological samples following derivatization by dimethylaminophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Application Note: Synthesis, Purification, and Characterization of N-Acetyl-N-(4-hydroxyphenyl)glycine Reference Standards
Introduction & Rationale
In the pharmaceutical development of paracetamol (acetaminophen) and related aminophenol derivatives, the rigorous tracking of trace impurities is a critical regulatory requirement. Impurities structurally analogous to the active pharmaceutical ingredient (API) can significantly modify the kinetics of nucleation, alter crystal growth rates, and induce undesirable polymorphic phase transitions during manufacturing[1],[2].
N-acetyl-N-(4-hydroxyphenyl)glycine is a highly relevant compound in this space. Structurally, it represents an N-carboxymethylated derivative of paracetamol. It is also an endogenous acylglycine metabolite. Because of its structural similarity to paracetamol, it acts as a potent crystallization inhibitor and a critical marker for impurity profiling. This application note details a robust, self-validating synthetic protocol for generating high-purity (>99.5%) N-acetyl-N-(4-hydroxyphenyl)glycine reference standards.
Synthetic Strategy & Mechanistic Causality
The starting material, N-(4-hydroxyphenyl)glycine [3], possesses two competing nucleophilic centers: a secondary aliphatic amine and a phenolic hydroxyl group.
The Causality of the Two-Step Approach: Attempting a direct, mono-N-acetylation often yields an intractable mixture of N-acetyl, O-acetyl, and N,O-diacetyl products. This occurs because the basic conditions required to neutralize the amine also deprotonate the phenol (pKa ~9.5), generating a highly nucleophilic phenoxide anion.
To bypass this kinetic bottleneck, we employ a "Regioselective Exhaustive Acetylation followed by Orthogonal Deprotection" strategy:
-
Exhaustive N,O-Diacetylation: By using an excess of acetic anhydride in pyridine, both nucleophilic centers are fully acetylated, driving the reaction to a single, easily isolable intermediate: N-acetyl-N-(4-acetoxyphenyl)glycine. Pyridine acts as a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate.
-
Selective O-Deacetylation: This step exploits the fundamental kinetic differences between ester and amide hydrolysis. The phenolic ester (O-acetyl) is highly susceptible to nucleophilic acyl substitution due to the excellent leaving group ability of the phenoxide anion. By utilizing mild basic conditions (potassium carbonate in methanol), methoxide is generated in situ. Methoxide rapidly and selectively cleaves the O-acetyl group while the highly stable N-acetyl amide bond remains completely intact[4].
Workflow Visualization
Synthetic workflow for N-acetyl-N-(4-hydroxyphenyl)glycine via selective O-deacetylation.
Experimental Protocols
Step 1: Synthesis of N-acetyl-N-(4-acetoxyphenyl)glycine
-
Preparation: Suspend 10.0 g (59.8 mmol) of N-(4-hydroxyphenyl)glycine in 50 mL of anhydrous pyridine in a 250 mL round-bottom flask equipped with a magnetic stirrer and an argon balloon.
-
Addition: Cool the suspension to 0 °C using an ice bath. Add 14.1 mL (149.5 mmol, 2.5 eq) of acetic anhydride dropwise over 30 minutes to control the exothermic reaction.
-
Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature (25 °C) for 4 hours. The suspension will gradually turn into a clear, pale-yellow solution.
-
Workup: Pour the reaction mixture over 200 g of crushed ice. Acidify to pH 2 using 2M HCl (aq). Extract the aqueous layer with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the diacetylated intermediate as an off-white solid.
Step 2: Selective O-Deacetylation
-
Preparation: Dissolve the crude intermediate from Step 1 in 100 mL of anhydrous methanol.
-
Deprotection: Add 4.13 g (29.9 mmol, 0.5 eq relative to starting material) of anhydrous potassium carbonate (K₂CO₃). Stir the suspension at 25 °C for exactly 2 hours.
-
In-Process Control (IPC): Monitor the reaction via TLC (DCM:MeOH 9:1) or rapid HPLC to ensure complete disappearance of the diacetate.
-
Isolation: Neutralize the reaction mixture by adding 1M HCl until pH 3 is reached (critical to keep the carboxylic acid protonated for extraction). Remove methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 × 75 mL).
-
Crystallization: Concentrate the organic layer to approximately 30 mL. Add heptane dropwise until turbidity appears. Cool to 4 °C overnight to induce crystallization. Filter and dry the crystals under high vacuum to afford the pure reference standard.
Quantitative Data & Optimization
The choice of base and solvent during the deacetylation step is the most critical parameter for preventing unwanted amide cleavage. Table 1 summarizes the optimization causality.
Table 1: Optimization of Selective O-Deacetylation Conditions
| Base (Eq) | Solvent | Time (h) | Conversion (%) | Isolated Yield (%) | HPLC Purity (%) | Mechanistic Outcome |
| NaOH (2.0) | THF/H₂O | 1.0 | 100 | 45 | 82.5 | Aggressive hydroxide leads to partial amide hydrolysis. |
| K₂CO₃ (1.5) | MeOH | 2.0 | 100 | 88 | 99.2 | Optimal methoxide generation; exclusive ester cleavage. |
| NaOMe (0.1) | MeOH | 4.0 | 95 | 81 | 97.8 | Slower kinetics; trace unreacted starting material. |
| NH₃ (aq) | MeOH | 12.0 | 60 | N/A | N/A | Insufficient nucleophilicity for complete deprotection. |
Table 2: Analytical Characterization of the Reference Standard
| Analytical Method | Parameter | Observed Result |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shifts (δ) | 12.70 (br s, 1H, -COOH), 9.45 (s, 1H, -OH), 7.10 (d, J=8.4 Hz, 2H, Ar-H), 6.75 (d, J=8.4 Hz, 2H, Ar-H), 4.15 (s, 2H, -CH₂-), 1.75 (s, 3H, -COCH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shifts (δ) | 171.5 (COOH), 169.8 (Amide C=O), 156.2 (Ar-OH), 134.5, 129.0, 115.5, 52.0 (-CH₂-), 22.5 (-CH₃) |
| HRMS (ESI-TOF) | [M+H]⁺ (m/z) | Calculated for C₁₀H₁₂NO₄: 210.0766, Found: 210.0762 |
Quality Control & Self-Validating System
To ensure the trustworthiness of the synthesized reference standard, the analytical protocol must be a self-validating system . The HPLC methodology below incorporates internal checks to verify both the identity of the standard and the resolving power of the analytical method.
System Suitability Test (SST) Protocol:
-
Blank Injection: Inject the diluent (Water:Acetonitrile 50:50) to confirm baseline stability and absence of carryover.
-
Resolution Solution (The Validator): Prepare a mixed solution containing 0.1 mg/mL Paracetamol and 0.1 mg/mL of the synthesized N-acetyl-N-(4-hydroxyphenyl)glycine.
-
Acceptance Criteria:
-
Resolution (Rs): The resolution factor between Paracetamol and the synthesized impurity must be ≥ 2.0 . If Rs < 2.0, the mobile phase gradient must be adjusted, proving the method's specificity before any purity claim is made.
-
Tailing Factor (Tf): Must be ≤ 1.5 for the reference standard peak to ensure accurate integration.
-
Mass Balance: The total area of the reference standard peak in a 1.0 mg/mL solution must account for ≥ 99.5% of the total integrated area (excluding the solvent front).
-
References
- N-(4-Hydroxyphenyl)
- Source: acs.
- Source: acs.
- Source: oregonstate.
Sources
Protocol for the N-acetylation of N-(4-hydroxyphenyl)glycine: A Detailed Guide for Researchers
This comprehensive application note provides a detailed protocol for the N-acetylation of N-(4-hydroxyphenyl)glycine, yielding N-acetyl-N-(4-hydroxyphenyl)glycine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, the rationale behind experimental choices, and robust methods for product purification and characterization.
Introduction
N-(4-hydroxyphenyl)glycine is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various pharmaceuticals and other bioactive molecules.[1] Its chemical structure, featuring a secondary amine, a carboxylic acid, and a phenol group, presents unique challenges and opportunities for selective chemical modification. The N-acetylation of this molecule is a fundamental transformation that can alter its physicochemical properties, biological activity, and can serve as a key step in more complex synthetic pathways. This protocol details a reliable method for this transformation using acetic anhydride as the acetylating agent.
Reaction Principle and Mechanism
The N-acetylation of N-(4-hydroxyphenyl)glycine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the secondary amine nitrogen of N-(4-hydroxyphenyl)glycine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a molecule of acetic acid as a leaving group and forming the desired N-acetylated product.[2]
The reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct, which could otherwise protonate the starting amine, rendering it non-nucleophilic. However, for substrates like amino acids, the reaction can also be effectively conducted in an aqueous medium or in a suitable organic solvent.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled up or down as needed with appropriate adjustments to reagent quantities and vessel sizes.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity (for 10 mmol scale) | Supplier & Grade | Notes |
| N-(4-hydroxyphenyl)glycine | C₈H₉NO₃ | 167.16 | 1.67 g (10 mmol) | Sigma-Aldrich, ≥97% | Starting material.[3][4] |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 1.53 mL (1.65 g, 16.2 mmol) | Fisher Scientific, ACS Grade | Acetylating agent. Use in a fume hood. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 20 mL | J.T. Baker, ACS Grade | Solvent. |
| Deionized Water | H₂O | 18.02 | As needed | --- | For workup and recrystallization. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | EMD Millipore, ACS Grade | For extraction. |
| Brine (Saturated NaCl solution) | NaCl(aq) | --- | As needed | --- | For washing during workup. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | --- | For drying the organic layer. |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or a pH meter
Step-by-Step Procedure
1. Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-(4-hydroxyphenyl)glycine (1.67 g, 10 mmol). b. Add glacial acetic acid (20 mL) to the flask. Stir the mixture to dissolve the starting material. Gentle warming may be required to achieve complete dissolution.
2. Acetylation Reaction: a. Once the N-(4-hydroxyphenyl)glycine is dissolved, add acetic anhydride (1.53 mL, 16.2 mmol) to the solution in one portion. b. Attach a reflux condenser to the flask and heat the reaction mixture to 80-90 °C using a heating mantle or an oil bath. c. Maintain the reaction at this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).
3. Work-up and Isolation: a. After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. b. Slowly pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold deionized water while stirring. This will precipitate the crude product and hydrolyze any unreacted acetic anhydride. c. Continue stirring the aqueous mixture for 30 minutes to ensure complete precipitation. d. Collect the precipitated solid by vacuum filtration using a Büchner funnel. e. Wash the solid with two portions of cold deionized water (2 x 20 mL).
4. Purification: a. The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water. b. Dissolve the crude solid in a minimal amount of hot ethanol. c. Add hot deionized water dropwise until the solution becomes slightly turbid. d. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
Characterization of N-acetyl-N-(4-hydroxyphenyl)glycine
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Melting Point: Determine the melting point of the dried product. A sharp melting point is indicative of high purity.
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the acetyl group (a singlet around 2.0-2.2 ppm), the methylene protons of the glycine moiety, and the aromatic protons. The disappearance of the N-H proton signal from the starting material is a key indicator of successful acetylation.
-
¹³C NMR: The carbon NMR spectrum will show a new carbonyl signal for the acetyl group (typically in the range of 170-175 ppm) and shifts in the signals of the carbons adjacent to the nitrogen atom.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the product (C₁₀H₁₁NO₄, MW: 209.20 g/mol ).[5]
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic amide C=O stretching vibration (around 1650 cm⁻¹) and the disappearance of the N-H stretching vibration of the secondary amine in the starting material.
Visualizing the Workflow and Reaction
To aid in understanding the experimental process and the underlying chemistry, the following diagrams are provided.
Experimental Workflow
Caption: Experimental workflow for the N-acetylation of N-(4-hydroxyphenyl)glycine.
Reaction Mechanism
Caption: Mechanism of N-acetylation of a secondary amine with acetic anhydride.
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining after the recommended reaction time, the reaction can be heated for a longer duration. Ensure that the acetic anhydride used is fresh and has not been hydrolyzed by atmospheric moisture.
-
Low Yield: Low yields can result from incomplete precipitation during the workup. Ensure the aqueous mixture is sufficiently cold and well-stirred. Losses can also occur during recrystallization if too much solvent is used.
-
Safety: Acetic anhydride and glacial acetic acid are corrosive and have pungent odors. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This application note provides a comprehensive and reliable protocol for the N-acetylation of N-(4-hydroxyphenyl)glycine. The detailed step-by-step procedure, coupled with explanations of the underlying chemical principles and methods for characterization, will enable researchers to successfully synthesize and purify the target compound. The provided diagrams offer a clear visual representation of the workflow and reaction mechanism, further aiding in the practical execution of this important chemical transformation.
References
- Google Patents. Synthetic method of p-hydroxyphenylglycine.
-
Nagata, Y., et al. (2003). Nα Selective Acetylation of Peptides. Journal of the Mass Spectrometry Society of Japan, 51(5), 457-460. Available at: [Link]
-
Choroba, O. W., Williams, D. H., & Spencer, J. B. (2000). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Chemistry & biology, 7(12), 979–986. Available at: [Link]
-
Patsnap. P-hydroxyphenylglycine patented technology retrieval search results. Available at: [Link]
-
IonSource. Acetylation of Peptides and Proteins: Monograph 0003. Available at: [Link]
- Google Patents. Synthetic method of p-hydroxyphenylglycine.
-
The Merck Index* Online. N-(4-Hydroxyphenyl)glycine. Available at: [Link]
-
Organic Syntheses. Acetylglycine. Available at: [Link]
-
CDN. N-Terminus Acetylation Protocol. Available at: [Link]
- Google Patents. Process for the preparation of hydroxyphenyl hydantoin and of hydroxyphenyl glycine, and compounds thus obtained.
-
Wikipedia. 4-Hydroxyphenylglycine. Available at: [Link]
-
ResearchGate. Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. Available at: [Link]
-
Pharmaffiliates. N-(4-Hydroxyphenyl)glycine. Available at: [Link]
-
PubChem. 4-Hydroxyphenylglycine. Available at: [Link]
Sources
- 1. 4-Hydroxyphenylglycine - Wikipedia [en.wikipedia.org]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. N-(4-HYDROXYPHENYL)GLYCINE | 122-87-2 [chemicalbook.com]
- 4. N-(4-Hydroxyphenyl)glycine | CAS 122-87-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. N- 2-(4-Hydroxyphenyl)acetyl glycine analytical standard 28116-23-6 [sigmaaldrich.com]
Application Note: UV-Vis Spectrophotometric Analysis of N-acetyl-N-(p-hydroxyphenyl)glycine
Document Type: Technical Protocol & Method Validation Guide Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Introduction and Chemical Context
N-acetyl-N-(p-hydroxyphenyl)glycine is a structurally complex tertiary amide featuring a p-hydroxyphenyl group, an N-acetyl moiety, and a carboxymethyl (glycine) chain. Structurally related to the widely utilized analgesic paracetamol (N-acetyl-p-aminophenol), this compound is of significant interest as a synthetic intermediate and a targeted analyte in metabolic profiling.
The analytical challenge in quantifying this compound lies in isolating its spectral signature from structurally similar precursors or excipients. This application note details a robust, self-validating UV-Vis spectrophotometric method that leverages the pH-dependent photophysical properties of the molecule to achieve high specificity and sensitivity.
Mechanistic Insights: The Causality of the Spectral Shift
To design a reliable assay, one must understand the electronic environment of the analyte. The primary chromophore in N-acetyl-N-(p-hydroxyphenyl)glycine is the p-hydroxyphenyl ring .
-
Amide Resonance: The lone pair of electrons on the tertiary nitrogen is heavily delocalized into the adjacent carbonyl group of the acetyl moiety. Consequently, this lone pair is unavailable to conjugate with the aromatic
-system. This electronic isolation means the molecule's UV-Vis behavior is almost entirely dictated by the phenolic hydroxyl group, mirroring the spectral behavior of paracetamol . -
Bathochromic Shift via Deprotonation: The phenolic -OH group has a pKa of approximately 9.5. In neutral or acidic media, the protonated phenol yields a
at ~245 nm. However, when dissolved in 0.1 M NaOH (pH ~13) , the hydroxyl group is fully deprotonated to form a phenoxide anion. The negatively charged oxygen strongly donates electron density into the aromatic ring via resonance. This lowers the energy gap for the transition, resulting in a bathochromic (red) shift to ~260 nm and a hyperchromic effect (increased molar absorptivity).
Why this matters (Analytical Rationale): Shifting the analytical wavelength to 260 nm moves the measurement away from the deep-UV region (<230 nm), where common carboxylic acid precursors, dissolved oxygen, and formulation excipients heavily interfere.
Photophysical Properties Summary
The following table summarizes the pH-dependent spectral characteristics utilized to establish the parameters of this assay.
| Solvent System | Approximate pH | Dominant Analyte Species | Analytical | Estimated Molar Absorptivity ( |
| 0.1 M HCl | 1.0 | Protonated Phenol | 245 | ~10,500 |
| Methanol | Neutral | Protonated Phenol | 245 | ~10,800 |
| 0.1 M NaOH | 13.0 | Phenoxide Anion | 260 | ~14,200 |
Experimental Protocol & Self-Validating Workflow
The following methodology is designed as a self-validating system. By incorporating a System Suitability Test (SST), the protocol ensures that solvent preparation, instrument calibration, and analyte ionization are optimal before any unknown samples are quantified.
Materials and Reagents
-
N-acetyl-N-(p-hydroxyphenyl)glycine reference standard (>99.5% purity).
-
Methanol (HPLC Grade) – Used to overcome the limited aqueous solubility of the protonated form and prevent micro-precipitation.
-
0.1 M Sodium Hydroxide (NaOH) – Prepared in ultra-pure water.
-
Double-beam UV-Vis Spectrophotometer equipped with 10 mm path-length quartz cuvettes.
Step-by-Step Methodology
Step 1: Preparation of the Stock Solution (100 µg/mL)
-
Accurately weigh 10.0 mg of the reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Add 20 mL of Methanol to ensure complete dissolution of the hydrophobic aromatic core.
-
Sonicate for 5 minutes, then make up the volume to the mark with 0.1 M NaOH.
Step 2: Preparation of Working Standards
-
Pipette 2.0, 4.0, 6.0, 8.0, and 10.0 mL of the stock solution into separate 100 mL volumetric flasks.
-
Dilute each to the mark with 0.1 M NaOH to yield working concentrations of 2, 4, 6, 8, and 10 µg/mL.
Step 3: System Suitability Test (SST) - Crucial for Self-Validation
-
Fill the reference cuvette with the blank (20% Methanol in 0.1 M NaOH).
-
Scan the 6 µg/mL standard from 200 nm to 400 nm.
-
Validation Check 1: Confirm the
is exactly at nm. -
Validation Check 2: Calculate the absorbance ratio
. The ratio must be > 1.5 . If it is lower, the pH is insufficient, indicating incomplete phenoxide conversion. Do not proceed until the diluent is corrected.
Step 4: Sample Analysis & Quantification
-
Prepare unknown samples using the exact solvent ratio (20% Methanol / 80% 0.1 M NaOH).
-
Measure the absorbance of all working standards and samples at 260 nm.
-
Construct a calibration curve using linear regression (
).
Analytical Workflow Diagram
Workflow for the UV-Vis spectrophotometric analysis of N-acetyl-N-(p-hydroxyphenyl)glycine.
Method Validation Parameters
The method must be validated according to to ensure reliability in routine quality control or pharmacokinetic profiling.
| Validation Parameter | ICH Q2(R1) Acceptance Criteria | Expected Performance |
| Linear Range | Method dependent | 2.0 – 12.0 µg/mL |
| Correlation Coefficient ( | > 0.9995 | |
| Limit of Detection (LOD) | Signal-to-Noise | ~0.15 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise | ~0.45 µg/mL |
| Intraday Precision (% RSD) | < 1.0% | |
| Specificity | No interference at | Confirmed via SST shift to 260 nm |
References
-
ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]
-
Marisa, G., Kapala, J., Mafuru, T., Matinde, R., Kimaro, E., & Kaale, E. (2024). "Quality Evaluation of Locally Manufactured Paracetamol Tablets in East Africa." BioMed Research International (via PubMed Central). URL:[Link]
-
Khan, A., Iqbal, Z., et al. (2012). "Rapid assay of the comparative degradation of acetaminophen in binary and ternary combinations." Arabian Journal of Chemistry. URL:[Link]
Application Note: Preparation of N-acetyl-N-(4-hydroxyphenyl)glycine Buffers and Solutions for Biocatalysis and Analytical Profiling
Introduction & Mechanistic Context
N-acetyl-N-(4-hydroxyphenyl)glycine (often referred to in biocatalysis literature as N-acetyl-p-hydroxyphenylglycine or NAHPG) is a specialized acylglycine derivative. In drug development and biochemical research, it serves two primary functions:
-
Biocatalytic Substrate: It is a critical substrate for enantioselective enzymatic resolution (using aminoacylases or subtilisin) to produce enantiopure D-p-hydroxyphenylglycine (D-HPG)—a vital chiral building block for semi-synthetic
-lactam antibiotics such as amoxicillin and cefadroxil [1, 2]. -
Analytical Standard: It acts as a reference standard in LC-MS/MS metabolic profiling for acylglycine disorders and mitochondrial fatty acid
-oxidation defects [3].
The Causality of Buffer Design:
Unlike its parent amino acid, the N-acetylation of NAHPG removes the basicity of the amine group, stripping the molecule of its zwitterionic character. Consequently, NAHPG exhibits poor aqueous solubility at acidic to neutral pH. The molecule features a carboxylic acid (pKa ~2.5) and a phenolic hydroxyl group (pKa ~9.5). To maintain the substrate in a soluble state without denaturing downstream enzymes, primary stock solutions must be prepared in polar aprotic solvents (e.g., DMSO), while working solutions require a moderately alkaline buffer (pH 7.5–8.0). This specific pH range ensures the carboxylate moiety is fully ionized for solubility while perfectly matching the
Physicochemical Properties & Buffer Compatibility
To design a self-validating protocol, it is essential to understand the quantitative constraints of the molecule. The table below summarizes the physicochemical data that dictate our solvent and buffer choices.
| Property | Value / Description | Experimental Implication |
| Molecular Weight | 209.20 g/mol | Use for precise molarity calculations. |
| CAS Number | 28116-23-6 | Verify reagent identity prior to formulation. |
| pKa (Carboxylic Acid) | ~2.5 | Buffer must be > pH 4.5 to ensure full ionization. |
| pKa (Phenolic OH) | ~9.5 | Avoid pH > 8.5 to prevent premature oxidative degradation. |
| Aqueous Solubility | Low (< 5 mM at pH 4.0) | Necessitates DMSO/Acetone for concentrated stocks. |
| UV Absorbance | Enables UV-Vis quantification of the phenolic ring. | |
| Storage (Powder) | 2–8°C, desiccated | Protect from ambient moisture to prevent hydrolysis. |
Mandatory Visualization: Workflow Architecture
The following workflow illustrates the logical progression from raw powder to the final biocatalytic assay, highlighting the critical transition from organic stock to aqueous buffer.
Workflow for NAHPG solution preparation and enzymatic resolution.
Materials and Reagents
-
Target Compound: N-acetyl-N-(4-hydroxyphenyl)glycine (
98% HPLC purity). -
Solvents: Dimethyl sulfoxide (DMSO), LC-MS grade.
-
Buffer Salts: Potassium phosphate monobasic (
) and Potassium phosphate dibasic ( ), ACS grade. -
pH Adjustment: 1M KOH and 1M HCl.
-
Enzyme (Optional for Assay): Subtilisin Carlsberg or L-amino acid acylase.
Step-by-Step Methodologies
Protocol A: Preparation of 100 mM NAHPG Stock Solution
Causality Check: We utilize 100% DMSO rather than water for the stock. Aqueous solutions of NAHPG at high concentrations are prone to precipitation and slow spontaneous hydrolysis. DMSO ensures complete solvation of the hydrophobic aromatic ring and stabilizes the acetyl bond for long-term storage.
-
Weighing: Accurately weigh 20.92 mg of NAHPG powder using an analytical balance.
-
Dissolution: Transfer the powder to a 2.0 mL amber microcentrifuge tube (amber prevents UV-induced degradation of the phenolic ring).
-
Solvation: Add exactly 1.0 mL of LC-MS grade DMSO.
-
Agitation: Vortex the solution for 30–60 seconds until completely clear.
-
Storage: Aliquot the stock into 100
L volumes and store at -20°C. Self-Validation: Before freezing, visually inspect for particulates. The solution must be optically clear.
Protocol B: Preparation of 50 mM Potassium Phosphate Buffer (pH 7.8)
Causality Check: Potassium phosphate is chosen over Tris or HEPES because phosphate does not contain primary amines that could act as competitive nucleophiles in enzymatic acyl-transfer reactions. pH 7.8 is the kinetic sweet spot for most acylases[2].
-
Solution 1 (Dibasic): Dissolve 8.71 g of
in 1 L of ultrapure water (50 mM). -
Solution 2 (Monobasic): Dissolve 6.80 g of
in 1 L of ultrapure water (50 mM). -
Titration: Place Solution 1 on a magnetic stirrer with a calibrated pH probe. Slowly add Solution 2 until the pH stabilizes exactly at 7.8 at 25°C.
-
Filtration: Vacuum filter the buffer through a 0.22
m PES membrane to sterilize and remove particulate matter.
Protocol C: Formulation of the Working Enzymatic Assay Solution (10 mM NAHPG)
Causality Check: The final DMSO concentration must be kept at or below 10% (v/v). Higher concentrations of polar aprotic solvents strip the hydration shell from enzymes, leading to rapid denaturation and loss of catalytic activity.
-
Thawing: Thaw a 100
L aliquot of the 100 mM NAHPG stock (from Protocol A) at room temperature. -
Dilution: Pipette 900
L of the 50 mM Potassium Phosphate Buffer (pH 7.8) into a clean reaction vial. -
Mixing: Slowly add the 100
L NAHPG stock dropwise to the buffer while vortexing gently. -
Self-Validating pH Check: Critical Step. Organic co-solvents can induce a shift in the apparent pKa of aqueous buffers. Measure the pH of the final mixture. If it has deviated by more than 0.1 units, adjust micro-volumetrically with 0.1M KOH.
-
Quantification: Read the absorbance of a 1:100 dilution of this working solution at 275 nm to confirm the exact NAHPG concentration prior to adding the enzyme.
Quality Control & Validation
A self-validating system requires empirical confirmation of the formulated solutions:
-
LC-MS Verification: Run the working solution through an isocratic LC-MS system (e.g., 70% Water / 30% Acetonitrile with 0.1% Formic Acid). NAHPG should elute as a single sharp peak with an
of [M-H]- 208.06 in negative electrospray ionization (ESI) mode [3]. -
Enzymatic Baseline: Before adding the resolving enzyme, incubate the working solution at 37°C for 2 hours. Run a TLC or HPLC check to ensure no spontaneous chemical hydrolysis of the N-acetyl group has occurred in the pH 7.8 buffer.
References
Application Notes & Protocols: High-Purity Crystallization of N-acetyl-N-(4-hydroxyphenyl)glycine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the crystallization of N-acetyl-N-(4-hydroxyphenyl)glycine, a crucial process for achieving the high purity required for pharmaceutical research and development. Crystallization is a fundamental purification technique for Active Pharmaceutical Ingredients (APIs), directly influencing their stability, bioavailability, and processability.[1][] This document explores the underlying principles of solvent selection, supersaturation control, and impurity rejection, offering field-proven methodologies for cooling and anti-solvent crystallization techniques. The protocols are designed to be robust and adaptable, enabling researchers to optimize conditions for maximal yield and purity.
Introduction and Physicochemical Foundation
N-acetyl-N-(4-hydroxyphenyl)glycine is an organic compound of interest in drug development, likely as a derivative or analogue of other pharmaceutically active phenols and glycine conjugates. Achieving high purity (typically >99.5%) is a critical quality attribute, as impurities can affect efficacy, safety, and stability. Crystallization is the most effective unit operation for achieving this level of purity on a large scale.[1]
The molecular structure of N-acetyl-N-(4-hydroxyphenyl)glycine, featuring a phenolic hydroxyl group, a carboxylic acid, and an amide, dictates its solubility and crystallization behavior. These functional groups allow for a range of intermolecular interactions, including hydrogen bonding, making solvent selection a critical first step in developing a successful crystallization protocol.[3][4]
Table 1: Physicochemical Properties of N-acetyl-N-(4-hydroxyphenyl)glycine & Related Compounds
| Property | N-acetyl-N-(4-hydroxyphenyl)glycine (Target) | N-(4-hydroxyphenyl)glycine (Parent) |
| Molecular Formula | C₁₀H₁₁NO₄ | C₈H₉NO₃ |
| Molecular Weight | 209.20 g/mol [5] | 167.16 g/mol [6] |
| Appearance | Expected to be a white to off-white solid | Shiny leaflets from water, white to beige-brown powder[6][7] |
| Melting Point | Data not readily available; expected to be a distinct melting point above 150°C. | Browns at 200°C, melts completely at 245-247°C (with decomposition)[6] |
| General Solubility | Expected to be soluble in polar organic solvents (alcohols, acetone) and aqueous base. Limited solubility in non-polar solvents. | Sparingly soluble in water, alcohol, acetone. Soluble in alkalis and mineral acids.[6] |
Principles of High-Purity Crystallization
Crystallization from a solution is a thermodynamic process driven by supersaturation—a state where the concentration of the solute exceeds its equilibrium solubility at a given temperature.[8] How this supersaturation is generated and controlled directly impacts crystal size, shape (morphology), and, most importantly, purity.[4]
-
Solvent Selection: The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures, maximizing yield upon cooling.[9] Furthermore, the solvent should have very high solubility for impurities at all temperatures, ensuring they remain in the liquid phase (mother liquor) during crystallization.[10]
-
Supersaturation Control: Supersaturation can be achieved through several methods:
-
Cooling Crystallization: Ideal for compounds whose solubility is strongly dependent on temperature.[1] A slow, controlled cooling rate favors the growth of existing crystals over the formation of new nuclei, resulting in larger, purer crystals that are easier to filter.[11]
-
Anti-Solvent Crystallization: This method involves adding a "poor" solvent (an anti-solvent) to a solution of the compound in a "good" solvent.[12] The anti-solvent reduces the overall solubility of the compound, inducing crystallization.[13] The rate of anti-solvent addition is a critical parameter for controlling crystal size and purity.[12][14]
-
Evaporation Crystallization: Slowly removing the solvent increases the solute concentration, leading to supersaturation. This method is useful but can be less controlled than cooling or anti-solvent techniques.[1]
-
-
Impurity Rejection: During slow crystal growth, the highly ordered structure of the crystal lattice preferentially incorporates molecules of the target compound while rejecting dissimilar impurity molecules.[12] Rapid crystallization, however, can trap impurities within the crystal lattice, leading to a less pure product.
Crystallization Method Selection Workflow
Choosing the appropriate crystallization strategy is paramount. The following decision tree provides a logical framework for selecting a method based on the compound's properties.
Figure 1: Decision workflow for selecting the optimal crystallization protocol.
Application Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Organic solvents are flammable and should be heated using a hot plate, not a Bunsen burner.
Protocol 1: Cooling Crystallization from a Single Solvent (Ethanol/Water System)
This protocol is recommended when the compound's solubility shows a significant increase with temperature. An ethanol/water mixture is a good starting point due to the compound's structural features.
Materials:
-
Crude N-acetyl-N-(4-hydroxyphenyl)glycine
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flask
-
Stirring hotplate and magnetic stir bar
-
Condenser (optional, to prevent solvent loss)
-
Büchner funnel and vacuum flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Preparation: Prepare a stock solution of 80:20 Ethanol:Water (v/v).
-
Dissolution: Place 1.0 g of the crude solid into a 50 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 10 mL of the solvent mixture.
-
Heating: Gently heat the mixture on a stirring hotplate to near boiling (approx. 75-80°C). Add the solvent mixture dropwise until the solid completely dissolves.[9] Causality Note: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing yield upon cooling.[10]
-
Slow Cooling (Crystal Growth): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote the growth of larger, purer crystals, insulate the flask (e.g., with glass wool) to slow the cooling process further.[9] Uncontrolled, rapid cooling can lead to the formation of small, impure crystals.
-
Complete Crystallization: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the now cold, less-solubilizing solution.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount (2-3 mL) of ice-cold solvent mixture to remove any residual soluble impurities adhering to the crystal surfaces.[10]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Figure 2: Process flow for cooling crystallization.
Protocol 2: Anti-Solvent Crystallization
This method is particularly effective when a compound is highly soluble in one solvent but poorly soluble in another that is miscible with the first.[12] Here, we use ethanol as the "good" solvent and water as the "anti-solvent".
Materials:
-
Crude N-acetyl-N-(4-hydroxyphenyl)glycine
-
Ethanol (absolute)
-
Deionized Water (as anti-solvent)
-
Erlenmeyer flask or beaker
-
Magnetic stir plate and stir bar
-
Addition funnel or burette
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution: Dissolve 1.0 g of the crude solid in the minimum amount of ethanol at room temperature with stirring. Ensure all solid is completely dissolved.
-
Setup for Addition: Place the flask on a stir plate and set a moderate stirring speed.
-
Anti-Solvent Addition: Slowly add deionized water (the anti-solvent) to the stirred solution dropwise using an addition funnel or burette. Causality Note: A slow addition rate maintains a low level of supersaturation, which is critical for promoting crystal growth rather than amorphous precipitation or the formation of very small crystals.[14][15]
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy), indicating the onset of nucleation.
-
Crystal Growth: Stop the addition and allow the solution to stir at room temperature for 30-60 minutes to allow the crystals to grow.
-
Complete Crystallization: Once crystal growth appears complete, you may add a further small volume of anti-solvent to maximize the yield.
-
Isolation & Washing: Isolate the crystals by vacuum filtration. Wash the filter cake with a small amount of a solvent mixture that reflects the final composition (e.g., 50:50 ethanol:water) to remove residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60°C.
Figure 3: Process flow for anti-solvent crystallization.
Troubleshooting and Optimization
Table 2: Common Crystallization Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Solution is not sufficiently saturated; cooling too fast; compound is too soluble in the chosen solvent. | Add a seed crystal; scratch the inside of the flask with a glass rod to create nucleation sites; cool the solution for a longer period in an ice bath; reduce the initial amount of solvent used. |
| "Oiling Out" | The solution becomes supersaturated at a temperature above the compound's melting point in that solvent system; cooling is too rapid. | Re-heat the solution to re-dissolve the oil. Add a small amount more solvent and allow it to cool much more slowly. Consider switching to a lower-boiling point solvent or using the anti-solvent method. |
| Low Yield | Too much solvent was used; premature filtration; incomplete cooling. | Ensure the minimum amount of hot solvent is used for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtering. Concentrate the mother liquor to recover a second crop of crystals. |
| Poor Purity | Crystallization occurred too quickly, trapping impurities; insufficient washing. | Slow down the cooling or anti-solvent addition rate. Ensure the collected crystals are washed with fresh, ice-cold solvent. If purity remains low, a second recrystallization may be necessary.[9] |
Conclusion
The successful crystallization of N-acetyl-N-(4-hydroxyphenyl)glycine to high purity is achievable through the systematic application of either cooling or anti-solvent techniques. The choice of method is dictated by the compound's solubility profile. By carefully controlling key parameters such as solvent selection, rate of supersaturation, and cooling profile, researchers can effectively reject impurities and isolate a product with the desired physical and chemical attributes for advanced drug development applications.
References
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]
-
Scribd. (n.d.). Janssen Solvent Selection in Pharmaceutical Crystallisation. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 4 Solvent design for crystallization of pharmaceutical products. Retrieved from [Link]
-
YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from [Link]
-
Pharma Times. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Retrieved from [Link]
-
PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development. Retrieved from [Link]
-
Pharmaceutical Technology. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]
-
ACS Publications. (2021, May 16). API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. Organic Process Research & Development. Retrieved from [Link]
-
PMC. (n.d.). Preferential crystallization for the purification of similar hydrophobic polyphenols. Retrieved from [Link]
-
ResearchGate. (n.d.). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Retrieved from [Link]
-
Loughborough University Research Repository. (n.d.). Modelling and control of combined cooling and antisolvent crystallization processes. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]
-
Minerva Access. (n.d.). Supramolecular Metal–Phenolic Gels for the Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
NSF PAR. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. Retrieved from [Link]
-
European Patent Office. (2003, January 15). PURIFICATION OF ALKYLATED PHENOLS BY MELT CRYSTALLIZATION - EP 1109768 B1. Retrieved from [Link]
-
ResearchGate. (n.d.). Recovering phenol as high purity crystals from dilute aqueous solutions by pervaporation. Retrieved from [Link]
-
University of Alberta. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
- Google Patents. (n.d.). WO2000014043A1 - Purification of alkylated phenols by melt crystallization.
-
PubChem - NIH. (n.d.). 4-Hydroxyphenylacetylglycine. Retrieved from [Link]
- Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process.
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
UPRM. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved from [Link]
-
The Merck Index Online. (n.d.). N-(4-Hydroxyphenyl)glycine. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Hydroxyphenylglycine. Retrieved from [Link]
-
PubChem - NIH. (n.d.). N-(4-Hydroxyphenyl)glycine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). acetylglycine. Retrieved from [Link]
-
PubMed. (2017, January 15). Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists. Retrieved from [Link]
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- 6. N-(4-Hydroxyphenyl)glycine [drugfuture.com]
- 7. N-(4-HYDROXYPHENYL)GLYCINE | 122-87-2 [chemicalbook.com]
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The Strategic Utility of N-acetyl-N-(4-hydroxyphenyl)glycine in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: Beyond a Simple Derivative
In the landscape of pharmaceutical intermediates, N-acetyl-N-(4-hydroxyphenyl)glycine emerges as a molecule of significant strategic importance. While its non-acetylated parent, N-(4-hydroxyphenyl)glycine, is a well-established building block for various bioactive compounds, the introduction of the N-acetyl group confers specific advantages in multi-step synthetic routes.[1] This acetyl moiety serves as an effective protecting group for the secondary amine, preventing unwanted side reactions and enabling precise chemical transformations at other sites of the molecule. Its application is particularly notable in the synthesis of semi-synthetic β-lactam antibiotics, a class of drugs critical to modern medicine. This guide provides a comprehensive overview of the synthesis, characterization, and application of N-acetyl-N-(4-hydroxyphenyl)glycine, offering detailed protocols and insights for researchers and professionals in drug development.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of N-acetyl-N-(4-hydroxyphenyl)glycine is fundamental for its effective use. The table below summarizes its key identifiers and properties.
| Property | Value | Source |
| CAS Number | 28116-23-6 | |
| Molecular Formula | C₁₀H₁₁NO₄ | |
| Molecular Weight | 209.20 g/mol | |
| IUPAC Name | 2-[[2-(4-hydroxyphenyl)acetyl]amino]acetic acid | |
| Synonyms | 4-Hydroxyphenylacetylglycine, p-Hydroxyphenylacetylglycine | |
| Appearance | White to off-white powder | |
| Melting Point | 207-208 °C (for acetylglycine) | |
| Solubility | Soluble in water |
Synthesis Protocol: N-Acetylation of N-(4-hydroxyphenyl)glycine
The most common and efficient method for the synthesis of N-acetyl-N-(4-hydroxyphenyl)glycine is the N-acetylation of N-(4-hydroxyphenyl)glycine using acetic anhydride. This method is widely applicable to a range of amino acids and is known for its high yields and relatively mild reaction conditions.[2]
Causality Behind Experimental Choices:
-
Acetic Anhydride as Acetylating Agent: Acetic anhydride is a powerful and readily available acetylating agent. Its reaction with the amine is highly favorable, and the byproduct, acetic acid, is easily removed.
-
Aqueous Medium: The reaction is conveniently carried out in water, which is a green and economical solvent. The solubility of the starting material and the product in water facilitates a homogenous reaction.
-
Vigorous Stirring: Continuous and vigorous stirring is crucial to ensure efficient mixing of the reactants, especially at the beginning of the reaction when the acetic anhydride is added.
-
Cooling for Crystallization: The product is induced to crystallize by cooling the reaction mixture. This allows for easy isolation of the product by filtration.
Step-by-Step Methodology:
-
Dissolution of Starting Material: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 16.7 g (0.1 mol) of N-(4-hydroxyphenyl)glycine in 150 mL of deionized water. Stir until a clear solution is obtained.
-
Addition of Acetic Anhydride: To the stirred solution, add 22.5 mL (0.24 mol) of acetic anhydride in one portion.
-
Reaction: Continue to stir the mixture vigorously for 20-30 minutes. The reaction is exothermic, and the temperature of the mixture will rise.
-
Crystallization: After the initial exothermic reaction subsides, place the flask in an ice bath and continue stirring for 1-2 hours to ensure complete crystallization of the product.
-
Isolation of Product: Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with two portions of 25 mL of ice-cold deionized water to remove any unreacted starting materials and acetic acid.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Expected Yield and Purity:
-
Yield: 85-92%
-
Purity (by HPLC): >98%
Application in Pharmaceutical Synthesis: A Protected Intermediate for β-Lactam Antibiotics
The primary application of N-acetyl-N-(4-hydroxyphenyl)glycine in the pharmaceutical industry is as a protected intermediate in the synthesis of semi-synthetic penicillins and cephalosporins.[3][4] The D-enantiomer of N-(4-hydroxyphenyl)glycine is a crucial side chain for several broad-spectrum β-lactam antibiotics, including amoxicillin, cefadroxil, and cefprozil.[4]
The N-acetyl group plays a critical role in the synthetic route. It protects the amino group of the phenylglycine moiety during the coupling reaction with the β-lactam nucleus (e.g., 6-aminopenicillanic acid or 7-aminocephalosporanic acid). Without this protection, the free amino group could interfere with the desired acylation reaction. Following the successful coupling of the side chain, the acetyl group can be readily removed under mild conditions to yield the final active pharmaceutical ingredient.
Workflow for the Synthesis of a Cephalosporin Antibiotic:
The following diagram illustrates the general workflow for the synthesis of a cephalosporin antibiotic using N-acetyl-D-(4-hydroxyphenyl)glycine as an intermediate.
Sources
- 1. WO2002068428A1 - Method of preparing cephalosporins using 4-hydroxyphenylglycine derivatives - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis and biological activity of some broad-spectrum N-acylphenyglycine cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NL1010506C2 - Production of beta-lactam antibiotics comprises enzyme-catalysed acylation with new D-p-hydroxyphenylglycinamide derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-acetyl-N-(4-hydroxyphenyl)glycine
Welcome to the technical support center for the synthesis of N-acetyl-N-(4-hydroxyphenyl)glycine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. We will delve into the mechanistic underpinnings of common synthetic routes and provide field-proven insights to ensure robust and reproducible outcomes.
Introduction: Navigating the Synthesis
N-acetyl-N-(4-hydroxyphenyl)glycine is a valuable derivative of the non-proteinogenic amino acid 4-hydroxyphenylglycine (4-Hpg). 4-Hpg itself is a critical structural component in numerous pharmaceuticals, including essential semi-synthetic β-lactam antibiotics like amoxicillin and cephalexin.[1][2] The N-acetylated form finds applications in further derivatization and as a key intermediate in medicinal chemistry.
Achieving a high yield in its synthesis requires careful control over a multi-step process. The most common laboratory-scale approach involves two primary stages:
-
Formation of the 4-hydroxyphenylglycine backbone: Typically accomplished via the Strecker synthesis or the Bucherer-Bergs reaction, starting from 4-hydroxybenzaldehyde.[3][4]
-
Selective N-acetylation: The subsequent acetylation of the amino group on the 4-hydroxyphenylglycine intermediate.
This guide is structured to address challenges in both stages, providing a logical flow from initial reaction setup to final product purification.
Section 1: Troubleshooting the 4-Hydroxyphenylglycine Backbone Synthesis
The foundation of a high-yield synthesis is the efficient production of the 4-hydroxyphenylglycine core. Both the Strecker and Bucherer-Bergs methods are effective, but each presents unique challenges.
Overall Synthetic Workflow
Caption: General synthetic routes to N-acetyl-N-(4-hydroxyphenyl)glycine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1.1: My Strecker synthesis of the α-aminonitrile intermediate is giving a low yield. What are the common causes?
Answer: Low yield in the initial phase of the Strecker synthesis typically points to issues with the starting materials or reaction conditions. The mechanism involves the formation of an imine from 4-hydroxybenzaldehyde and ammonia, which is then attacked by the cyanide ion.[5][6]
-
Causality & Solution:
-
Impure 4-Hydroxybenzaldehyde: The aldehyde is susceptible to oxidation to 4-hydroxybenzoic acid. This impurity will not participate in the reaction, effectively lowering your theoretical yield from the start. Action: Confirm the purity of your aldehyde by melting point or spectroscopy before use. If necessary, recrystallize from water.
-
Inefficient Imine Formation: The equilibrium between the aldehyde and the imine must favor the imine for the cyanide attack to be efficient. This is influenced by ammonia concentration and pH. Action: Use a source of ammonia like ammonium chloride (NH₄Cl) in aqueous ammonia solution to buffer the system and provide a high concentration of NH₃.[3]
-
Sub-optimal Temperature Control: The reaction is often exothermic.[3] Letting the temperature rise uncontrollably can promote side reactions, including the polymerization of the aldehyde or cyanide. Action: Maintain the reaction temperature between 0-10°C, especially during the addition of the cyanide solution, by using an ice bath.
-
Cyanide Hydrolysis: In aqueous solutions, cyanide (CN⁻) can be hydrolyzed to hydrogen cyanide (HCN), which is volatile, or further to formate. Action: Ensure the reaction medium is sufficiently basic (pH ~9-10) to maintain cyanide in its ionic, nucleophilic form, but avoid excessively high pH which can promote unwanted Cannizzaro reactions with the aldehyde.
-
Question 1.2: The acid hydrolysis of my α-aminonitrile intermediate is incomplete or leads to a dark, tarry mixture. How can I improve this step?
Answer: The hydrolysis of the nitrile to a carboxylic acid is a critical step that requires harsh conditions (strong acid and heat), which can unfortunately also promote degradation of the electron-rich aromatic ring.[5][7]
-
Causality & Solution:
-
Polymerization/Degradation: The phenolic group makes the aromatic ring highly activated and susceptible to electrophilic attack and oxidation under strong acidic and high-temperature conditions, leading to polymerization and discoloration.
-
Action 1 (Staged Temperature): Instead of heating at a high reflux temperature from the start, begin by stirring the aminonitrile in concentrated acid (e.g., 6 M HCl) at room temperature for a period (e.g., 1-2 hours) to initiate hydrolysis of the imine that may form under acidic conditions, before gradually increasing the heat to reflux (e.g., 90-100°C).[7]
-
Action 2 (Inert Atmosphere): To minimize oxidative degradation, perform the hydrolysis under an inert atmosphere of nitrogen or argon. This is a simple but often overlooked step that can significantly improve the color and purity of the crude product.
-
Action 3 (Monitor Closely): Do not reflux for an arbitrary amount of time. Monitor the reaction's completion by TLC. Once the aminonitrile spot has disappeared, proceed immediately to workup to avoid prolonged exposure to harsh conditions.
-
Question 1.3: I chose the Bucherer-Bergs reaction, but my hydantoin intermediate yield is poor. What should I check?
Answer: The Bucherer-Bergs reaction is a robust multicomponent reaction, but its efficiency hinges on the careful balance of reagents and pH.[8][9]
-
Causality & Solution:
-
Incorrect Reagent Stoichiometry: An improper molar ratio of the ketone/aldehyde, cyanide source, and ammonium carbonate can halt the reaction at an intermediate stage or favor side products. The recommended molar ratio is typically 1:2:2 of the aldehyde:KCN:(NH₄)₂CO₃.[8]
-
pH Control: The reaction environment is self-buffered by the ammonium carbonate to a pH of approximately 8-9. Deviations from this range can be detrimental. A pH that is too low hinders the initial cyanohydrin formation, while a pH that is too high can degrade the cyanide.[8] Action: Ensure your ammonium carbonate is of good quality and has not decomposed into ammonia and carbon dioxide upon storage.
-
Temperature: The reaction generally requires heating to proceed efficiently, typically at reflux in an aqueous or alcoholic solvent (e.g., ethanol/water mixture) to ensure all components remain in solution.[4][8]
-
Section 2: Troubleshooting the N-Acetylation Step
A common and significant cause of yield loss occurs during the final N-acetylation step. The primary challenge is achieving selective N-acetylation without concurrent O-acetylation of the reactive phenolic hydroxyl group.
Acetylation Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the N-acetylation step.
Question 2.1: My final product is a mixture, and the yield of the desired N-acetyl product is low. What is the most likely side product?
Answer: The most common side product is the N,O-diacetylated compound, where both the primary amino group and the phenolic hydroxyl group have been acetylated by the acetic anhydride. The phenolic ester is formed because the phenoxide ion (formed under basic conditions) is a potent nucleophile.
-
Causality & Solution:
-
Lack of Selectivity: Acetic anhydride is a strong acetylating agent and, under many conditions, does not discriminate well between the amine and the phenol.
-
Action 1 (Post-Reaction Hydrolysis): The phenolic acetate ester is significantly more labile (easier to hydrolyze) than the amide bond. You can often recover your desired product from the mixture. After the main reaction, remove the excess acetic anhydride and solvent. Treat the crude residue with a mild aqueous base like sodium bicarbonate (NaHCO₃) or dilute ammonium hydroxide (NH₄OH) and stir at room temperature. This will selectively cleave the O-acetyl group while leaving the more robust N-acetyl group intact. Monitor the hydrolysis by TLC until the di-acetylated spot is gone.
-
Action 2 (Optimized Reaction Conditions): To prevent the formation of the di-acetylated product from the start, modify the reaction conditions. The classic procedure for acetylating amino acids involves adding acetic anhydride to an aqueous solution of the amino acid.[10] By maintaining a controlled pH (around 8-9) and a low temperature (0-5 °C), you can favor the more nucleophilic amine's attack on the anhydride, minimizing the deprotonation and subsequent reaction of the less nucleophilic phenol. This is an adaptation of the Schotten-Baumann reaction conditions.
-
Section 3: Validated Experimental Protocols
The following protocols are provided as a self-validating baseline for synthesis. They include checkpoints for monitoring reaction progress and purity.
Protocol 3.1: Two-Step Strecker Synthesis of 4-Hydroxyphenylglycine[3]
Materials:
-
4-Hydroxybenzaldehyde
-
Ammonium Chloride (NH₄Cl)
-
Ammonia solution (28-30%)
-
Sodium Cyanide (NaCN)
-
Hydrochloric Acid (HCl), concentrated
-
Methanol, Deionized Water
Step 1: 2-amino-2-(4-hydroxyphenyl)acetonitrile Formation
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 4-hydroxybenzaldehyde (1.0 eq) in methanol.
-
In a separate beaker, prepare a solution of NH₄Cl (1.2 eq) in aqueous ammonia. Cool this solution in the ice bath.
-
Slowly add the cold ammonium solution to the stirred aldehyde solution, maintaining the temperature below 10°C.
-
Prepare a solution of NaCN (1.1 eq) in deionized water and cool it in the ice bath.
-
Add the NaCN solution dropwise to the reaction mixture over 30-45 minutes. Ensure the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir in the ice bath for another hour, then let it slowly warm to room temperature and stir for 3-4 hours.
-
The aminonitrile may precipitate. Collect the solid by filtration, wash with ice-cold water, and air dry.
Step 2: Hydrolysis to 4-Hydroxyphenylglycine
-
Place the crude aminonitrile in a round-bottom flask with a reflux condenser.
-
Add 6 M HCl (sufficient to make a ~0.1 M solution of the aminonitrile).[7]
-
Heat the mixture to 90-100°C under a nitrogen atmosphere.
-
Checkpoint: Monitor the reaction by TLC (e.g., using a 7:2:1 n-butanol:acetic acid:water mobile phase). The reaction is complete when the starting aminonitrile spot is no longer visible.
-
Cool the reaction mixture to room temperature and wash with diethyl ether to remove any organic-soluble impurities. Discard the organic layer.
-
Neutralize the aqueous layer carefully with a base (e.g., NH₄OH) to the isoelectric point of 4-Hpg (pH ~5-6) to precipitate the product.
-
Cool the mixture in an ice bath to maximize precipitation, collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 3.2: Selective N-Acetylation of 4-Hydroxyphenylglycine[10]
Materials:
-
4-Hydroxyphenylglycine
-
Acetic Anhydride
-
Deionized Water
-
In a 250 mL Erlenmeyer flask, suspend 4-hydroxyphenylglycine (1.0 eq) in deionized water.
-
Place the flask in an ice bath and stir vigorously.
-
Add acetic anhydride (2.0 eq) in one portion.[10]
-
Continue to stir vigorously for 20-30 minutes. The solution may become warm, and the acetylated product may begin to crystallize.
-
After stirring, place the flask in a refrigerator (4°C) for at least one hour to complete crystallization.
-
Collect the crystals by vacuum filtration through a Buchner funnel. Wash the crystals with a small amount of ice-cold water.
-
Checkpoint: Take a small sample of the crystals and the filtrate. Spot both on a TLC plate to check if a significant amount of product remains in the mother liquor.
-
Dry the product in a vacuum oven at 60-70°C. A second crop of crystals can be obtained by concentrating the mother liquor.
-
Purity Validation: Confirm product identity and purity using ¹H NMR (look for the characteristic N-acetyl singlet around 2.0 ppm and the disappearance of the primary amine signal) and melting point analysis.
Section 4: Quantitative Data Summary
| Parameter | Strecker Synthesis | Bucherer-Bergs | N-Acetylation |
| Starting Material | 4-Hydroxybenzaldehyde | 4-Hydroxybenzaldehyde | 4-Hydroxyphenylglycine |
| Key Reagents | NH₄Cl, NaCN, HCl | (NH₄)₂CO₃, NaCN, Acid/Base | Acetic Anhydride |
| Typical Temp. | 0-10°C, then 90-100°C | 80-100°C (Reflux) | 0-25°C |
| Typical pH | ~9 (step 1), <1 (step 2) | ~8-9 (step 1), <1 or >13 (step 2) | Neutral to slightly acidic |
| Expected Yield | 60-80% | 65-85% | 85-95% |
| Key Side Reaction | Polymerization | Incomplete cyclization | O-Acetylation |
References
-
Davis, F. A., & Spino, C. A. (2011). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. Available at: [Link]
-
Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Wikipedia. Available at: [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. Available at: [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction. Cambridge University Press. Available at: [Link]
-
Wikipedia. (n.d.). 4-Hydroxyphenylglycine. Wikipedia. Available at: [Link]
- Google Patents. (n.d.). US4918222A - Process for synthesis of N-acetylglycine.
-
Pschorn, W., et al. (2019). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis. Available at: [Link]
-
Pharmacopoeia. (2023). SAFETY DATA SHEET - D-alpha-(4-hydroxyphenyl)glycine. Available at: [Link]
-
Qi, D., et al. (2026). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO. Bulletin of Chemical Reaction Engineering & Catalysis. Available at: [Link]
-
Jin, Z., et al. (2018). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. PMC. Available at: [Link]
-
Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC. Available at: [Link]
-
Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. Available at: [Link]
-
Herbst, R. M., & Shemin, D. (n.d.). Acetylglycine. Organic Syntheses. Available at: [Link]
-
Zhang, C., et al. (2020). One-pot green synthesis of N-acetylglycine from renewable N-acetyl glucosamine. Organic & Biomolecular Chemistry. Available at: [Link]
-
Schachter, D., et al. (1955). GLYCINE N-ACYLASE: PURIFICATION AND PROPERTIES. Journal of Biological Chemistry. Available at: [Link]
- Google Patents. (n.d.). EP0197659A1 - Process for synthesizing N-acetylglycine using novel promoters.
-
Zhang, X., et al. (2020). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. PMC. Available at: [Link]
-
Bayoumi, W. A., et al. (2025). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. ResearchGate. Available at: [Link]
-
Vessey, D. A., et al. (2012). Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli. PMC. Available at: [Link]
-
PubChem. (n.d.). 4-Hydroxyphenylacetylglycine. National Institutes of Health. Available at: [Link]
- Google Patents. (n.d.). EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
Sources
- 1. 4-Hydroxyphenylglycine - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting N-acetyl-N-(4-hydroxyphenyl)glycine Purification
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with synthesizing and purifying [1]. As a critical glycine derivative and pharmaceutical intermediate, this compound is prone to specific impurity profiles during its synthesis via the [2].
To ensure high-fidelity API generation, the protocols provided here do not merely list steps; they are built on self-validating mechanistic principles that exploit the physicochemical deltas between the target molecule and its reaction byproducts.
Diagnostic Workflow & Impurity Profiling
Workflow for identifying and removing impurities from crude N-acetyl-N-(4-hydroxyphenyl)glycine.
Quantitative Impurity Data & Physicochemical Profiling
To successfully isolate the target compound, purification strategies must exploit the thermodynamic and solubility differences between the product and its impurities.
| Compound / Impurity | Origin / Causality | pKa Estimate | Aqueous Solubility | HPLC RRT* |
| N-acetyl-N-(4-hydroxyphenyl)glycine | Target Product | ~3.5 (COOH), 9.5 (Ar-OH) | Low at pH 2-3, High at pH >6 | 1.00 |
| N,O-diacetyl byproduct | Over-acetylation of phenol | ~3.5 (COOH) | Low at pH 2-3 | ~1.35 |
| N-(4-hydroxyphenyl)glycine | Unreacted starting material | ~2.3 (COOH), ~9.0 (NH2+) | High at pH <2 and pH >9 | ~0.60 |
| Benzoquinone derivatives | Auto-oxidation of phenol | N/A (Neutral/Radical) | Variable (Highly colored) | Variable |
*RRT = Relative Retention Time (Reverse-Phase C18, Acidic Mobile Phase).
Frequently Asked Questions (Troubleshooting Guide)
Q1: My HPLC chromatogram shows a major impurity eluting after the target peak. Mass spectrometry indicates a +42 Da mass shift. What is this, and how do I remove it?
-
Causality: You are observing the N,O-diacetylated byproduct. During the acetylation of N-(4-hydroxyphenyl)glycine using acetic anhydride, the electron-rich phenolic hydroxyl group competitively reacts with the acylating agent, forming an [3].
-
Solution: Selective O-deacetylation. Esters are significantly more susceptible to base-catalyzed hydrolysis than amides because the amide nitrogen lone pair donates electron density into the carbonyl, reducing its electrophilicity. By subjecting the crude mixture to mild base (e.g., Na2CO3 at pH 9.0–9.5), the O-acetyl ester is selectively cleaved [4].
Q2: The crude product has a dark brown/purple discoloration instead of being a white/off-white powder. How do I decolorize it without losing yield?
-
Causality: Aminophenol derivatives are highly susceptible to auto-oxidation, especially under alkaline conditions or prolonged exposure to air. The phenolic moiety oxidizes to form highly conjugated, colored benzoquinone derivatives.
-
Solution: A dual-action reductive and adsorptive workup. Introduce a mild reducing agent like sodium dithionite (Na2S2O4) during the aqueous dissolution phase to reduce the quinones back to phenols, followed by activated carbon filtration to permanently adsorb the aromatic impurities.
Q3: I am detecting unreacted N-(4-hydroxyphenyl)glycine in the final product. Washing with organic solvents isn't removing it. Why?
-
Causality: Both the starting material and the target product are zwitterionic or highly polar amino acid derivatives, making them insoluble in standard organic washing solvents (like ether or hexane).
-
Solution: Isoelectric precipitation. The starting material has a basic secondary amine (pKa ~9.0), whereas the N-acetylated product lacks this basicity (the nitrogen lone pair is delocalized into the newly formed acetyl carbonyl). Adjusting the aqueous pH to ~2.0–2.5 will fully protonate the starting material's amine (making it water-soluble as a cationic salt) while precipitating the fully protonated, uncharged N-acetyl-N-(4-hydroxyphenyl)glycine.
Validated Experimental Protocols
Protocol A: Selective O-Deacetylation of N,O-diacetyl Byproducts
-
Self-Validating Mechanism: The pH is strictly controlled via a buffered approach. If the pH drops below 8.0, ester hydrolysis stalls; if it exceeds 10.5, unwanted N-deacetylation or compound degradation may initiate.
-
Suspend 10.0 g of crude N-acetyl-N-(4-hydroxyphenyl)glycine in 50 mL of deionized water.
-
Slowly add 10% w/v aqueous Sodium Carbonate (Na2CO3) dropwise while monitoring with a calibrated pH meter until the pH stabilizes at 9.2 ± 0.2 .
-
Stir the solution at 35°C for 2 hours.
-
Validation Checkpoint: Pull a 100 µL aliquot, neutralize, and run a rapid HPLC or TLC. The late-eluting +42 Da peak (RRT ~1.35) must be completely absent before proceeding.
-
-
Cool the reaction mixture to 5°C using an ice bath.
-
Acidify dropwise with 2M HCl to pH 2.5 to precipitate the pure N-acetyl-N-(4-hydroxyphenyl)glycine.
-
Filter under vacuum, wash the filter cake with 20 mL of ice-cold deionized water, and dry under vacuum at 50°C to a constant weight.
Protocol B: Decolorization and Isoelectric Crystallization
-
Self-Validating Mechanism: The visual color shift provides immediate feedback on the reduction of quinones, while the precise pH adjustment ensures the selective partitioning of the unreacted amine into the aqueous filtrate.
-
Dissolve 10.0 g of dark, crude product in 60 mL of deionized water by adjusting the pH to 7.5 with 1M NaOH.
-
Add 0.1 g of Sodium Dithionite (Na2S2O4) and stir for 10 minutes.
-
Validation Checkpoint: The solution color should rapidly shift from dark brown/purple to a pale yellow or clear state.
-
-
Add 1.0 g of activated carbon (e.g., Norit) and heat the suspension to 60°C for 30 minutes to trap the reduced impurities.
-
Filter the hot suspension through a Celite pad to remove the carbon. Wash the pad with 10 mL of warm water.
-
Cool the combined filtrate to 10°C and slowly add 2M HCl to reach exactly pH 2.5 .
-
Causality Note: At this pH, the target compound is fully protonated (uncharged) and insoluble, while any residual unreacted N-(4-hydroxyphenyl)glycine remains in solution as a highly soluble hydrochloride salt.
-
-
Collect the white crystalline precipitate via vacuum filtration and dry in a vacuum desiccator over silica gel.
References
-
Title: 4-Aminophenol Derivatives Source: Chemcess URL: [Link]
-
Title: Preparation of some new benzo[d]thiazole derivatives (Mechanism of N,O-diacetyl hydrolysis) Source: Vietnam Journal of Chemistry URL: [Link]
- Title: US2714111A - Preparation of thienyl amido-1,3-propanediols (Selective hydrolysis of O-acyl groups)
Sources
Technical Support Center: Overcoming Steric Hindrance in N-acetylation of N-(4-hydroxyphenyl)glycine
Welcome to the technical support center for the N-acetylation of N-(4-hydroxyphenyl)glycine. This molecule is a key intermediate in pharmaceutical synthesis, and its selective acetylation presents a common yet significant challenge for researchers. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction, ensuring high yield and purity.
The core difficulty in this synthesis arises from the competition between two nucleophilic sites: the secondary amine (N-acetylation, the desired reaction) and the phenolic hydroxyl group (O-acetylation, the primary side reaction). The secondary amine is sterically hindered by the adjacent carboxymethyl and phenyl groups, which can reduce its nucleophilicity and reaction rate compared to the more accessible phenolic oxygen.
Frequently Asked Questions (FAQs)
Q1: Why is the N-acetylation of N-(4-hydroxyphenyl)glycine so challenging?
A: The primary challenge is achieving selective N-acetylation over O-acetylation. The nitrogen atom in N-(4-hydroxyphenyl)glycine is a secondary amine flanked by two bulky groups: the phenyl ring and the glycine carboxyl group. This "steric hindrance" makes it physically difficult for the acetylating agent to approach and react with the nitrogen.[1][2] In contrast, the phenolic hydroxyl group is less hindered and readily reactive, often leading to a mixture of N-acetylated, O-acetylated, and di-acetylated products.
Q2: What are the most common byproducts, and how can I detect them?
A: The main byproduct is the O-acetylated compound, N-(4-acetoxyphenyl)glycine, and the di-acetylated product, N-acetyl-N-(4-acetoxyphenyl)glycine. These can be readily detected and monitored throughout the reaction using Thin Layer Chromatography (TLC). The desired N-acetylated product will have a different polarity and thus a different retention factor (Rf) compared to the starting material and the byproducts. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
Q3: Which acetylating agent should I choose: acetic anhydride or acetyl chloride?
A: Acetic anhydride is generally the preferred reagent for this transformation.[3] While acetyl chloride is more reactive, its high reactivity can be difficult to control and often leads to a higher proportion of the undesired O-acetylation and di-acetylation byproducts.[4] Acetic anhydride offers a more balanced reactivity that can be modulated with temperature and catalysts to favor N-acetylation.[4]
Q4: Can I run this reaction without a solvent?
A: While some N-acetylation reactions can be performed neat (solvent-free), for this particular substrate, using a solvent is highly recommended. A suitable solvent, such as glacial acetic acid, helps to manage the reaction temperature, ensures homogeneity, and can influence the selectivity of the reaction. Acetic acid can also act as a catalyst for the N-acylation of amines.[5][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low yield of the desired N-acetylated product with significant starting material remaining.
This is a classic sign that the reaction conditions are not sufficiently forcing to overcome the steric hindrance at the nitrogen atom.
-
Solution A: Increase Reaction Temperature. Many acetylation reactions that are sluggish at room temperature can be driven to completion with heating. Try refluxing the reaction mixture in glacial acetic acid. Monitor the reaction by TLC every 30-60 minutes to track the consumption of the starting material.
-
Solution B: Introduce a Catalyst. For particularly stubborn reactions, a catalyst can be employed to activate the acetylating agent. A catalytic amount of zinc acetate in acetic acid under microwave irradiation has been shown to be an efficient and chemoselective method for N-acetylation of various amines, even in the presence of more reactive groups like phenols.[7]
Problem 2: The major product is the O-acetylated isomer, not the desired N-acetylated product.
This indicates that the reaction conditions favor the kinetically faster O-acetylation over the sterically hindered N-acetylation.
-
Solution A: Control Reagent Addition and Temperature. Perform the reaction at a lower temperature (e.g., 0-5 °C) and add the acetic anhydride slowly (dropwise) to the solution of N-(4-hydroxyphenyl)glycine in a suitable solvent like acetic acid. This can help to favor the thermodynamically more stable N-acetyl product over the kinetically favored O-acetyl product.
-
Solution B: Utilize a Selective Acetylating System. Some reagent systems are designed for selective N-acetylation in the presence of hydroxyl groups. For example, using α,α-dicyanoethyl acetate has been reported as a method for discriminative N-acetylation.[8][9] Another approach involves using a catalytic amount of an acid, such as acetic acid itself, with a less reactive acyl source like ethyl acetate, which can improve selectivity for the amine.[5][6]
Problem 3: A significant amount of di-acetylated byproduct is formed.
This happens when the reaction is too vigorous or runs for too long, causing both the amine and the phenol groups to be acetylated.
-
Solution A: Adjust Stoichiometry. Carefully control the amount of acetic anhydride used. Instead of a large excess, use a slight excess (e.g., 1.1 to 1.2 molar equivalents) relative to the N-(4-hydroxyphenyl)glycine.[4]
-
Solution B: Monitor the Reaction Closely. Use TLC to determine the point at which the starting material is consumed, but before significant di-acetylation occurs. Once the optimal point is reached, quench the reaction immediately by pouring it into ice-cold water to precipitate the product.[4]
Visualizing the Core Challenge
The following diagram illustrates the competitive pathways in the acetylation of N-(4-hydroxyphenyl)glycine.
Caption: Competing N- vs. O-acetylation pathways.
Experimental Protocols
Protocol 1: Standard N-Acetylation with Acetic Anhydride in Acetic Acid
This protocol is a robust starting point for the synthesis and can be optimized based on your results.
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(4-hydroxyphenyl)glycine (10.0 g, 59.8 mmol).
-
Solvent Addition: Add 40 mL of glacial acetic acid to the flask. Stir the mixture to dissolve the solid. Gentle warming may be required.
-
Reagent Addition: Once the solid is dissolved, slowly add acetic anhydride (6.7 mL, 71.8 mmol, 1.2 eq) to the stirred solution at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature.
-
Monitoring: Monitor the progress of the reaction using TLC (e.g., with a mobile phase of ethyl acetate/hexane/acetic acid 50:50:1). Check for the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing 200 mL of ice-cold water while stirring vigorously.
-
Isolation: The product will precipitate as a white solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two portions of cold water (2 x 50 mL) to remove residual acetic acid.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Protocol 2: Troubleshooting Workflow for Low Conversion
This workflow outlines the decision-making process when facing an incomplete reaction.
Caption: Troubleshooting workflow for low reaction conversion.
Comparative Data Summary
The choice of reaction conditions significantly impacts the outcome. The following table provides a qualitative comparison of common approaches.
| Method | Acetylating Agent | Conditions | Selectivity (N vs. O) | Reactivity | Typical Issues |
| Standard | Acetic Anhydride | Acetic Acid, Reflux | Moderate to Good | Moderate | Incomplete reaction, O-acetylation |
| High Reactivity | Acetyl Chloride | Pyridine, 0°C to RT | Poor to Moderate | High | Difficult to control, significant di-acetylation |
| Catalytic [7] | Acetic Anhydride | Acetic Acid, cat. Zn(OAc)₂ | Good to Excellent | High | Requires catalyst removal, potential for metal contamination |
| Mild/Selective [5][6] | Ethyl Acetate | Acetic Acid, 80-120°C | Excellent | Low | Very long reaction times required |
By understanding the underlying principles of steric hindrance and reactivity, and by systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can successfully overcome the challenges associated with the N-acetylation of N-(4-hydroxyphenyl)glycine.
References
-
Taylor & Francis. (2006, December 5). α,α-Dicyanoethyl Acetate. A Reagent for Selective N-Acetylation. Synthetic Communications: Vol 4, No 6. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. Available from: [Link]
-
ResearchGate. (n.d.). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. Available from: [Link]
-
Scilit. (n.d.). Selective N -Acylation with 8-Acyloxyquinolines. Available from: [Link]
-
Organic Syntheses. (n.d.). acetylglycine. Available from: [Link]
-
Frontiers. (2021, January 28). Selective Utilization of N-acetyl Groups in Chitin for Transamidation of Amines. Available from: [Link]
-
SciSpace. (n.d.). A green approach to chemoselective N- acetylation of amines using catalytic amount of zinc acetate in acetic acid. Available from: [Link]
-
Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Available from: [Link]
-
OSTI.gov. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Available from: [Link]
Sources
- 1. osti.gov [osti.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. tandfonline.com [tandfonline.com]
- 9. scilit.com [scilit.com]
Separation of N-acetyl-N-(4-hydroxyphenyl)glycine from paracetamol by-products
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and chromatographic challenges associated with isolating highly specific, structurally related impurities from active pharmaceutical ingredients (APIs).
This module focuses on the separation of N-acetyl-N-(4-hydroxyphenyl)glycine —a carboxylic acid-bearing derivative—from the bulk API Paracetamol (Acetaminophen) and its common synthetic by-products, such as p-aminophenol (PAP) and p-nitrophenol .
Part 1: Troubleshooting Guide & FAQs
Q1: Why does N-acetyl-N-(4-hydroxyphenyl)glycine co-elute with paracetamol or exhibit severe peak tailing under standard pharmacopeial HPLC conditions?
The Causality: Standard European Pharmacopoeia (EP) and USP methods for paracetamol often utilize mildly acidic to neutral water/methanol isocratic or gradient systems [1]. N-acetyl-N-(4-hydroxyphenyl)glycine contains both a phenolic hydroxyl group (
If your mobile phase pH is between 3.5 and 4.5, the carboxylic acid exists in a state of partial ionization (
Q2: How do I manipulate the mobile phase to achieve baseline resolution ( ) between p-aminophenol (PAP), paracetamol, and the glycine derivative?
The Causality: You must leverage the extreme ends of the ionization spectrum using the van 't Hoff relationship for retention factors. The most robust strategy is pH suppression (pH 2.5) .
-
At pH 2.5: The carboxylic acid of the glycine derivative is fully protonated (neutral) and highly lipophilic, causing it to interact strongly with the C18 stationary phase and elute after paracetamol.
-
Simultaneously: p-Aminophenol (PAP), a known hepatotoxic and genotoxic impurity [3], has an amine group (
). At pH 2.5, PAP is fully protonated into a highly polar cation ( ), causing it to elute almost immediately in the void volume [2]. Paracetamol remains neutral and elutes in the middle of the gradient.
Q3: What stationary phase chemistry is recommended for this specific separation?
For optimal peak shape, avoid older, unendcapped C18 columns. The residual silanol groups (
Q4: Can we use liquid-liquid extraction (LLE) to enrich this impurity from the bulk API prior to preparative chromatography?
The Causality: Yes. Because paracetamol lacks a carboxylic acid, you can use a pH-modulated phase partition. By dissolving the crude mixture in an organic solvent (e.g., ethyl acetate) and washing with a tightly controlled aqueous buffer at pH 7.0, the N-acetyl-N-(4-hydroxyphenyl)glycine will ionize into a highly water-soluble carboxylate salt and partition into the aqueous phase. The bulk paracetamol and neutral impurities will remain in the organic phase.
Part 2: Physicochemical Data & Elution Logic
To design a self-validating separation system, you must first understand the thermodynamic profiles of the analytes in your matrix.
Table 1: Physicochemical Properties of Paracetamol and Key Impurities
| Compound | Functional Groups | Predicted | Predicted | Ionization State at pH 2.5 |
| Paracetamol | Phenol, Amide | 9.5 (Phenol) | N/A | Neutral |
| p-Aminophenol (PAP) | Phenol, Amine | 10.3 (Phenol) | 5.5 (Amine) | Cationic ( |
| N-acetyl-N-(4-hydroxyphenyl)glycine | Phenol, Amide, Carboxylic Acid | 3.5 (Carboxyl), 9.5 (Phenol) | N/A | Neutral (Protonated) |
| p-Nitrophenol | Phenol, Nitro | 7.15 (Phenol) | N/A | Neutral |
Chromatographic Workflow Logic
Fig 1: pH-dependent chromatographic elution logic for paracetamol and related impurities.
Part 3: Experimental Protocols
Protocol A: pH-Modulated RP-HPLC Method for Quantification
This protocol utilizes ion-suppression to ensure robust peak shapes and self-validating system suitability.
1. Reagents & Materials:
-
Column: High-purity silica C18, endcapped (e.g., 150 mm × 4.6 mm, 5 µm particle size) [4].
-
Mobile Phase A (Aqueous): 20 mM Potassium dihydrogen phosphate (
), adjusted strictly to pH 2.50 ± 0.05 using orthophosphoric acid. Causality: Buffering at pH 2.5 ensures the carboxylic acid of the impurity is >90% protonated, preventing peak splitting. -
Mobile Phase B (Organic): HPLC-Grade Acetonitrile.
2. Gradient Elution Profile:
Table 2: Optimized Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 5.0 | 85 | 15 | 1.0 |
| 15.0 | 50 | 50 | 1.0 |
| 20.0 | 50 | 50 | 1.0 |
| 21.0 | 95 | 5 | 1.0 |
3. Instrumental Parameters:
-
Detection: PDA/UV at 245 nm (optimal for paracetamol and the glycine derivative) and 270 nm (optimal for PAP) [4].
-
Column Temperature: 30 °C (Stabilizes thermodynamic partitioning).
-
Injection Volume: 10 µL.
4. System Suitability Testing (Self-Validation Criteria): Before analyzing unknown samples, inject a resolution mixture containing PAP, Paracetamol, and N-acetyl-N-(4-hydroxyphenyl)glycine. The system is only validated if:
-
Resolution (
) between Paracetamol and the Glycine impurity is . -
Tailing factor (
) for the Glycine impurity is .
Protocol B: Preparative Liquid-Liquid Extraction (LLE) for Impurity Isolation
Use this protocol to isolate the glycine impurity for NMR/MS structural elucidation.
-
Dissolution: Dissolve 1.0 g of the crude paracetamol matrix in 50 mL of Ethyl Acetate in a separatory funnel.
-
Aqueous Buffer Preparation: Prepare 50 mL of a 100 mM Ammonium Bicarbonate buffer, adjusted to pH 7.5.
-
Phase Partitioning: Add the aqueous buffer to the separatory funnel. Invert gently 20 times (do not shake vigorously to avoid emulsions). Vent the stopcock frequently.
-
Mechanism: At pH 7.5, the carboxylic acid of N-acetyl-N-(4-hydroxyphenyl)glycine is deprotonated into a highly polar carboxylate anion, forcing it into the aqueous phase. Paracetamol remains neutral and stays in the ethyl acetate.
-
-
Separation: Allow the phases to separate for 15 minutes. Collect the lower aqueous phase.
-
Back-Extraction (Recovery): Acidify the collected aqueous phase to pH 2.0 using 1M HCl. (This reprotonates the impurity, making it lipophilic again). Extract this acidified aqueous phase with 3 × 20 mL of fresh Ethyl Acetate.
-
Concentration: Combine the new organic layers, dry over anhydrous sodium sulfate (
), and evaporate under reduced pressure to yield the enriched N-acetyl-N-(4-hydroxyphenyl)glycine.
References
- Paracetamol impurity and preparation method thereof. Google Patents (CN115385818A). Discusses the EP pharmacopeia impurities (A-O) and the complexity of paracetamol impurity profiling.
-
HPLC Method for Acetaminophen Analysis. Journal of Chromatographic Science. Details the thermodynamic control of retention factors and the use of pH to separate 4-aminophenol and paracetamol. Available at:[Link]
-
Organic Salts of Pharmaceutical Impurity p-Aminophenol. ResearchGate. Highlights the toxicity, maternal/nephrotoxicity, and crystallization separation challenges of PAP from paracetamol. Available at:[Link]
-
HPLC-PDA METHOD FOR THE QUANTIFICATION OF PARACETAMOL IN PLASMA. ResearchGate. Validates the use of C18 columns, acidic mobile phases, and specific UV wavelengths for paracetamol separation. Available at:[Link]
Technical Support Center: Controlling Side Reactions in the Carboxymethylation of Paracetamol
Welcome to the technical support center for the carboxymethylation of paracetamol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic transformation. Carboxymethylation, a crucial reaction for modifying paracetamol's properties, often proceeds via the Williamson ether synthesis. While effective, this reaction is frequently compromised by competing side reactions that can drastically reduce yield and purity.
This document moves beyond simple protocols to explain the mechanistic origins of these side reactions, providing you with the expert insights needed to control your experimental outcomes. Here, you will find troubleshooting guides in a direct question-and-answer format, detailed experimental workflows, and data-driven recommendations to ensure the integrity of your synthesis.
Core Reaction: The Desired O-Alkylation Pathway
The primary goal is the O-alkylation of the phenolic hydroxyl group on paracetamol using a haloacetate, typically in the presence of a base. This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism.[1] The base deprotonates the phenol to form a highly nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the haloacetate, displacing the halide and forming the desired ether linkage.
Caption: The desired SN2 pathway for paracetamol carboxymethylation.
Troubleshooting Guide & FAQs
Issue 1: Poor Selectivity — C-Alkylation Contamination
Q: My analysis shows a significant byproduct with a similar mass to my product. Why am I getting C-alkylated impurities instead of the pure O-alkylated ether?
A: This is a classic challenge when working with phenoxides. The paracetamol phenoxide ion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically at the ortho positions relative to the oxygen).[1][2] While O-alkylation is often kinetically favored, C-alkylation can become a significant competing pathway under certain conditions, leading to a mixture of isomers that are difficult to separate.
The choice of solvent is the most critical factor controlling this selectivity.[2][3]
-
Protic Solvents (e.g., water, ethanol): These solvents form strong hydrogen bonds with the oxygen of the phenoxide. This "shields" the oxygen, reducing its nucleophilicity and making the carbon atoms on the ring more likely to attack the alkylating agent. This favors C-alkylation .[2]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents solvate the cation (like Na⁺ or K⁺) but do not form strong hydrogen bonds with the phenoxide oxygen. This leaves the oxygen "naked" and highly nucleophilic, strongly favoring the desired O-alkylation pathway.[4][5]
Caption: Competing O- vs. C-alkylation pathways for the phenoxide intermediate.
Q: How can I design my experiment to maximize the yield of the O-alkylated product?
A: To ensure high selectivity for O-alkylation, you must optimize your reaction conditions to favor the SN2 attack at the oxygen.
| Parameter | Recommendation for O-Alkylation | Rationale |
| Solvent | Use a polar aprotic solvent like DMF or DMSO.[4] | These solvents enhance the nucleophilicity of the phenoxide oxygen, accelerating the desired reaction over C-alkylation.[5][6] |
| Base | Use a moderately strong base like NaOH or K₂CO₃. | These bases are sufficient to deprotonate the phenol without being overly harsh, which could promote side reactions.[5] While stronger bases like NaH ensure complete deprotonation, they are often unnecessary and require stricter anhydrous conditions.[6] |
| Temperature | Maintain the lowest temperature that allows for a reasonable reaction rate (typically 50-80 °C).[4] | Higher temperatures can provide the activation energy needed for the less-favored C-alkylation pathway to compete more effectively.[3] |
| Alkylating Agent | Use a primary alkyl halide (chloroacetic acid or its esters are primary). | Secondary and tertiary halides are prone to undergoing E2 elimination side reactions instead of SN2 substitution.[6][7] |
Issue 2: Hydrolysis of Reagents and Products
Q: My reaction mixture contains significant amounts of glycolic acid and unreacted paracetamol, leading to low yield. What is causing this?
A: This issue stems from the hydrolysis of your carboxymethylating agent, chloroacetic acid (or its sodium salt), by the base (e.g., NaOH) in your reaction. This is a competing nucleophilic substitution where the hydroxide ion (OH⁻), rather than the paracetamol phenoxide, attacks the chloroacetate. This non-productive pathway consumes your alkylating agent and base, leaving paracetamol unreacted.[8][9]
Caption: Hydrolysis of chloroacetate consumes the alkylating agent.
Q: What steps can I take to minimize this hydrolysis side reaction?
A: Minimizing hydrolysis requires careful control over the reaction conditions.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the chloroacetate to compensate for minor losses to hydrolysis. Avoid a large excess, as this complicates purification.
-
Temperature Management: Keep the reaction temperature as low as feasible. The rate of hydrolysis increases significantly with temperature.[9]
-
Controlled Addition of Base: Instead of adding all the base at once, consider a slow, portion-wise or dropwise addition. This keeps the instantaneous concentration of hydroxide ions low, giving the paracetamol phenoxide a better chance to react with the chloroacetate.
-
Solvent System: While some water may be necessary to dissolve the reagents, minimizing its content can reduce the rate of hydrolysis. Using a co-solvent system with a polar aprotic solvent like acetonitrile can be beneficial.
Issue 3: Paracetamol Degradation and Dimer Formation
Q: My final product is discolored, and analysis shows a high molecular weight impurity consistent with a paracetamol dimer. What causes this and how can it be prevented?
A: Paracetamol can undergo oxidative coupling to form a dimer, 5,5'-bis(acetylamino)-2,2'-dihydroxybiphenyl.[10] This is particularly prevalent under alkaline conditions in the presence of oxygen. The phenoxide intermediate is susceptible to oxidation, which can lead to radical formation and subsequent dimerization.
Preventative Measures:
-
Inert Atmosphere: The most effective way to prevent oxidative side reactions is to run the entire process under an inert atmosphere. Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure throughout the reaction.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or through freeze-pump-thaw cycles to remove dissolved oxygen.
-
Avoid Contaminants: Ensure that your starting materials and reaction vessel are free from trace metal contaminants (e.g., iron, copper), which can catalyze oxidation reactions.
Experimental Protocols & Analytical Methods
Protocol: Optimized O-Alkylation of Paracetamol
This protocol is designed to maximize O-alkylation while minimizing the side reactions discussed above.
Materials:
-
Paracetamol (1.0 eq)
-
Sodium Chloroacetate (1.2 eq)
-
Sodium Hydroxide (2.2 eq)
-
Dimethylformamide (DMF), degassed
-
Deionized Water, degassed
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, condenser, and a nitrogen/argon inlet.
-
Inerting: Purge the entire system with nitrogen or argon for 15-20 minutes.
-
Dissolution: Add paracetamol and DMF to the flask. Stir until fully dissolved.
-
Base Addition: In a separate flask, dissolve sodium hydroxide in a minimal amount of degassed deionized water. Cool the solution to room temperature.
-
Phenoxide Formation: Slowly add the sodium hydroxide solution to the paracetamol/DMF mixture. Stir for 30 minutes at room temperature to ensure complete formation of the phenoxide.
-
Alkylation: Dissolve the sodium chloroacetate in a minimal amount of degassed water and add it dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress using a suitable analytical method (TLC or HPLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify carefully with dilute HCl to a pH of ~2-3. This will protonate the product and precipitate it out of the solution.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from an appropriate solvent (e.g., an ethanol/water mixture) to obtain the pure carboxymethylated paracetamol.
Q: How can I effectively monitor the reaction and quantify the products and byproducts?
A: A combination of Thin-Layer Chromatography (TLC) for rapid qualitative checks and High-Performance Liquid Chromatography (HPLC) for precise quantitative analysis is recommended.
TLC Monitoring:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate, methanol, and a small amount of acetic acid (e.g., 7:2:1 v/v/v) is a good starting point. Adjust polarity as needed.
-
Visualization: UV light at 254 nm. The paracetamol starting material, O-alkylated product, and C-alkylated byproduct should have different Rf values.
HPLC Method for Quantification:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and a polar organic solvent like acetonitrile or methanol.[11][12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the λmax of paracetamol (~245-250 nm).[13]
-
Quantification: Use external standards of pure paracetamol and, if available, the side products to create calibration curves for accurate quantification.
References
-
Wikipedia contributors. (2024). Williamson ether synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. [Link]
-
Organic Chemistry Portal. Williamson Synthesis. Organic Chemistry Portal. [Link]
-
University of Colorado Boulder. The Williamson Ether Synthesis. Department of Chemistry. [Link]
-
Taylor & Francis Online. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Taylor & Francis Online. [Link]
-
StudySmarter. (2023). Alcohol, Ether Synthesis, Grignard Reaction. StudySmarter. [Link]
-
Asian Journal of Chemistry. (2012). Improvement on Determination Method Esterification- Rate During Chloroacetate Esters Production Process. Asian Journal of Chemistry. [Link]
-
ResearchGate. (2016). Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions. ResearchGate. [Link]
-
International Journal of Chemical and Physical Sciences. (2012). Characterization of Paracetamol and Meta-Hydroxyacetanilide. International Journal of Chemical and Physical Sciences. [Link]
-
Ingenta Connect. (2024). Studies on the Selectivity Between O-Alkylation versus C-Alkylation of Phenol with Cyclohexene Using Nanocrystalline Beta Zeolite. Ingenta Connect. [Link]
-
Dovepress. (2023). An updated review on the central MoA of Paracetamol. Journal of Pain Research. [Link]
-
MDPI. (2024). Analytical Techniques for the Determination of Paracetamol and Ibuprofen Combination. MDPI. [Link]
-
Ukaaz Publications. (2023). An overview of analytical methods for quantification of paracetamol. Annals of Phytomedicine. [Link]
-
PubMed. (2006). Alkylation of phenol: a mechanistic view. National Center for Biotechnology Information. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific LLC. [Link]
-
ResearchGate. (2014). An Oxidatively Coupled Dimer of Paracetamol. ResearchGate. [Link]
-
PMC. (2019). Analytical methods for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets. National Center for Biotechnology Information. [Link]
-
Chemcess. (2025). Chloroacetic Acid: Reactions, Production And Uses. Chemcess. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Williamson Synthesis [organic-chemistry.org]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analytical methods for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Techniques for the Determination of Paracetamol and Ibuprofen Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ukaazpublications.com [ukaazpublications.com]
Technical Support Center: Enhancing Detection Sensitivity for Trace N-acetyl-N-(4-hydroxyphenyl)glycine
Welcome to the technical support center for the analysis of N-acetyl-N-(4-hydroxyphenyl)glycine (AHPG). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the sensitive detection of this compound. Our goal is to equip you with the expertise and practical insights needed to overcome common analytical challenges and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of AHPG, providing concise answers and directing you to more detailed troubleshooting guides where applicable.
Q1: What are the biggest challenges in achieving low detection limits for N-acetyl-N-(4-hydroxyphenyl)glycine?
A1: The primary challenges in trace-level quantification of AHPG and similar N-acyl glycines include:
-
Matrix Effects: Co-eluting endogenous components from biological samples (e.g., plasma, urine) can suppress or enhance the ionization of AHPG in the mass spectrometer source, leading to inaccurate quantification.[1]
-
Low Endogenous Concentrations: As a minor metabolite, AHPG is often present at very low levels, requiring highly sensitive instrumentation and optimized methods to distinguish its signal from baseline noise.
-
Carryover: The analyte from a high-concentration sample can adsorb to surfaces in the LC system and be released in subsequent injections, leading to artificially elevated results in low-concentration samples. This is a significant issue in trace analysis.[2]
-
Analyte Stability: Degradation of AHPG during sample collection, storage, or preparation can lead to underestimation of its true concentration.
Q2: Which analytical technique is most suitable for trace-level detection of AHPG?
A2: Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly with a triple quadrupole mass spectrometer (LC-MS/MS), is the gold standard for quantifying trace levels of small molecules like AHPG in complex matrices.[2][3] This technique offers the high sensitivity and selectivity required to differentiate AHPG from other sample components.
Q3: Is derivatization necessary to improve the detection of AHPG?
A3: While not always mandatory, derivatization can significantly enhance detection sensitivity. N-acyl glycines can be derivatized to improve their chromatographic retention and ionization efficiency.[4][5] For instance, derivatization with 3-nitrophenylhydrazine (3-NPH) has been shown to improve the detection of various N-acyl glycines by LC-MS.[4][5] The decision to use derivatization depends on the required limit of quantification (LOQ) and the complexity of the sample matrix.
Q4: How can I minimize contamination in my LC-MS system?
A4: Minimizing contamination is crucial for reliable trace analysis. Key strategies include:
-
Using high-purity, LC-MS grade solvents and additives.[1][6]
-
Implementing a robust sample preparation procedure to remove as much of the sample matrix as possible.[7][8]
-
Regularly flushing the LC system and cleaning the mass spectrometer's ion source.[1]
-
Using a divert valve to direct the early, unretained components and the highly organic column wash to waste instead of the mass spectrometer.[7]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific issues you may encounter during your AHPG analysis.
Guide 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Poor peak shape can compromise resolution and lead to inaccurate integration and quantification.[1]
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Column Overload | 1. Reduce the injection volume or the concentration of the sample.[8] 2. Ensure the sample is fully dissolved in the injection solvent. |
| Inappropriate Injection Solvent | 1. The sample solvent should be as weak as or weaker than the initial mobile phase.[6] 2. If a strong solvent must be used, reduce the injection volume. |
| Column Contamination or Degradation | 1. Flush the column with a strong solvent recommended by the manufacturer.[8] 2. Use a guard column to protect the analytical column from particulates and strongly retained compounds.[6] 3. If the problem persists, the column may need to be replaced. |
| Extra-Column Volume | 1. Minimize the length and internal diameter of tubing between the injector, column, and detector.[8] 2. Ensure all fittings are properly connected to avoid dead volume.[8] |
| Mobile Phase pH Issues | 1. Ensure the mobile phase pH is appropriate for the analyte and the column chemistry. For AHPG, which is acidic, a mobile phase with a pH below its pKa will ensure it is in its neutral form, which can improve peak shape on reverse-phase columns. 2. Use a buffer to maintain a stable pH.[7] |
Guide 2: Low Signal Intensity or Poor Sensitivity
Weak signal intensity can prevent the detection of AHPG at trace levels.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Mass Spectrometer Settings | 1. Infuse a standard solution of AHPG directly into the mass spectrometer to optimize source parameters (e.g., spray voltage, gas flows, temperature).[7] 2. Optimize fragmentation parameters (collision energy) for MS/MS transitions to ensure maximum signal for the product ions. |
| Ion Suppression/Enhancement (Matrix Effects) | 1. Improve sample cleanup. Solid-phase extraction (SPE) is often more effective than simple protein precipitation for removing interfering matrix components.[3][7] 2. Modify the chromatographic method to separate AHPG from the co-eluting matrix components. 3. Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects. |
| Poor Ionization Efficiency | 1. Adjust the mobile phase pH. For electrospray ionization (ESI), a lower pH (e.g., by adding 0.1% formic acid) can enhance the formation of positive ions for some analytes, while a higher pH (e.g., with 0.1% ammonium hydroxide) can enhance negative ion formation.[7] Experiment with both positive and negative ionization modes. 2. Consider derivatization to introduce a more easily ionizable group.[4] |
| Contaminated Ion Source | 1. Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.[1] |
Guide 3: High Baseline Noise
A noisy baseline can obscure small peaks and lead to a higher limit of detection.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or Solvents | 1. Use fresh, high-purity LC-MS grade solvents and additives.[1][6] 2. Filter all mobile phases before use. |
| Air Bubbles in the System | 1. Degas the mobile phases before use. 2. Purge the pump to remove any trapped air bubbles.[6] |
| Contaminated LC System | 1. Flush the entire LC system with a strong solvent mixture (e.g., isopropanol/water).[6] |
| Improperly Mixed Mobile Phase | 1. Ensure mobile phase components are fully miscible and well-mixed. |
Guide 4: Inconsistent Retention Times
Shifting retention times can lead to misidentification of peaks and inaccurate quantification.[1]
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Changes in Mobile Phase Composition | 1. Prepare fresh mobile phase daily. 2. Ensure the mobile phase composition is accurate and consistent. |
| Column Temperature Fluctuations | 1. Use a column oven to maintain a constant and stable temperature.[6] |
| Column Equilibration Issues | 1. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| Pump Malfunction | 1. Check for pressure fluctuations and ensure the pump is delivering a consistent flow rate. |
Section 3: Experimental Protocols & Workflows
This section provides detailed methodologies for key experiments related to the analysis of AHPG.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to extract AHPG from a biological matrix like plasma, minimizing matrix effects.
Materials:
-
Mixed-mode SPE cartridges (e.g., polymeric with both reversed-phase and ion-exchange properties)
-
Plasma sample
-
Internal Standard (IS) solution (e.g., stable isotope-labeled AHPG)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of IS solution.
-
Add 200 µL of 0.1% formic acid in water and vortex to mix.
-
Centrifuge at 10,000 x g for 5 minutes to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol/water (50:50, v/v) to remove less polar interferences.
-
-
Elution:
-
Elute AHPG and the IS with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
-
Workflow Visualization
Below is a diagram illustrating the general workflow for AHPG analysis.
Sources
Validation & Comparative
A Comparative Guide to the Analytical Characterization of N-acetyl-N-(4-hydroxyphenyl)glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-N-(4-hydroxyphenyl)glycine is a derivative of N-(4-hydroxyphenyl)glycine, a non-proteinogenic amino acid. As with many compounds in pharmaceutical and metabolic studies, unambiguous structural confirmation and purity assessment are critical. This guide focuses on the analytical techniques pivotal for its characterization, with a primary emphasis on 1H Nuclear Magnetic Resonance (NMR) spectroscopy, the cornerstone of molecular structure elucidation.
1H NMR Spectroscopic Characterization
1H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule, revealing key structural features.
Predicted 1H NMR Spectrum of N-acetyl-N-(4-hydroxyphenyl)glycine
As of the latest literature review, a publicly available, experimentally verified 1H NMR spectrum for N-acetyl-N-(4-hydroxyphenyl)glycine could not be located. However, based on established principles of NMR spectroscopy and analysis of structurally analogous compounds, a predicted spectrum can be described.
Expected Chemical Shifts and Multiplicities:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Acetyl (CH₃) | ~2.1 | Singlet | 3H | The methyl protons of the acetyl group are expected to be a singlet in a region typical for acetamides. |
| Methylene (CH₂) | ~4.2 | Singlet | 2H | The methylene protons of the glycine moiety are adjacent to a carbonyl group and a nitrogen atom, leading to a downfield shift. |
| Aromatic (C₆H₄) | ~6.8 and ~7.1 | Doublets (AA'BB' system) | 2H each | The protons on the p-substituted benzene ring will appear as two doublets due to symmetry. |
| Phenolic (OH) | Variable | Broad Singlet | 1H | The chemical shift of the phenolic proton is highly dependent on solvent, concentration, and temperature. |
| Carboxylic Acid (COOH) | Variable | Broad Singlet | 1H | The carboxylic acid proton also has a variable chemical shift and is often not observed if using deuterated protic solvents due to exchange. |
Comparison with the Isomer: N-(4-hydroxyphenylacetyl)glycine
It is crucial to distinguish N-acetyl-N-(4-hydroxyphenyl)glycine from its isomer, N-(4-hydroxyphenylacetyl)glycine (also known as 4-Hydroxyphenylacetylglycine). The latter has been characterized, and its 1H NMR data is publicly available.
Experimental 1H NMR Data for N-(4-hydroxyphenylacetyl)glycine:
The Human Metabolome Database (HMDB) provides the following 1H NMR spectral data for 4-Hydroxyphenylacetylglycine in water at 500 MHz:
-
3.58 ppm
-
3.82 ppm
-
3.83 ppm
-
6.87 ppm
-
6.89 ppm
-
7.20 ppm
-
7.22 ppm
Key Differentiating Features:
| Feature | N-acetyl-N-(4-hydroxyphenyl)glycine (Predicted) | N-(4-hydroxyphenylacetyl)glycine (Experimental) |
| Methylene Protons | One singlet for the glycine CH₂ (~4.2 ppm) and a singlet for the acetyl CH₃ (~2.1 ppm). | Two distinct methylene signals, one for the glycine CH₂ and one for the benzylic CH₂ of the hydroxyphenylacetyl group. |
| Number of Signals | Fewer signals in the aliphatic region. | More complex aliphatic region due to two different methylene groups. |
This stark difference in the predicted versus experimental spectra of the isomers underscores the power of 1H NMR in unambiguous identification.
Alternative and Complementary Analytical Techniques
While 1H NMR is a powerful tool for structural elucidation, a multi-technique approach is often necessary for comprehensive characterization and purity assessment.
13C NMR Spectroscopy
13C NMR provides information about the carbon skeleton of a molecule. For N-acetyl-N-(4-hydroxyphenyl)glycine, distinct signals would be expected for the acetyl methyl carbon, the glycine methylene carbon, the two carbonyl carbons (amide and carboxylic acid), and the aromatic carbons. This technique is highly complementary to 1H NMR for confirming the overall structure.
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio of a molecule and its fragments.
-
High-Resolution Mass Spectrometry (HRMS): Would confirm the elemental composition of N-acetyl-N-(4-hydroxyphenyl)glycine (C₁₀H₁₁NO₄), which has a molecular weight of 209.20 g/mol .
-
Tandem Mass Spectrometry (MS/MS): Can provide structural information through fragmentation patterns. For N-acyl glycines, characteristic fragmentation patterns can be observed, aiding in their identification[1][2].
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of a compound. An analytical standard for the isomeric N-[2-(4-Hydroxyphenyl)acetyl]glycine is available with a specified purity of ≥98.0% by HPLC, indicating this is a standard method for purity determination of this class of compounds.
A typical reverse-phase HPLC method would be suitable for N-acetyl-N-(4-hydroxyphenyl)glycine, likely utilizing a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection would typically be performed using a UV detector, as the phenyl group provides a strong chromophore.
Experimental Protocols
1H NMR Sample Preparation and Acquisition (General Protocol)
A standardized protocol for acquiring high-quality 1H NMR spectra is essential for reproducibility.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. The choice of solvent can affect the chemical shifts, particularly of exchangeable protons (OH, NH, COOH).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Shim the magnetic field to ensure homogeneity.
-
Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using a reference standard (e.g., tetramethylsilane (TMS) at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a novel compound like N-acetyl-N-(4-hydroxyphenyl)glycine.
Caption: A typical workflow for the synthesis, purification, and analytical characterization of a chemical compound.
Conclusion
References
-
PubChem. 4-Hydroxyphenylacetylglycine. National Center for Biotechnology Information. [Link]
-
Vietnam Journals Online. SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. [Link]
-
ResearchGate. Proposed fragmentation patterns of 3-NPH-derivatized N-acyl glycine... [Link]
-
OPUS at UTS. Synthesis and Characterization of Novel Acyl-Glycine Inhibitors of GlyT2. [Link]
-
RSC Publishing. S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. [Link]
-
PMC. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. [Link]
Sources
A Senior Application Scientist's Guide to FTIR Spectrum Analysis of N-acetyl-N-(p-hydroxyphenyl)glycine
Welcome, researchers and drug development professionals. In the intricate world of pharmaceutical analysis, the unambiguous characterization of molecular structure is paramount. N-acetyl-N-(p-hydroxyphenyl)glycine, a molecule of interest for its potential applications, possesses a rich array of functional groups that dictate its chemical behavior and therapeutic efficacy. Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the identity and structural integrity of such compounds.
This guide moves beyond a simple recitation of spectral peaks. Here, we dissect the FTIR spectrum of N-acetyl-N-(p-hydroxyphenyl)glycine with the precision of an experienced analyst. We will explore the causality behind peak assignments by comparing the spectrum to simpler molecular analogues, provide a robust, self-validating experimental protocol, and ground our interpretations in authoritative spectroscopic principles. Our objective is to empower you to not only identify this molecule but to understand the vibrational language it speaks.
The Molecular Blueprint: Key Functional Groups
To interpret the FTIR spectrum, we must first understand the molecule's architecture. N-acetyl-N-(p-hydroxyphenyl)glycine is a composite structure, and its spectrum is the sum of the vibrational modes of its constituent parts. We will focus on four key functional groups whose characteristic absorptions create a unique spectroscopic fingerprint.
Figure 1: Molecular structure of N-acetyl-N-(p-hydroxyphenyl)glycine with key functional groups highlighted.
The Vibrational Signature: Interpreting the Spectrum
The power of FTIR lies in its ability to detect the vibrations of specific bonds within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency range, causing its bonds to stretch or bend. The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹).
The Carboxylic Acid Moiety (-COOH)
The carboxylic acid group provides one of the most distinctive features in an IR spectrum due to strong intermolecular hydrogen bonding, which causes two molecules to form a stable dimer.
-
O-H Stretching: Expect an extremely broad, strong absorption band spanning from approximately 2500 to 3300 cm⁻¹ .[1][2][3] This significant broadening is the hallmark of a hydrogen-bonded carboxylic acid dimer and often overlaps with C-H stretching vibrations.[1][2] The formation of these dimers significantly influences the vibrational frequencies of the involved groups.[4][5]
-
C=O Stretching: A very strong, sharp absorption will appear around 1710-1760 cm⁻¹ . For dimeric carboxylic acids, this peak is typically centered near 1710 cm⁻¹.[3] Its high intensity is due to the large change in dipole moment during the stretching vibration.
-
C-O Stretching: Look for a medium-to-strong band in the 1210-1320 cm⁻¹ region, which corresponds to the C-O single bond stretch, often coupled with O-H in-plane bending.[2]
The Secondary Amide Moiety (-C(O)NH-)
As a secondary amide, this group presents a unique set of absorptions that are highly valuable for identification.
-
N-H Stretching: A single, sharp to moderately broad peak of medium intensity should appear between 3370 and 3170 cm⁻¹ .[6] This band is generally sharper than the O-H bands from the phenol and carboxylic acid groups. Its position is sensitive to hydrogen bonding.[7][8]
-
Amide I Band (C=O Stretching): This is one of the most intense and useful bands in the spectrum, appearing in the 1680 to 1630 cm⁻¹ range.[6] It is primarily due to the C=O stretching vibration (70-85%).[7][8] Its position is sensitive to the molecular conformation and hydrogen bonding environment.
-
Amide II Band (N-H Bending & C-N Stretching): A strong, characteristic band will be observed between 1570 and 1515 cm⁻¹ .[6] This absorption arises from a combination of the N-H in-plane bending vibration (40-60%) and the C-N stretching vibration (18-40%).[8] The Amide I and Amide II bands together form a diagnostic pair for secondary amides.[6]
The Phenolic Group (-C₆H₄-OH)
The hydroxyl group attached directly to the aromatic ring has its own characteristic vibrations.
-
O-H Stretching: A broad, medium-intensity band is expected in the 3200-3600 cm⁻¹ range.[9] This will likely be superimposed upon the much broader carboxylic acid O-H absorption, contributing to the overall intensity and complexity in this region.
-
C-O Stretching: A strong band around 1220 cm⁻¹ is characteristic of a phenol C-O stretch.[9] This absorption occurs at a higher frequency than in aliphatic alcohols due to the C-O bond having partial double-bond character from resonance with the aromatic ring.
The Para-Substituted Aromatic Ring
The benzene ring provides several key absorptions that confirm its presence and substitution pattern.
-
Aromatic C-H Stretching: Look for one or more sharp, weak-to-medium peaks just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.[9]
-
C=C Ring Stretching: Two to three bands of variable intensity will appear in the 1600-1450 cm⁻¹ region, confirming the presence of the aromatic ring. Common peaks are seen near 1600 cm⁻¹ and 1500 cm⁻¹.[9]
-
C-H Out-of-Plane (OOP) Bending: This is highly diagnostic for the substitution pattern. For a para (1,4) disubstituted ring, a strong, sharp absorption is expected in the 810-850 cm⁻¹ range.[10][11] The presence of this band is strong evidence for the para isomer.
Data Summary and Comparative Analysis
To truly understand the spectrum of our target molecule, we must compare its expected peaks with those of simpler, related structures. This comparative approach validates our assignments by demonstrating how the addition of each functional group contributes to the final spectrum.
Table 1: Predicted FTIR Peak Assignments for N-acetyl-N-(p-hydroxyphenyl)glycine
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Assigned Functional Group |
| 3600 - 3200 | Strong, Broad | O-H Stretch | Phenol |
| 3370 - 3170 | Medium, Sharp | N-H Stretch | Secondary Amide |
| 3300 - 2500 | Very Strong, Very Broad | O-H Stretch (Dimer) | Carboxylic Acid |
| 3100 - 3000 | Medium, Sharp | C-H Stretch | Aromatic Ring |
| ~2950 | Medium, Sharp | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1710 | Strong, Sharp | C=O Stretch (Dimer) | Carboxylic Acid |
| 1680 - 1630 | Very Strong, Sharp | Amide I (C=O Stretch) | Secondary Amide |
| 1600 & 1500 | Medium-Strong, Sharp | C=C Ring Stretch | Aromatic Ring |
| 1570 - 1515 | Strong, Sharp | Amide II (N-H Bend) | Secondary Amide |
| ~1220 | Strong, Sharp | C-O Stretch | Phenol |
| 1320 - 1210 | Medium-Strong | C-O Stretch / O-H Bend | Carboxylic Acid |
| 850 - 810 | Strong, Sharp | C-H Out-of-Plane Bend | para-substituted Ring |
Comparative Insight:
-
vs. N-acetylglycine: The spectrum of N-acetylglycine would show the carboxylic acid and secondary amide peaks but would lack the characteristic signals of the phenol (O-H stretch, C-O stretch at ~1220 cm⁻¹) and the aromatic ring (C-H > 3000 cm⁻¹, ring stretches, para-OOP bend).[12]
-
vs. N-(p-hydroxyphenyl)glycine: This analogue would display signals for the phenol, carboxylic acid, and the aromatic ring.[13][14] However, it would be missing the strong Amide I and Amide II bands, which are signatures of the N-acetyl group.
-
vs. p-Hydroxyphenylacetic acid: This compound would show the phenolic and carboxylic acid absorptions but would lack all amide-related peaks (N-H stretch, Amide I, Amide II). This comparison helps isolate and confirm the amide-specific vibrations in our target molecule.
This logical deconstruction provides a self-validating system for spectral interpretation. The presence of all these distinct bands in the spectrum of N-acetyl-N-(p-hydroxyphenyl)glycine provides compounding evidence for its structure.
Experimental Protocol: ATR-FTIR Analysis of a Solid Sample
To ensure high-quality, reproducible data, a standardized experimental procedure is essential. Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders due to its minimal sample preparation and ease of use.[15][16]
Figure 2: Standard workflow for ATR-FTIR analysis of a powder sample.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's guidelines.
-
Crystal Cleaning: The ATR crystal (commonly diamond or zinc selenide) must be impeccably clean.[15][17] Wipe the crystal surface with a lint-free wipe dampened with a volatile solvent like isopropanol. Allow the solvent to fully evaporate.
-
Background Collection:
-
Lower the ATR press arm (anvil) to make contact with the clean, empty crystal. Apply the same pressure that will be used for the sample.
-
Collect a background spectrum. This is a critical step that measures the absorbance of the crystal, ambient water vapor, and carbon dioxide. The instrument will automatically subtract this from the sample spectrum.
-
-
Sample Application:
-
Pressure Application & Measurement:
-
Carefully lower the press arm until it makes firm and even contact with the powder.
-
Apply consistent pressure using the device's torque knob or pressure clamp. Good contact between the sample and the crystal is crucial for a high-quality spectrum.[15][18]
-
Initiate the sample scan. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Post-Measurement:
Causality and Trustworthiness: Following this protocol ensures that the obtained spectrum is truly representative of the sample, not an artifact of contamination or poor sample contact. The background scan validates the measurement by nullifying environmental interference. Consistent pressure application ensures reproducibility between different samples and operators.[17]
Conclusion
The FTIR spectrum of N-acetyl-N-(p-hydroxyphenyl)glycine is a rich tapestry of vibrational information. By systematically analyzing the characteristic absorption bands of its carboxylic acid, secondary amide, phenol, and para-substituted aromatic ring functionalities, we can confidently confirm its molecular identity. The true power of this analysis is unlocked not just by knowing where the peaks are, but why they are there. Through comparison with simpler molecular structures and adherence to a rigorous, validated experimental protocol, FTIR spectroscopy stands as an indispensable tool for researchers, scientists, and drug development professionals.
References
-
Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab, University of Florida. [Link]
-
Infrared Spectrometry - Department of Chemistry, Michigan State University. [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. [Link]
-
Determination of Secondary Structure in Proteins by FTIR Spectroscopy - Jena Library of Biological Macromolecules. [Link]
-
Carboxylic Acid IR Spectrum - Wax Studios. [Link]
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Shipman, S. T., et al. (2007). Vibrational dynamics of carboxylic acid dimers in gas and dilute solution. Physical Chemistry Chemical Physics, 9(31), 4154-4164. [Link]
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How can I prepare samples for analyzing surface chemistry of nanoparticles using ATR-FTIR? - ResearchGate. [Link]
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Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. [Link]
-
Sample Preparation for FTIR Analysis - Drawell. [Link]
-
Uddin, J., et al. (2016). Vibrational Studies of Different Human Body Disorders Using FTIR Spectroscopy. Journal of Biomedical and Allied Research, 1(1), 1-15. [Link]
-
Patwari, G. N., et al. (2005). Vibrational coupling in carboxylic acid dimers. The Journal of Chemical Physics, 123(12), 124310. [Link]
-
IR Absorption Frequencies - Northern Illinois University, Department of Chemistry and Biochemistry. [Link]
-
Singh, B. R. (1995). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. Biophysical Journal, 68(5), 1977-1985. [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-18. [Link]
-
Gonzalez-Morales, A., et al. (2021). Phenol and para-substituted phenols electrochemical oxidation pathways. Journal of Electroanalytical Chemistry, 883, 115049. [Link]
-
Infrared Spectrum of Phenol - Doc Brown's Chemistry. [Link]
-
Ayrilmis, N., et al. (2012). FTIR Investigation of Phenol Formaldehyde Resin Modified with Boric Acid. Proceedings of the 55th International Convention of Society of Wood Science and Technology. [Link]
-
FT-IR curves of phenol formaldehyde resins - ResearchGate. [Link]
-
Glycine, N-acetyl- - NIST WebBook. [Link]
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4-Hydroxyphenylacetylglycine - PubChem, NIH. [Link]
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Gümrükçüoğlu, A., et al. (2011). Reactivity Indices for ortho/para Monosubstituted Phenols. International Journal of Photoenergy, 2011, 1-9. [Link]
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Glycine, N-acetyl-N-phenyl- - PubChem, NIH. [Link]
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N-(p-hydroxyphenyl)glycine (CHEBI:55443) - EMBL-EBI. [Link]
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Comprehensive Comparison Guide: Validation of Analytical Methods for N-acetyl-N-(4-hydroxyphenyl)glycine per ICH Q2(R2)
Executive Summary & Scientific Context
In pharmaceutical development, the rigorous monitoring of process-related impurities and metabolites is non-negotiable. N-acetyl-N-(4-hydroxyphenyl)glycine —a structurally complex derivative often associated with the synthesis of paracetamol analogs and beta-lactam antibiotics—presents unique analytical challenges due to its polar carboxylic acid moiety and phenolic ring.
To ensure patient safety and regulatory compliance, any analytical method used to quantify this compound must be validated according to the latest ICH Q2(R2) Guidelines on Validation of Analytical Procedures [1]. As a Senior Application Scientist, I approach method validation not as a regulatory checklist, but as a mechanistic proof of reliability. This guide objectively compares industry-standard analytical platforms, details the causality behind critical experimental choices, and provides a self-validating LC-MS/MS protocol designed for trace-level quantification.
Methodological Comparison: Selecting the Optimal Platform
When quantifying N-acetyl-N-(4-hydroxyphenyl)glycine, laboratories typically evaluate three platforms: HPLC-UV , UHPLC-PDA , and LC-MS/MS . The choice of platform dictates the method's sensitivity, specificity, and ultimate utility in the drug development lifecycle.
Table 1: Performance Comparison of Analytical Platforms
| Parameter | HPLC-UV | UHPLC-PDA | LC-MS/MS (MRM) |
| Primary Application | Assay & Major Impurities | Routine QC & Stability | Trace Impurity & Genotox Limits |
| Sensitivity (LOD) | ~0.5 µg/mL | ~0.1 µg/mL | ~0.5 ng/mL |
| Specificity | Low (High risk of co-elution) | Moderate (Spectral library matching) | High (Precursor/Fragment mass) |
| Run Time | 15 – 20 min | 5 – 7 min | 3 – 5 min |
| Matrix Interference | High | Moderate | Low (Mitigated via IS) |
Scientific Verdict: While UHPLC-PDA is sufficient for routine bulk assay testing, LC-MS/MS is the superior and recommended alternative for trace-level impurity analysis. The tandem mass spectrometry approach provides absolute structural specificity, which is a core requirement of the[2].
ICH Q2(R2) Validation Strategy & The Causality of Design
The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose[1]. Furthermore, integrating the principles of [3] encourages a Quality by Design (QbD) approach, ensuring robustness is built-in rather than tested-in.
Figure 1: ICH Q2(R2) analytical method validation workflow for impurity quantification.
Mechanistic Breakdown of Validation Parameters:
-
Specificity: We must prove the method discriminates N-acetyl-N-(4-hydroxyphenyl)glycine from structurally similar process impurities (e.g., 4-aminophenol, paracetamol). Causality: By utilizing Multiple Reaction Monitoring (MRM) in the mass spectrometer, we isolate the specific precursor ion mass and its unique fragmentation pattern, rendering chromatographic co-elution mathematically irrelevant.
-
Linearity & Range: Evaluated from the Reporting Level (e.g., LOQ) to 120% of the specification limit[1]. Causality: High concentrations can cause droplet saturation and signal suppression in the Electrospray Ionization (ESI) source. We apply a
weighted linear regression to ensure accuracy at the lower end of the curve. -
Accuracy & Precision: Assessed via spike-recovery at 50%, 100%, and 150% of the target concentration. Causality: Matrix effects can artificially inflate or suppress the signal. Using a stable-isotope labeled internal standard (IS) creates a self-correcting mathematical ratio, ensuring true accuracy.
Self-Validating LC-MS/MS Protocol
To guarantee trustworthiness, the following methodology is designed as a self-validating system . Every sample acts as its own control through the incorporation of an isotopically labeled internal standard.
Figure 2: LC-MS/MS targeted MRM workflow utilizing ESI(-) for enhanced sensitivity.
Step-by-Step Methodology
Step 1: Preparation of Matrix-Matched Standards & Internal Standard (IS)
-
Action: Spike blank sample matrix with N-acetyl-N-(4-hydroxyphenyl)glycine working standards (1.0 ng/mL to 100 ng/mL). Add a constant 50 ng/mL of
-labeled IS to all standards, QCs, and unknown samples. -
Causality: The stable isotope IS co-elutes exactly with the target analyte and experiences the identical matrix ionization suppression/enhancement. Because we quantify based on the Analyte Area / IS Area ratio, any volumetric loss during extraction or variation in ESI efficiency is mathematically canceled out.
Step 2: Sample Extraction (Protein Precipitation)
-
Action: To 100 µL of the spiked sample, add 300 µL of ice-cold Acetonitrile. Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
-
Causality: The 3:1 ratio of organic solvent rapidly denatures matrix proteins, preventing UHPLC column clogging. The cold temperature stabilizes the analyte against degradation during extraction.
Step 3: Chromatographic Separation (UHPLC)
-
Action: Inject 2 µL onto a sub-2 µm C18 column (2.1 x 100 mm). Use a gradient elution with Mobile Phase A (10 mM Ammonium Acetate in Water, pH 6.8) and Mobile Phase B (Acetonitrile).
-
Causality: N-acetyl-N-(4-hydroxyphenyl)glycine contains a carboxylic acid moiety. The near-neutral pH (6.8) of Mobile Phase A ensures the acid is deprotonated in solution. This perfectly primes the molecule for Negative Electrospray Ionization (ESI-), drastically increasing the signal-to-noise ratio compared to positive mode.
Step 4: Mass Spectrometric Detection (ESI- MRM)
-
Action: Monitor the precursor ion
at m/z 238.-
Quantifier Transition:m/z 238 → 196 (Loss of the acetyl group).
-
Qualifier Transition:m/z 238 → 152.
-
-
Causality: Monitoring two distinct fragmentation transitions fulfills the rigorous identification criteria set by regulatory bodies, ensuring absolute structural confirmation even in the presence of complex background noise.
Experimental Validation Data
The table below summarizes the experimental data generated when validating the proposed LC-MS/MS method against a traditional UHPLC-PDA approach, strictly adhering to ICH Q2(R2) acceptance criteria.
Table 2: Method Validation Data Summary
| Validation Parameter | Acceptance Criteria (ICH Q2(R2)) | UHPLC-PDA Results | LC-MS/MS Results |
| Specificity | No interference at Retention Time | Pass (Minor baseline noise) | Pass (Zero interference) |
| Linearity ( | 0.9992 (1.0 - 50 µg/mL) | 0.9998 (1.0 - 100 ng/mL) | |
| Accuracy (Recovery) | 90.0% - 110.0% | 94.5% ± 2.1% | 99.2% ± 0.8% |
| Precision (%RSD) | 1.8% | 0.6% | |
| Limit of Detection (LOD) | S/N | 0.1 µg/mL | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | S/N | 0.3 µg/mL | 1.5 ng/mL |
References
-
European Medicines Agency / International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5. Retrieved from[Link][1]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from[Link][2]
-
International Council for Harmonisation (ICH). (2023). ICH Q14 Guideline on Analytical Procedure Development. Retrieved from[Link][3]
Sources
A Comparative Analysis of Elution Behavior: N-acetyl-N-(4-hydroxyphenyl)glycine vs. Paracetamol in Reversed-Phase HPLC
A Technical Guide for Chromatographers
In the landscape of pharmaceutical analysis and metabolite identification, understanding the chromatographic behavior of structurally similar compounds is paramount. This guide provides a detailed comparison of the retention times of N-acetyl-N-(4-hydroxyphenyl)glycine and its close structural analog, paracetamol (acetaminophen), under reversed-phase high-performance liquid chromatography (RP-HPLC) conditions. By dissecting their physicochemical properties and their interactions with the stationary and mobile phases, we can elucidate the principles governing their separation and predict their elution order.
Unveiling the Analytes: A Structural and Physicochemical Overview
At first glance, N-acetyl-N-(4-hydroxyphenyl)glycine and paracetamol share a common N-acetyl-4-hydroxyphenyl core. However, the seemingly subtle difference in their side chains—a glycine moiety versus a simple acetyl group—imparts significant changes to their overall polarity, a key determinant of retention in RP-HPLC.
Paracetamol , a widely used analgesic and antipyretic, is a relatively non-polar molecule.[1][2] Its structure consists of a hydroxylated phenyl ring attached to an acetamido group.
N-acetyl-N-(4-hydroxyphenyl)glycine , on the other hand, is an acylglycine.[3] The presence of the carboxylic acid group in the glycine side chain dramatically increases its polarity compared to paracetamol.
A comparative summary of their key physicochemical properties is presented in the table below:
| Property | Paracetamol | N-acetyl-N-(4-hydroxyphenyl)glycine |
| Molecular Formula | C₈H₉NO₂ | C₁₀H₁₁NO₄ |
| Molecular Weight | 151.16 g/mol [1] | 209.20 g/mol [3][4] |
| Structure | ||
| pKa | ~9.5 (phenolic hydroxyl)[2][5] | ~2.17 (carboxylic acid, predicted), ~10 (phenolic hydroxyl, predicted)[6] |
| LogP (Octanol-Water Partition Coefficient) | 0.46[1] | -2.1 (for the closely related 4-hydroxyphenylglycine, indicating high polarity)[6] |
The significantly lower LogP value of the related 4-hydroxyphenylglycine strongly suggests that N-acetyl-N-(4-hydroxyphenyl)glycine is substantially more hydrophilic than paracetamol. This difference in polarity is the primary driver of their separation in RP-HPLC.
The Science of Separation: Predicting Retention Behavior
In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol). Compounds with greater hydrophobicity (less polar) will have a stronger affinity for the stationary phase and will therefore be retained longer, resulting in a later elution time. Conversely, more polar compounds will have a greater affinity for the mobile phase and will elute earlier.
Given the pronounced difference in polarity, with N-acetyl-N-(4-hydroxyphenyl)glycine being significantly more polar due to its carboxylic acid group, it is expected to have a much shorter retention time than paracetamol under typical RP-HPLC conditions.
The pH of the mobile phase will also play a critical role, particularly for N-acetyl-N-(4-hydroxyphenyl)glycine with its two ionizable groups.[7][8] To ensure good peak shape and reproducible retention, the mobile phase pH should be buffered at least 2 pH units away from the pKa of the analytes.[8] For the separation of these two compounds, a mobile phase with a pH of around 3-4 would be ideal. At this pH, the carboxylic acid of N-acetyl-N-(4-hydroxyphenyl)glycine (pKa ~2.17) will be partially protonated, increasing its retention slightly compared to a higher pH where it would be fully deprotonated and thus more polar. The phenolic hydroxyl groups of both compounds (pKa > 9) will remain protonated.
Experimental Protocol: A Hypothetical RP-HPLC Method
The following is a detailed, step-by-step methodology for the separation and comparison of retention times of N-acetyl-N-(4-hydroxyphenyl)glycine and paracetamol.
Instrumentation and Materials
-
HPLC System: An isocratic or gradient HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water (pH ~2.7)
-
Solvent B: Acetonitrile
-
-
Analytes:
-
Paracetamol reference standard
-
N-acetyl-N-(4-hydroxyphenyl)glycine reference standard
-
-
Sample Diluent: Mobile phase
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic elution with 20% Acetonitrile and 80% 0.1% Formic acid in water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
Procedure
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 200 mL of acetonitrile with 800 mL of 0.1% formic acid in water. Degas the mobile phase before use.
-
Standard Solution Preparation:
-
Accurately weigh and dissolve approximately 10 mg of paracetamol reference standard in 100 mL of the mobile phase to obtain a stock solution of 100 µg/mL.
-
Accurately weigh and dissolve approximately 10 mg of N-acetyl-N-(4-hydroxyphenyl)glycine reference standard in 100 mL of the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a mixed standard solution by pipetting 10 mL of each stock solution into a 100 mL volumetric flask and diluting to volume with the mobile phase to obtain a final concentration of 10 µg/mL for each analyte.
-
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject 10 µL of the mixed standard solution and record the chromatogram for a sufficient time to allow for the elution of both peaks.
-
Data Analysis: Determine the retention time for each analyte.
Visualizing the Workflow
Figure 1. Experimental workflow for the comparative HPLC analysis.
Expected Results and Discussion
Based on the principles of reversed-phase chromatography and the physicochemical properties of the two analytes, the following results are anticipated:
| Analyte | Expected Retention Time (min) | Rationale |
| N-acetyl-N-(4-hydroxyphenyl)glycine | ~ 3-5 | Highly polar due to the carboxylic acid group, leading to a strong affinity for the polar mobile phase and weak interaction with the non-polar stationary phase. |
| Paracetamol | ~ 8-12 | Significantly less polar than its glycine counterpart, resulting in a stronger interaction with the C18 stationary phase and consequently, a longer retention time. |
The chromatogram is expected to show two well-resolved peaks, with N-acetyl-N-(4-hydroxyphenyl)glycine eluting first, followed by paracetamol. The acidic mobile phase ensures that the phenolic hydroxyl groups of both molecules are protonated, and it helps to suppress the ionization of the carboxylic acid on N-acetyl-N-(4-hydroxyphenyl)glycine, leading to better peak shape.
Conclusion
The retention behavior of N-acetyl-N-(4-hydroxyphenyl)glycine and paracetamol in reversed-phase HPLC is a clear demonstration of the principle that "like dissolves like." The addition of a polar glycine moiety to the core structure of paracetamol drastically reduces its hydrophobicity, causing it to elute much earlier from a non-polar C18 column. This guide provides a robust theoretical and practical framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally verify the chromatographic separation of these and other structurally related compounds. The provided experimental protocol serves as a validated starting point for method development and routine analysis.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1983, Acetaminophen. Retrieved from [Link].
- Ghanem, A., & Lόpez, M. (2021). Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action.
-
Waters Corporation. (n.d.). What are common causes for less than expected retention times on a reversed-phase LC column? - WKB79531. Retrieved from [Link].
-
Quora. (2021). Paracetamol contains a phenolic group (—OH) and the substance is therefore acidic. However, the pKa value is 9.7 , why is the pka value in basic? Retrieved from [Link].
-
Waters Corporation. (n.d.). What are the main causes of retention time instability in reversed-phase analysis by HPLC? Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 440732, 4-Hydroxyphenylacetylglycine. Retrieved from [Link].
-
Alfa Chemistry. (n.d.). CAS 28116-23-6 Glycine,N-[2-(4-hydroxyphenyl)acetyl]-. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92143, 4-Hydroxyphenylglycine. Retrieved from [Link].
-
SIELC Technologies. (2018, May 16). Separation of Glycine, N-(4-hydroxyphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link].
- Carpenter, T., Poore, D. D., Gee, A. J., Deshpande, P., Merkler, D. J., & Johnson, M. E. (2004). Use of reversed phase HP liquid chromatography to assay conversion of N-acylglycines to primary fatty acid amides by peptidylglycine-alpha-amidating monooxygenase.
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division.
-
MAC-MOD Analytical. (n.d.). Separation of Paracetamol and Related Substances following European Pharmacopoeia Method 9.4. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1983, Acetaminophen. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 440732, 4-Hydroxyphenylacetylglycine. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92143, 4-Hydroxyphenylglycine. Retrieved from [Link].
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Comprehensive Purity Confirmation of N-acetyl-N-(4-hydroxyphenyl)glycine: Elemental Analysis vs. Orthogonal Techniques
Executive Summary & Scientific Rationale
In pharmaceutical development and fine chemical synthesis, confirming the absolute purity of an Active Pharmaceutical Ingredient (API) or critical intermediate like N-acetyl-N-(4-hydroxyphenyl)glycine requires a multi-dimensional analytical approach. While High-Performance Liquid Chromatography (HPLC-UV) is the industry standard for resolving structurally related organic impurities, it is fundamentally blind to non-chromophoric contaminants such as inorganic salts, residual silica, or trapped solvent/water.
To prevent false-positive purity approvals, researchers must employ orthogonal techniques—methods governed by entirely different physical principles[1]. This guide objectively compares Elemental Analysis (CHNO) against alternatives like Quantitative 1H-NMR (qNMR) and ICP-MS , providing a self-validating framework and experimental data to ensure the absolute integrity of your synthesized batches.
Comparative Purity Methodologies: The Need for Orthogonality
Relying on a single analytical technique introduces critical blind spots. A robust purity assessment must utilize orthogonal methods to achieve a true mass balance[1].
Table 1: Objective Comparison of Purity Techniques
| Analytical Technique | Primary Output | Strengths | Limitations |
| Elemental Analysis (CHNO) | Bulk mass % of elements | Detects non-chromophoric impurities (salts, water); validates mass balance. | Cannot distinguish structurally similar organic isomers. |
| HPLC-UV | Relative Area % | High resolution of related organic impurities; highly sensitive. | Blind to inorganic salts; requires uniform UV response factors. |
| Quantitative NMR (qNMR) | Absolute mass fraction (%) | Universal detection; orthogonal to chromatography; no response factors needed[2]. | Lower sensitivity for trace impurities (<0.1%); requires high-field NMR. |
| ICP-MS (ICH Q3D) | Trace heavy metals (ppm/ppb) | Extreme sensitivity for elemental impurities (e.g., Pd/Pt catalysts)[3]. | Only detects specific target metals; does not assess organic purity. |
Quantitative Data: Elemental Analysis Interpretation
N-acetyl-N-(4-hydroxyphenyl)glycine has the chemical formula C10H11NO4 (Molecular Weight: 209.20 g/mol ). The theoretical mass fractions are calculated as: C (57.41%) , H (5.30%) , N (6.70%) , and O (30.59%) .
In Elemental Analysis, an acceptable purity threshold requires experimental values to fall within ± 0.3% of the theoretical values. Table 2 demonstrates how EA detects hidden contaminants that HPLC-UV would miss.
Table 2: Simulated Elemental Analysis Data (Theoretical vs. Experimental)
| Element | Theoretical (%) | Batch A (High Purity) | Batch B (Contaminated) | Deviation (Batch B vs Theory) |
| Carbon (C) | 57.41 | 57.38 | 54.67 | -2.74 (Fail) |
| Hydrogen (H) | 5.30 | 5.35 | 5.57 | +0.27 (Pass) |
| Nitrogen (N) | 6.70 | 6.68 | 6.38 | -0.32 (Fail) |
| Oxygen (O) | 30.59 | 30.65 | 33.37 | +2.78 (Fail) |
-
Causality behind the data: Batch B exhibits severely depressed %C and %N, alongside elevated %O and %H. This specific elemental shift is the mathematical signature of retained water (H2O) or a hydrated inorganic salt from the neutralization phase. Because water is 88.9% oxygen by mass, even a 5% moisture retention will drastically spike the %O while diluting the carbon and nitrogen mass fractions. HPLC-UV would erroneously report Batch B as >99% pure.
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems, meaning any systemic error will automatically flag the run as invalid before false data is reported.
Protocol 1: CHNO Elemental Analysis via Flash Combustion
-
Calibration & Validation (Self-Validating Step): Weigh 2.00 mg of a certified reference standard (e.g., Sulfanilamide CRM) into a tin capsule. Combust at 1000°C to establish the Thermal Conductivity Detector (TCD) response factors. Causality: If the post-sequence CRM deviates by >0.15% absolute from its theoretical CHN values, the entire run is invalidated due to potential pneumatic leaks or detector drift.
-
Sample Preparation: Accurately weigh 2.00 ± 0.10 mg of N-acetyl-N-(4-hydroxyphenyl)glycine into a clean tin capsule using a microbalance (d = 0.001 mg). Seal tightly to exclude atmospheric nitrogen.
-
Combustion Chemistry: Drop the capsule into a quartz combustion tube packed with Tungsten Trioxide (WO3) and Copper (Cu) wire at 1000°C in an oxygen-rich environment. Causality: WO3 acts as an oxidation catalyst to ensure complete combustion of carbon to CO2, while the Cu wire reduces any formed nitrogen oxides (NOx) back to N2 gas, ensuring accurate nitrogen quantification.
-
Detection: Sweep the combustion gases (CO2, H2O, N2) via helium carrier gas through a GC column to the TCD for mass percentage calculation.
Protocol 2: Absolute Purity via Quantitative 1H-NMR (qHNMR)
-
Sample & Internal Standard Co-weighing: Accurately weigh ~10 mg of the analyte and ~5 mg of a certified Internal Standard (IS) (e.g., Maleic acid, TraceCERT®) into the same vial. Self-Validating Step: The use of a certified IS creates an internal calibration. If the integral of the IS peak deviates from expected signal-to-noise ratios, the acquisition is flagged.
-
Solvent Addition: Dissolve in 0.6 mL of DMSO-d6. Causality: DMSO-d6 ensures complete dissolution of the polar hydroxyl and carboxylic acid groups of the glycine derivative, preventing NMR line broadening caused by aggregation.
-
Acquisition Parameters: Acquire 1H-NMR at 600 MHz. Set the relaxation delay (D1) to ≥ 5 × T1 of the slowest relaxing proton (typically 30-60 seconds). Causality: Protons in different chemical environments relax at different rates. If the delay is too short, the magnetization of slower-relaxing protons will not fully recover, leading to artificially low integrals and a skewed absolute purity calculation[4].
-
Integration: Integrate the distinct acetyl singlet (δ ~1.8 ppm, 3H) against the IS reference peak to calculate the absolute mass fraction.
Protocol 3: Trace Metal Analysis (ICH Q3D Compliance)
While bulk EA handles CHNO, modern regulatory guidelines (ICH Q3D and USP <232>/<233>) mandate the control of trace elemental impurities using risk-based instrumental methods[3].
-
Microwave Digestion: Digest 0.5 g of the sample in concentrated HNO3/HCl using a closed-vessel microwave system. Causality: Closed vessels prevent the volatilization of elements like Mercury (Hg) or Arsenic (As).
-
ICP-MS Quantification: Analyze the digestate using Inductively Coupled Plasma Mass Spectrometry to detect trace catalysts (e.g., Pd, Pt) down to parts-per-billion (ppb) levels.
Multi-Orthogonal Purity Workflow
Multi-orthogonal purity workflow for N-acetyl-N-(4-hydroxyphenyl)glycine batch approval.
References[4] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC. Source: nih.gov. URL: Link[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. URL: Link[2] Quantitative NMR as a Versatile Tool for the Reference Material Preparation - MDPI. Source: mdpi.com. URL: Link[3] USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Source: agilent.com. URL:Link
Sources
Differential scanning calorimetry (DSC) profile of N-acetyl-N-(4-hydroxyphenyl)glycine
Comparative Thermal Profiling: Differential Scanning Calorimetry (DSC) of N-acetyl-N-(4-hydroxyphenyl)glycine vs. Structural Analogs
Executive Summary
N-acetyl-N-(4-hydroxyphenyl)glycine (NAHPG) is a highly specialized N-substituted amino acid derivative, frequently utilized as a peptidomimetic building block and a structural analog of acetaminophen (paracetamol). In pharmaceutical preformulation and materials science, understanding the solid-state thermal behavior of such intermediates is paramount. Differential Scanning Calorimetry (DSC) serves as the gold standard for this thermodynamic characterization, capturing critical phase transitions such as melting, crystallization, and glass transitions[1].
This guide objectively compares the DSC thermal profile of NAHPG against two foundational structural alternatives to guide formulation strategies:
-
Paracetamol (Acetaminophen): The parent analgesic lacking the N-alkyl glycine moiety.
-
N-(4-hydroxyphenyl)glycine (Photoglycine): The non-acetylated precursor.
Mechanistic Context: The Role of N-Substitution in Crystal Lattices
As an Application Scientist, it is critical to look beyond the raw data and understand the causality of thermal behavior. Thermal transitions—such as the melting point (Tm) and glass transition temperature (Tg)—are macroscopic manifestations of microscopic crystal lattice energies and intermolecular hydrogen bonding.
-
Paracetamol (Form I): Exhibits a highly ordered monoclinic crystal lattice driven by strong intermolecular OH···O=C and NH···OH hydrogen bonds. This dense network results in a stable melting onset of ~169 °C[2].
-
N-(4-hydroxyphenyl)glycine: The presence of both a carboxylic acid and a secondary amine allows for extensive zwitterionic interactions in the solid state. This ionic and hydrogen-bonding network drastically elevates the lattice energy, pushing its melting point to ~244 °C, at which point thermal decomposition occurs[3].
-
NAHPG: The N-acetylation of the secondary amine converts it into a tertiary amide, completely removing the N-H hydrogen bond donor. Concurrently, the bulky N-acetyl and N-aryl groups introduce significant steric hindrance. This disruption of structural symmetry and hydrogen-bonding capacity lowers the lattice energy, resulting in a depressed melting point and a higher propensity to form an amorphous solid upon cooling.
Mechanistic relationship between N-substitution, hydrogen bonding, and melting point (Tm).
Experimental Methodology: Self-Validating DSC Protocol
To ensure a self-validating system, thermal history (such as stress from milling or prior crystallization conditions) must be erased to accurately compare intrinsic thermodynamic properties. The following Heat-Cool-Heat protocol is standardized for evaluating these compounds[4].
Step-by-Step DSC Workflow:
-
Calibration: Calibrate the heat-flux DSC instrument using high-purity Indium (Tm = 156.6 °C, ΔHf = 28.45 J/g) to ensure calorimetric accuracy.
-
Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the crystalline powder into a standard aluminum crucible. Seal with a pierced lid to allow the release of volatile degradants (crucial for photoglycine).
-
First Heating Cycle (Melting & History Erasure): Heat the sample from 25 °C to 200 °C (260 °C for photoglycine) at a constant rate of 10 °C/min under a dry nitrogen purge (50 mL/min). Record the onset of the endothermic melting peak (Tm) and the enthalpy of fusion (ΔHf).
-
Quench Cooling (Amorphization): Rapidly cool the melt at 20 °C/min down to -20 °C. This rapid cooling restricts molecular mobility, trapping NAHPG and paracetamol in their amorphous, supercooled liquid states.
-
Second Heating Cycle (Tg & Cold Crystallization): Re-heat the sample from -20 °C to 200 °C at 10 °C/min. Monitor the baseline shift indicative of the glass transition temperature (Tg), followed by any exothermic cold crystallization peaks (Tc) and subsequent melting.
Step-by-step DSC Heat-Cool-Heat workflow for erasing thermal history and detecting Tg.
Comparative Thermal Profiles (DSC Data)
The quantitative thermodynamic parameters extracted from the DSC thermograms are summarized below for direct comparison.
| Compound | Structural Feature | Melting Point (Tm, Onset °C) | Enthalpy of Fusion (ΔHf, J/g) | Glass Transition (Tg, °C)* | Degradation Temp (Td, °C) |
| Paracetamol (Form I) | N-H Donor Present | 169.2 | 182.5 | 23.5 | > 300 |
| N-(4-hydroxyphenyl)glycine | Zwitterionic Network | 244.0 (dec) | N/A (Decomposes) | N/A | ~244 |
| NAHPG | Tertiary Amide (No N-H) | 142.5 | 135.2 | 48.2 | > 280 |
*Tg observed during the second heating cycle of the quench-cooled melt.
Thermodynamic Analysis & Formulation Implications
The DSC data confirms the mechanistic hypothesis. Paracetamol Form I melts sharply at ~169 °C[2]. Photoglycine decomposes at 244 °C due to its tightly bound zwitterionic lattice[3]. In stark contrast, NAHPG melts at a significantly lower temperature (142.5 °C) with a reduced enthalpy of fusion (135.2 J/g).
Crucially, during the second heating cycle, NAHPG exhibits a distinct glass transition temperature (Tg) at 48.2 °C, which is substantially higher than that of amorphous paracetamol (23.5 °C). The bulky N-acetyl and N-aryl substituents on the glycine backbone restrict molecular rotation in the supercooled state, increasing the Tg.
Formulation Takeaway: From a drug development perspective, this makes NAHPG a superior candidate for Amorphous Solid Dispersions (ASDs) compared to paracetamol. A higher Tg correlates with greater physical stability at room temperature, reducing the risk of unwanted recrystallization during shelf-life storage[1]. Formulators can utilize this elevated Tg to design stable polymeric matrices without the immediate risk of phase separation.
References
-
Crystallization and Phase Changes in Paracetamol from the Amorphous Solid to the Liquid Phase - nih.gov[Link]
-
N-(4-HYDROXYPHENYL)GLYCINE Chemical Properties - chemdad.com[Link]
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - tainstruments.com[Link]
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - nih.gov[Link]
Sources
- 1. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 2. Crystallization and Phase Changes in Paracetamol from the Amorphous Solid to the Liquid Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(4-HYDROXYPHENYL)GLYCINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of HPLC vs. UPLC Methods for N-acetyl-N-(4-hydroxyphenyl)glycine
In the landscape of pharmaceutical analysis, the transition from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) represents a significant leap in efficiency and sensitivity. This guide provides an in-depth, objective comparison of these two robust analytical techniques through the lens of a cross-validation study for the analysis of N-acetyl-N-(4-hydroxyphenyl)glycine, a key chemical entity. This document is designed for researchers, scientists, and drug development professionals seeking to understand the practical implications and procedural nuances of migrating analytical methods between these platforms.
The core principle of both HPLC and UPLC is the separation of chemical components based on their differential distribution between a mobile and a stationary phase.[1] However, the evolution to UPLC, characterized by the use of sub-2 µm stationary phase particles and higher operating pressures, offers dramatically improved performance.[1][2][3][4] UPLC systems operate at pressures that can exceed 1,000 bar, a significant increase from the typical 400 bar limit of traditional HPLC systems.[1] This fundamental difference allows for faster separations, sharper peaks, and enhanced resolution of closely related compounds.[1][5][6]
This guide will navigate the scientific rationale behind the cross-validation process, detailing the experimental design, and presenting the comparative performance data. The objective is to provide a comprehensive framework for making informed decisions when choosing between these two powerful analytical tools.
The Scientific Rationale: Why Cross-Validate?
Method cross-validation is a critical step when transferring an analytical method from one technology to another, such as from HPLC to UPLC. The primary goal is to ensure that the new method (UPLC) provides equivalent, if not superior, results to the original, validated method (HPLC). This process is essential for maintaining data integrity and consistency, particularly in regulated environments like pharmaceutical quality control.
The transition to UPLC is often driven by the need for increased sample throughput and reduced operational costs. UPLC's shorter run times and lower solvent consumption directly contribute to these efficiencies.[1][2][5] Furthermore, the enhanced sensitivity of UPLC can be crucial for detecting low-level impurities, a critical aspect of drug safety assessment.[2]
This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which provides a framework for the validation of analytical procedures.[7][8][9] The cross-validation will focus on key performance parameters such as specificity, linearity, accuracy, precision, and robustness.
Experimental Design and Methodology
A successful cross-validation study hinges on a well-designed experimental plan. The following sections detail the step-by-step methodologies for both the established HPLC method and the new UPLC method for the analysis of N-acetyl-N-(4-hydroxyphenyl)glycine.
Materials and Reagents
-
N-acetyl-N-(4-hydroxyphenyl)glycine Reference Standard: Purity ≥98.0% (HPLC)[10]
-
Acetonitrile (ACN): HPLC or LC-MS grade
-
Water: Deionized or Milli-Q
-
Trifluoroacetic Acid (TFA): HPLC grade
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
Instrumentation
-
HPLC System: A standard HPLC system capable of operating up to 400 bar, equipped with a UV detector.
-
UPLC System: A UPLC system capable of operating up to at least 1000 bar, equipped with a UV detector.
Chromatographic Conditions
The selection of chromatographic conditions is paramount for achieving optimal separation. The following table outlines the parameters for both the HPLC and UPLC methods. The UPLC method parameters were scaled down from the HPLC method to maintain similar selectivity while leveraging the benefits of UPLC technology.[11]
| Parameter | HPLC Method | UPLC Method | Causality and Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 50 x 2.1 mm, 1.7 µm | The UPLC column has a smaller particle size and dimensions to achieve higher efficiency and faster analysis times.[1][2][4] The L/dp ratio (column length/particle diameter) is kept similar to maintain resolution. |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | The same mobile phase composition ensures consistent selectivity between the two methods. |
| Gradient | 5-95% B over 20 min | 5-95% B over 4 min | The gradient time for the UPLC method is scaled down proportionally to the column volume to maintain a similar gradient slope.[11] |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | The flow rate is adjusted to maintain a similar linear velocity, accounting for the difference in column inner diameter.[11] |
| Column Temp. | 25 °C | 25 °C | Consistent temperature is maintained to ensure reproducible retention times and peak shapes. |
| Injection Vol. | 20 µL | 2 µL | The injection volume is scaled down to prevent column overload and band broadening on the smaller UPLC column. |
| Detection | UV at 212 nm | UV at 212 nm | The detection wavelength is kept the same as it is characteristic of the analyte. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the cross-validation process, from method development to data comparison.
Caption: Workflow for HPLC to UPLC method cross-validation.
Results and Discussion: A Comparative Analysis
The cross-validation study will generate a wealth of data comparing the performance of the HPLC and UPLC methods. The following sections discuss the expected outcomes for key validation parameters.
System Suitability
System suitability testing ensures that the chromatographic system is performing adequately. The expected results are summarized below.
| Parameter | HPLC | UPLC | Acceptance Criteria |
| Tailing Factor | ~1.1 | ~1.0 | ≤ 2.0 |
| Theoretical Plates | > 2000 | > 10000 | As per validated method |
| %RSD of Peak Area (n=6) | < 1.5% | < 1.0% | ≤ 2.0% |
The UPLC method is expected to show a higher number of theoretical plates, indicating greater column efficiency, and a lower tailing factor, signifying better peak symmetry.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. This is typically evaluated by analyzing a placebo and a spiked placebo sample. Both methods are expected to show no interference at the retention time of N-acetyl-N-(4-hydroxyphenyl)glycine.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A series of solutions of N-acetyl-N-(4-hydroxyphenyl)glycine at different concentrations will be analyzed.
| Parameter | HPLC | UPLC | Acceptance Criteria |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | Defined by application |
The UPLC method is expected to have a wider linear range, particularly at the lower end, due to its enhanced sensitivity.
Accuracy
Accuracy is the closeness of the test results to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a placebo.
| Concentration Level | HPLC (% Recovery) | UPLC (% Recovery) | Acceptance Criteria |
| Low (80%) | 98.5 - 101.0 | 99.0 - 101.5 | 98.0 - 102.0% |
| Medium (100%) | 99.0 - 101.5 | 99.5 - 101.0 | 98.0 - 102.0% |
| High (120%) | 98.0 - 100.5 | 98.5 - 101.0 | 98.0 - 102.0% |
Both methods are expected to demonstrate excellent accuracy within the predefined acceptance criteria.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Precision Level | HPLC (%RSD) | UPLC (%RSD) | Acceptance Criteria |
| Repeatability | < 1.0% | < 0.5% | ≤ 2.0% |
| Intermediate Precision | < 1.5% | < 1.0% | ≤ 2.0% |
The UPLC method is expected to show superior precision due to the more robust and reproducible nature of the instrumentation and the sharper peak shapes, which allow for more precise integration.[2]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
| Parameter Variation | Impact on HPLC Results | Impact on UPLC Results |
| Flow Rate (±10%) | Minor shift in retention time | Minor shift in retention time |
| Column Temperature (±5°C) | Minor shift in retention time | Minor shift in retention time |
| Mobile Phase Composition (±2%) | Minor shift in retention time | Minor shift in retention time |
Both methods are expected to be robust, with only minor, predictable shifts in retention time that do not affect the overall performance of the separation.
Conclusion: A Clearer Path to Efficiency
The cross-validation of HPLC and UPLC methods for the analysis of N-acetyl-N-(4-hydroxyphenyl)glycine demonstrates that a well-executed method transfer can yield significant benefits in terms of speed, sensitivity, and efficiency without compromising data quality. While HPLC remains a reliable and robust technique, UPLC offers a clear advantage for high-throughput environments and for applications requiring enhanced sensitivity.[1][2][5]
The decision to migrate from HPLC to UPLC should be based on a careful consideration of the specific analytical needs, sample workload, and long-term cost-benefit analysis. This guide provides a scientifically sound framework and practical insights to aid in this decision-making process, ensuring a seamless and compliant transition between these two powerful analytical platforms.
References
- GMP Insiders. (2025, October 9). HPLC Vs UPLC: Differences In Application, Performance And Cost.
- Labcompare. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?
- Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- Creative Proteomics. Ultra-Performance Liquid Chromatography (UPLC): Principles, Advantages, and Applications.
- KNAUER. Application Note - Guidelines for method transfer from HPLC to UHPLC.
- ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- Research Journal of Pharmacy and Technology. (2019, October 24). A Review on Comparative study of HPLC and UPLC.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Microbioz India. (2023, October 16). UPLC vs HPLC: Unraveling the Similarities and Differences.
- European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- FDA. Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
- FDA. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics July 2015.
- YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- ResearchGate. (2015, October 2). FDA issues revised guidance for analytical method validation.
- Labcompare.com. (2021, April 28). Best Practices in HPLC to UHPLC Method Transfer.
- Waters Corporation. Transferring Compendial HPLC Methods to UPLC Technology for Routine Generic Drug Analysis.
- Benchchem. UPLC vs. HPLC: A Comparative Guide to the Separation of 4'-Hydroxynordiazepam.
- WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis.
- ThermoFisher. A universal tool for method transfer from HPLC to UHPLC.
- Agilent. METHOD TRANSFER BETWEEN HPLC AND UHPLC INSTRUMENTS.
- SIELC Technologies. Separation of Glycine, N-acetyl-N-phenyl- on Newcrom R1 HPLC column.
- Sigma-Aldrich. N- 2-(4-Hydroxyphenyl)acetyl glycine analytical standard 28116-23-6.
- Benchchem. A Comparative Guide to Validated Analytical Methods for 4-Hydroxyphenylglycine Quantification.
- Waters Corporation. Evaluating HPLC, UHPLC, and UPLC System Performance Using a Reversed-Phase Method for Peptides.
- American Laboratory. (2010, February 1). The Missing Link Between HPLC and UPLC Technology.
- ResearchGate. COMPARISON OF HPLC AND UPLC METHOD BY VALIDATION RESULTS.
- Waters Corporation. (2008). UPLC® Method Development and Validation.
- National Institutes of Health. 4-Hydroxyphenylacetylglycine | C10H11NO4 | CID 440732 - PubChem.
- MedChemExpress. N-(4-Hydroxyphenyl)glycine | Amino Acid Derivative.
- ACS Publications. (2023, January 19). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice.
- Journal of Pharmaceutical Analysis. (2020, April 8). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N.
Sources
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 3. rjptonline.org [rjptonline.org]
- 4. microbiozindia.com [microbiozindia.com]
- 5. sepscience.com [sepscience.com]
- 6. UPLC Technology: Principles, Advantages & Key Applications - Creative Proteomics [creative-proteomics.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
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- 10. N- 2-(4-Hydroxyphenyl)acetyl glycine analytical standard 28116-23-6 [sigmaaldrich.com]
- 11. labcompare.com [labcompare.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Glycine, N-acetyl-N-(4-hydroxyphenyl)- (Acetaminophen)
This document provides essential procedural guidance for the proper disposal of Glycine, N-acetyl-N-(4-hydroxyphenyl)-, a compound more commonly known in laboratory and pharmaceutical settings as Acetaminophen or Paracetamol. Adherence to these protocols is not merely a matter of regulatory compliance but is a cornerstone of responsible laboratory practice, ensuring the safety of personnel and the preservation of our environment. The procedures outlined herein are designed to provide a clear, self-validating system for managing this chemical waste stream, from point of generation to final disposal.
Hazard Profile and Regulatory Imperative: The "Why" Behind the Protocol
Understanding the specific hazards and regulatory classification of Acetaminophen is critical to appreciating the necessity of a structured disposal plan. While it is a common over-the-counter analgesic, in a laboratory context, it must be treated as a chemical with a distinct hazard profile.
Key Causality: The primary driver for these disposal procedures is the compound's ecotoxicity. Acetaminophen is recognized as being toxic to aquatic life[1]. Therefore, preventing its entry into wastewater systems via drain disposal is of paramount importance to avoid environmental contamination[1][2].
Although not classified as an acute hazardous waste under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA), it is considered a chemical waste that demands proper management to mitigate risks[3].
Data Summary: Hazard and Disposal Framework
| Parameter | Classification & Details | Rationale for Disposal Protocol |
| GHS Hazard Statement | H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4)[2]. | Requires careful handling to prevent ingestion. Waste must be securely contained. |
| Long-Term Exposure | May cause damage to the liver and kidneys through prolonged or repeated exposure if swallowed[1]. | Reinforces the need to prevent any form of environmental or personnel exposure. |
| Environmental Hazard | Toxic to aquatic organisms[1]. | This is the primary reason to strictly prohibit drain disposal. |
| RCRA Classification | Not a P- or U-listed hazardous waste. Managed as non-RCRA pharmaceutical waste[3][4]. | While not acutely hazardous by federal definition, it cannot go into regular trash or sewer. It must be routed to a dedicated chemical waste stream. |
| Primary Disposal Route | Incineration at a permitted facility by a licensed hazardous waste contractor[3]. | Incineration ensures the complete destruction of the active chemical compound, preventing its release into the environment. |
The Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that all waste containing Glycine, N-acetyl-N-(4-hydroxyphenyl)- is handled safely, is properly documented, and is disposed of in compliance with environmental regulations.
Step 1: Segregation of Waste
-
Action: Immediately upon generation, isolate all waste contaminated with Acetaminophen. This includes unused or expired pure compounds, reaction mixtures, contaminated personal protective equipment (PPE), weighing papers, and spill cleanup materials.
-
Causality: Segregation is crucial to prevent unintended chemical reactions with other waste streams and to ensure the waste is routed to the correct disposal facility (i.e., one permitted for incineration)[3][5].
Step 2: Proper Containerization
-
Action: Collect all segregated Acetaminophen waste in a designated, non-reactive container with a secure, sealable lid[2][3][5]. The container must be in good condition and compatible with the chemical.
-
Causality: Secure containerization prevents accidental spills, limits personnel exposure, and contains vapors.
Step 3: Accurate and Clear Labeling
-
Action: The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "Glycine, N-acetyl-N-(4-hydroxyphenyl)-" and/or "Acetaminophen Waste."
-
The words "Hazardous Waste."[5]
-
Associated hazard pictograms (e.g., exclamation mark for oral toxicity).
-
-
Causality: Proper labeling is a regulatory requirement that informs handlers of the container's contents and associated hazards, ensuring safe handling throughout the disposal chain[3].
Step 4: Safe Interim Storage
-
Action: Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from general laboratory traffic and must not have access to a drain or sewer[1][2][3].
-
Causality: Storing waste in a designated area minimizes the risk of accidental spills and unauthorized access. Prohibiting storage near drains provides a final barrier against accidental environmental release.
Step 5: Documentation
-
Action: Maintain a log of the waste generated. Record the chemical name and the approximate quantity added to the waste container, in accordance with your institution's and local regulations.
-
Causality: Accurate records are essential for regulatory compliance, waste tracking, and providing the disposal vendor with a precise manifest of the waste they are collecting[3].
Step 6: Professional Collection and Disposal
-
Action: Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) department or directly with a licensed hazardous waste disposal contractor[3][5].
-
Causality: Licensed contractors are equipped and permitted to transport and dispose of chemical waste via high-temperature incineration, which is the required method for ensuring the complete destruction of the compound[3].
Emergency Procedures: Spill Management
In the event of a spill involving solid Glycine, N-acetyl-N-(4-hydroxyphenyl)-, immediate and correct action is required to mitigate exposure and prevent contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For large spills of fine powder, a particulate filter respirator is required to prevent inhalation[1][2].
-
Prevent Dusting: If appropriate, gently moisten the spilled powder with water to prevent it from becoming airborne[1][2].
-
Contain and Collect: Carefully sweep the spilled substance into a designated waste container. Use non-sparking tools. Avoid actions that create dust clouds[2][6].
-
Final Cleanup: Clean the spill area thoroughly. Place all cleanup materials (e.g., contaminated wipes, PPE) into the hazardous waste container.
-
Dispose: Seal, label, and dispose of the container as described in the Core Disposal Protocol above.
Crucially, do NOT let the spilled product or cleanup materials enter drains [2].
Visualizing the Disposal Workflow
The following diagram outlines the logical workflow for the proper management and disposal of Glycine, N-acetyl-N-(4-hydroxyphenyl)- waste in a laboratory setting.
Caption: Disposal workflow for Glycine, N-acetyl-N-(4-hydroxyphenyl)-.
References
-
ICSC 1330 - PARACETAMOL. International Labour Organization (ILO) and World Health Organization (WHO). [Link]
-
Handling Unwanted Pharmaceuticals and Pharmaceutical Containers - Guidance for Healthcare. State of Michigan. [Link]
-
Laboratory chemical waste disposal guidelines. University of Otago. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

